N-Cyclohexylpropyl Deoxynojirimycin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R,3R,4R,5S)-1-(3-cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO4/c17-10-12-14(19)15(20)13(18)9-16(12)8-4-7-11-5-2-1-3-6-11/h11-15,17-20H,1-10H2/t12-,13+,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOKCSPMSBLULX-LXTVHRRPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCN2CC(C(C(C2CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CCCN2C[C@@H]([C@H]([C@@H]([C@H]2CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50928083 | |
| Record name | 1-(3-Cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50928083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133342-48-0 | |
| Record name | 3,4,5-Piperidinetriol, 1-(3-cyclohexylpropyl)-2-(hydroxymethyl)-, (2R-(2alpha,3beta,4alpha,5beta))- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133342480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50928083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Cyclohexylpropyl Deoxynojirimycin: A Technical Guide to its Mechanism of Action as a Glucosylceramide Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Iminosugar N-Cyclohexylpropyl Deoxynojirimycin and its Therapeutic Potential
This compound (NCP-DNJ) belongs to the class of N-alkylated deoxynojirimycin (DNJ) derivatives, which are synthetic analogues of the naturally occurring iminosugar 1-deoxynojirimycin.[1] These compounds are potent inhibitors of various carbohydrate-processing enzymes and have garnered significant interest in the field of drug development.[2] NCP-DNJ, characterized by a cyclohexylpropyl group attached to the nitrogen atom of the deoxynojirimycin ring, is primarily investigated for its role as an inhibitor of glucosylceramide synthase (GCS). This enzyme catalyzes the first committed step in the biosynthesis of most glycosphingolipids (GSLs).[3] The modulation of GSL metabolism through GCS inhibition represents a promising therapeutic strategy for a range of diseases, including lysosomal storage disorders such as Gaucher disease, and certain viral infections.[3][4] This guide provides an in-depth technical overview of the core mechanism of action of NCP-DNJ, its cellular consequences, and the experimental methodologies used to characterize its activity.
Primary Mechanism of Action: Inhibition of Glucosylceramide Synthase
The principal mechanism of action of this compound is the inhibition of UDP-glucose:ceramide glucosyltransferase, more commonly known as glucosylceramide synthase (GCS; EC 2.4.1.80).[4] This integral membrane protein, located at the cytosolic face of the Golgi apparatus, catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer).[4] GlcCer is the precursor for the synthesis of a vast array of complex glycosphingolipids, including gangliosides, globosides, and sulfatides.
Figure 1: Glycosphingolipid biosynthesis pathway and the inhibitory action of NCP-DNJ.
Downstream Cellular Consequences of GCS Inhibition
By blocking the initial step of GSL biosynthesis, NCP-DNJ leads to a reduction in the cellular levels of glucosylceramide and, consequently, all downstream complex glycosphingolipids. This "substrate reduction therapy" approach is particularly relevant for lysosomal storage disorders like Gaucher disease, where a deficiency in the enzyme glucocerebrosidase (GBA1) leads to the accumulation of glucosylceramide.[3] By decreasing the synthesis of GlcCer, GCS inhibitors can alleviate the lysosomal storage burden.
Potential Off-Target Effects and Selectivity
While the primary target of N-alkylated DNJ derivatives is GCS, it is crucial to consider potential off-target effects, as these compounds can inhibit other glycosidases. The parent compound, 1-deoxynojirimycin, is a known inhibitor of α- and β-glucosidases.[1] N-alkylation can modulate the selectivity of these compounds. For instance, some N-alkylated DNJ analogues have been shown to inhibit non-lysosomal β-glucosidase 2 (GBA2) and the lysosomal β-glucosidase 1 (GBA1).[5][6] The specific inhibitory profile of NCP-DNJ against these enzymes would require direct experimental evaluation.
Quantitative Analysis of Inhibitory Potency
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50). While a specific IC50 value for this compound against GCS is not available in the reviewed literature, data for related N-alkylated DNJ derivatives and other GCS inhibitors provide a comparative context for its expected potency.
| Compound | Target Enzyme | IC50 | Reference |
| N-Butyl-DNJ (Miglustat) | Glucosylceramide Synthase | 5–50 µM | [3] |
| Genz-112638 (Eliglustat) | Glucosylceramide Synthase | ~24 nM | [7] |
| Aminocyclopentitol (35f) | Ceramide Glucosyltransferase | 1 mM | [5][6] |
| 1-Deoxynojirimycin | α-Glucosidase | 35 µM | [1] |
| 1-Deoxynojirimycin | β-Glucosidase | 71 µM | [1] |
Experimental Protocol: In Vitro Glucosylceramide Synthase Inhibition Assay
The following protocol outlines a representative method for determining the in vitro inhibitory activity of this compound against glucosylceramide synthase. This assay measures the incorporation of a labeled glucose moiety from UDP-glucose into ceramide.
Principle
The activity of GCS is determined by quantifying the formation of radiolabeled or fluorescently tagged glucosylceramide from the substrates ceramide and labeled UDP-glucose. The inhibitory effect of NCP-DNJ is assessed by measuring the reduction in product formation in the presence of the compound.
Materials and Reagents
-
Enzyme Source: Microsomal fraction or purified recombinant GCS.
-
Substrates:
-
Ceramide (e.g., C6-ceramide)
-
UDP-[14C]-Glucose or fluorescently labeled UDP-Glucose
-
-
Inhibitor: this compound (dissolved in a suitable solvent, e.g., DMSO).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 25 mM KCl, 5 mM MgCl2.
-
Reaction Termination Solution: e.g., Chloroform:Methanol (2:1, v/v).
-
Scintillation Cocktail (for radioactive assays) or appropriate detection system for fluorescent assays.
Step-by-Step Methodology
-
Enzyme Preparation: Prepare the GCS enzyme source at a suitable concentration in the assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of NCP-DNJ in the assay buffer. A vehicle control (e.g., DMSO) should also be prepared.
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, the GCS enzyme preparation, and varying concentrations of NCP-DNJ or the vehicle control.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at the reaction temperature (e.g., 37°C) to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrates, ceramide and labeled UDP-glucose.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding the chloroform:methanol solution. This also serves to extract the lipids.
-
Phase Separation: Centrifuge the tubes to separate the aqueous and organic phases. The lipid-soluble product (glucosylceramide) will be in the organic phase.
-
Quantification:
-
For radioactive assays: Transfer an aliquot of the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
For fluorescent assays: Analyze the organic phase by HPLC with a fluorescence detector.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of NCP-DNJ relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Figure 2: Experimental workflow for the in vitro GCS inhibition assay.
Therapeutic Relevance and Future Directions
The ability of this compound and related compounds to inhibit glucosylceramide synthase positions them as valuable tools for both basic research and clinical applications. As substrate reduction therapy agents, they hold promise for the treatment of Gaucher disease and other glycosphingolipid storage disorders.[7] Furthermore, the dependence of certain viruses on host cell GSLs for their replication cycle suggests a potential antiviral role for GCS inhibitors.[4]
Future research in this area will likely focus on the development of GCS inhibitors with improved potency, selectivity, and pharmacokinetic properties. A thorough understanding of the structure-activity relationships of N-alkylated deoxynojirimycin derivatives, including NCP-DNJ, will be instrumental in designing next-generation therapeutics that target the glycosphingolipid biosynthesis pathway.
References
-
A new brain-penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease. PMC. Available at: [Link].
-
Structure-Activity Studies of N-Butyl-1-deoxynojirimycin (NB-DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. PMC. Available at: [Link].
-
Generation of specific deoxynojirimycin-type inhibitors of the non-lysosomal glucosylceramidase. PubMed. Available at: [Link].
-
Synthesis of Glycosylated 1-Deoxynojirimycins Starting from Natural and Synthetic Disaccharides. CORE. Available at: [Link].
-
(PDF) Structure-Activity Studies of N-Butyl-1-deoxynojirimycin (NB-DNJ) Analogs: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. ResearchGate. Available at: [Link].
-
Structure-Activity Studies of N-Butyl-1-deoxynojirimycin (NB-DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. PubMed. Available at: [Link].
-
The catalytic activity and inhibitors of glucosylceramide synthase. (a)... ResearchGate. Available at: [Link].
-
A specific and potent inhibitor of glucosylceramide synthase for substrate inhibition therapy of Gaucher disease. PubMed. Available at: [Link].
-
Synthetic 1-deoxynojirimycin N-substituted peptides offer prolonged disruption to N-linked glycan processing. PubMed. Available at: [Link].
-
Synthesis and Biological Activity of Novel Deoxynojirimycin Derivatives as Potent alpha-Glucosidase Inhibitors. Zeitschrift für Naturforschung. Available at: [Link].
-
A new brain-penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease. PubMed. Available at: [Link].
-
Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. PMC. Available at: [Link].
-
N-Spirofused Bicyclic Derivatives of 1-Deoxynojirimycin: Synthesis and Preliminary Biological Evaluation. ResearchGate. Available at: [Link].
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new brain‐penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Studies of N-Butyl-1-deoxynojirimycin (NB-DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A specific and potent inhibitor of glucosylceramide synthase for substrate inhibition therapy of Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architecture of Inhibition: A Technical Guide to the Structure-Activity Relationship of N-Alkylated Deoxynojirimycin
Introduction: Deoxynojirimycin, A Promising Scaffold
Deoxynojirimycin (DNJ), a polyhydroxylated piperidine alkaloid first isolated from mulberry trees, represents a pivotal discovery in the field of glycosidase inhibition.[1][2] Structurally, DNJ is an iminosugar, a carbohydrate mimic where the endocyclic oxygen atom is replaced by a nitrogen atom.[1] This seemingly subtle alteration is the cornerstone of its potent biological activity. At physiological pH, the nitrogen atom in the piperidine ring of DNJ becomes protonated, allowing it to mimic the positively charged oxocarbenium ion transition state that forms during the enzymatic hydrolysis of glycosidic bonds.[1][3] This mimicry enables DNJ to act as a powerful competitive inhibitor of α-glucosidases, enzymes critical for the breakdown of complex carbohydrates in the small intestine.[1][4]
The therapeutic implications of α-glucosidase inhibition are significant, primarily in the management of type 2 diabetes mellitus. By delaying carbohydrate digestion and subsequent glucose absorption, DNJ and its analogs can effectively lower postprandial blood glucose levels.[1][5] Furthermore, the involvement of α-glucosidases in the processing of N-linked glycoproteins of various viruses has positioned their inhibitors as potential broad-spectrum antiviral agents.[1]
Despite its intrinsic potency, the therapeutic application of DNJ is hampered by its high water solubility and potential for in-vivo instability, which can limit its bioavailability.[1][5] To address these limitations and to fine-tune its inhibitory profile, chemical modification of the DNJ scaffold has been extensively explored. Among the various strategies, N-alkylation of the piperidine nitrogen has emerged as a highly successful approach to modulate the compound's inhibitory potency, selectivity, and pharmacokinetic properties.[6][7] The clinical success of two N-alkylated DNJ analogs, Miglitol (N-hydroxyethyl-DNJ) for type 2 diabetes and Miglustat (N-butyl-DNJ) for Gaucher's disease, underscores the profound impact of this chemical modification.[1][5][6]
This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of N-alkylated deoxynojirimycin derivatives. We will dissect the causal relationships between the nature of the N-alkyl substituent and the resulting biological activity, offering field-proven insights for researchers, scientists, and drug development professionals.
The Core Principle: Mechanism of α-Glucosidase Inhibition
The inhibitory action of N-alkylated DNJ derivatives against α-glucosidases is primarily competitive.[3][8] The protonated piperidine ring mimics the transition state of the glycosidic bond cleavage, allowing the molecule to bind to the active site of the enzyme.[3] The N-alkyl substituent extends into the active site or adjacent hydrophobic pockets, influencing the binding affinity and selectivity. Molecular docking studies have revealed that the interactions between the inhibitor and the enzyme are multifaceted, involving hydrogen bonds, π-π stacking interactions, hydrophobic interactions, and electrostatic interactions.[9][10] The interplay of these forces, dictated by the structure of the N-alkyl chain, governs the inhibitory potency of the derivative.
Caption: Competitive inhibition of α-glucosidase by N-alkylated DNJ.
Decoding the Structure-Activity Relationship
The inhibitory profile of N-alkylated DNJ derivatives is intricately linked to the chemical nature of the N-substituent. Key structural features that influence activity include the length of the alkyl chain, the presence of branching, and the incorporation of various functional groups.
Impact of N-Alkyl Chain Length
The length of the N-alkyl chain plays a crucial role in determining the inhibitory potency against α-glucosidases. Generally, N-alkylation increases the potency compared to the parent DNJ molecule.[7] However, the relationship between chain length and activity is not always linear and can be enzyme-dependent.
-
Short to Medium Chains: For many α-glucosidases, an increase in the alkyl chain length from one to several carbons leads to a progressive increase in inhibitory activity.[11] For instance, N-butyl-DNJ (NB-DNJ) and N-nonyl-DNJ (NN-DNJ) have been shown to be potent inhibitors.[12]
-
Optimal Chain Length: Studies have indicated that there is often an optimal chain length for maximal inhibitory activity. For some enzymes, chains longer than the optimum may lead to a decrease in potency.[11]
-
Hydrophobicity and Bioavailability: The increased hydrophobicity conferred by longer alkyl chains can enhance the bioavailability of the inhibitor, a crucial factor for in vivo efficacy.[12] This is exemplified in studies with insect phloem sap feeders, where the more lipophilic NB-DNJ and NN-DNJ were more toxic in vivo than the hydrophilic DNJ, likely due to better accessibility to the membrane-bound α-glucosidase.[12]
Influence of Branching and Cycloalkyl Groups
The introduction of branching or cyclic moieties in the N-alkyl substituent can significantly impact the inhibitory profile.
-
Branching: Branching of the alkyl group generally tends to decrease the inhibitory potency.[7] This is likely due to steric hindrance within the enzyme's active site, preventing an optimal fit.
-
Cycloalkyl and Phenyl Groups: The incorporation of cycloalkyl or phenyl groups can lead to highly potent inhibitors.[13] These rigid structures can engage in favorable hydrophobic and π-π stacking interactions within the active site, enhancing binding affinity.[9][14] For example, certain N-benzyl-DNJ derivatives have shown significantly higher activity than the standard drug acarbose.[14]
Role of Functional Groups
The introduction of various functional groups onto the N-alkyl chain provides a powerful means to modulate the inhibitor's properties, including potency, selectivity, and pharmacokinetics.
-
Hydroxyl Groups: The presence of hydroxyl groups, as seen in Miglitol (N-hydroxyethyl-DNJ), can enhance water solubility and influence the hydrogen bonding network within the active site.
-
Terminal Amines: N-alkylated DNJ derivatives with a terminal tertiary amine have demonstrated potent and selective inhibitory activity against α-glucosidase.[8]
-
Ether Linkages: The incorporation of ether tethers in the N-alkyl chain has been explored for developing antiviral agents, with some derivatives showing nanomolar anti-Dengue virus activity.[13]
-
Azido-Nitrophenyl Groups: The synthesis of N-alkylated DNJ with an azido-nitrophenyl group has yielded highly potent inhibitors of α-glucosidase I, demonstrating the potential for creating specialized probes for enzyme studies.[15]
| N-Substituent | General Effect on α-Glucosidase Inhibition | Key References |
| Unsubstituted Alkyl | Potency generally increases with chain length up to an optimum. | [7][11] |
| Branched Alkyl | Generally decreases potency due to steric hindrance. | [7] |
| Cycloalkyl/Phenyl | Can significantly increase potency through enhanced interactions. | [13][14] |
| Hydroxyalkyl | Modulates solubility and hydrogen bonding. | [5] |
| Aminoalkyl | Can lead to potent and selective inhibitors. | [8] |
| Ether-linked | Explored for antiviral applications with potent results. | [13] |
Experimental Protocols: A Practical Guide
The exploration of the SAR of N-alkylated DNJ derivatives relies on robust and reproducible experimental methodologies for both the synthesis of new analogs and the evaluation of their biological activity.
Synthesis of N-Alkylated Deoxynojirimycin Derivatives
A common and efficient method for the synthesis of N-alkylated DNJ derivatives is through reductive amination.[13][16]
Step-by-Step Methodology:
-
Dissolution of DNJ: Dissolve 1-deoxynojirimycin (DNJ) in a suitable solvent such as acetic acid or an alcohol (e.g., ethanol).[13]
-
Aldehyde Addition: Add the desired aldehyde corresponding to the N-alkyl group to be introduced. An excess of the aldehyde is typically used.
-
Formation of Schiff Base: Stir the reaction mixture at room temperature to allow for the formation of the intermediate Schiff base.
-
Reduction: Introduce a reducing agent, such as sodium cyanoborohydride, to reduce the Schiff base and form the stable N-alkylated product.[13][16]
-
Purification: Purify the resulting N-alkylated DNJ derivative using standard chromatographic techniques, such as column chromatography.
-
Characterization: Confirm the structure and purity of the final compound using analytical methods like ¹H-NMR and mass spectrometry.
Caption: Workflow for the synthesis of N-alkylated DNJ derivatives.
In Vitro α-Glucosidase Inhibition Assay
The inhibitory activity of the synthesized N-alkylated DNJ derivatives is typically evaluated using a colorimetric in vitro assay.[4]
Principle of the Assay:
This assay measures the activity of α-glucosidase by quantifying the release of a chromogenic product, p-nitrophenol, from the synthetic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[4] In the presence of an inhibitor, the enzymatic activity is reduced, leading to a decrease in the amount of p-nitrophenol produced, which can be measured spectrophotometrically at 405 nm.[4]
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Buffer: Prepare a 0.1 M sodium phosphate buffer (pH 6.8).[4]
-
Enzyme Solution: Dissolve α-glucosidase in the cold phosphate buffer to a final concentration of 0.2 U/mL. Prepare this solution fresh.[4]
-
Substrate Solution: Dissolve pNPG in the phosphate buffer to a final concentration of 5 mM. Prepare this solution fresh.[4]
-
Inhibitor Solutions: Prepare a stock solution of the N-alkylated DNJ derivative in a suitable solvent (e.g., water or DMSO) and then prepare a series of dilutions to test a range of concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add a specific volume of the enzyme solution and the inhibitor solution at various concentrations.
-
Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a defined period.
-
Initiate the reaction by adding the pNPG substrate solution to each well.
-
Incubate the reaction mixture at the same temperature for a specific time.
-
Stop the reaction by adding a solution of sodium carbonate.
-
Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration by comparing the absorbance of the test wells to that of the control wells (containing no inhibitor).
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.
-
Further kinetic studies, such as Lineweaver-Burk plots, can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).[3][8]
-
Conclusion and Future Directions
The N-alkylation of deoxynojirimycin is a powerful and versatile strategy for the development of potent and selective glycosidase inhibitors with significant therapeutic potential. The structure-activity relationship studies have provided invaluable insights into the molecular determinants of inhibition, guiding the rational design of new and improved DNJ-based drugs. The length, branching, and functionalization of the N-alkyl substituent are critical parameters that can be fine-tuned to optimize the inhibitory profile and pharmacokinetic properties of these compounds.
Future research in this area will likely focus on the development of inhibitors with enhanced selectivity for specific glycosidases to minimize off-target effects. The exploration of novel N-substituents, including heterocyclic and other complex moieties, will continue to expand the chemical space of DNJ derivatives. Furthermore, the application of computational methods, such as molecular dynamics simulations and free energy calculations, will play an increasingly important role in predicting the binding affinities and guiding the design of next-generation N-alkylated deoxynojirimycin analogs for a range of therapeutic applications, from metabolic disorders to viral infections.
References
-
Wang, L., & Fang, Z. (2020). Study on the Synthesis and Biological Activities of N-Alkylated Deoxynojirimycin Derivatives with a Terminal Tertiary Amine. Acta Chimica Slovenica, 67(3), 812-821. [Link]
-
An overview of therapeutic potential of N-alkylated 1-deoxynojirimycin congeners. (2021). Carbohydrate Research, 507, 108317. [Link]
-
Inhibition of α-glucosidase activity by N-deoxynojirimycin analogs in several insect phloem sap feeders. (2015). Journal of Insect Physiology, 82, 10-16. [Link]
-
van den Broek, L. A., Tan, M. C., & van Eijk, H. G. (1991). Chemical modification of the glucosidase inhibitor 1-deoxynojirimycin. Structure-activity relationships. Carbohydrate Research, 215(1), 1-10. [Link]
-
Li, Y., et al. (2020). Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1879-1890. [Link]
-
Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. (2018). ChemMedChem, 13(15), 1547-1556. [Link]
-
Li, Y., et al. (2020). Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl-deoxynojirimycin derivatives as potential α-glucosidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1879-1890. [Link]
-
Rawlings, A. J., et al. (2009). Synthesis and biological characterisation of novel N-alkyl-deoxynojirimycin alpha-glucosidase inhibitors. ChemBioChem, 10(6), 1101-1105. [Link]
-
Chang, J., et al. (2018). Design, Synthesis, and Biological Evaluation of N-Alkylated Deoxynojirimycin (DNJ) Derivatives for the Treatment of Dengue Virus Infection. Journal of Medicinal Chemistry, 61(15), 6543-6557. [Link]
-
Zeng, L., et al. (2017). Design, Synthesis, and Activity Evaluation of Novel N-benzyl Deoxynojirimycin Derivatives for Use as α-Glucosidase Inhibitors. Molecules, 22(11), 1891. [Link]
-
Li, Y., et al. (2020). Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1879-1890. [Link]
-
Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1879-1890. [Link]
-
The general structural formula of N-alkyl-deoxynojirimycin derivatives. (n.d.). ResearchGate. [Link]
-
was N-alkylated using the appropriate aldehyde and purified as... (n.d.). ResearchGate. [Link]
-
Therapeutic Prospects of Mulberry-Derived DNJ: A Review. (2023). The Pharma Innovation Journal, 12(7), 2456-2460. [Link]
-
Chirumbolo, S., & Bjørklund, G. (2022). Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. Molecules, 27(19), 6543. [Link]
-
Sayce, A. C., et al. (2016). ToP-DNJ, a Selective Inhibitor of Endoplasmic Reticulum α-Glucosidase II Exhibiting Antiflaviviral Activity. ACS Chemical Biology, 11(8), 2149-2155. [Link]
-
ChemInform Abstract: Synthesis and Biological Activity of Novel Deoxynojirimycin Derivatives as Potent α-Glucosidase Inhibitors. (2015). ChemInform, 46(32). [Link]
-
Wang, L., et al. (2016). Synthesis and Evaluation of Phenyltriazole-Deoxynojirimycin Hybrids as Potent α-Glucosidase Inhibitors. Molecules, 21(11), 1475. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. files.sdiarticle5.com [files.sdiarticle5.com]
- 3. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of therapeutic potential of N-alkylated 1-deoxynojirimycin congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical modification of the glucosidase inhibitor 1-deoxynojirimycin. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study on the Synthesis and Biological Activities of N-Alkylated Deoxynojirimycin Derivatives with a Terminal Tertiary Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl-deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Inhibition of α-glucosidase activity by N-deoxynojirimycin analogs in several insect phloem sap feeders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design, Synthesis, and Activity Evaluation of Novel N-benzyl Deoxynojirimycin Derivatives for Use as α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological characterisation of novel N-alkyl-deoxynojirimycin alpha-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-Cyclohexylpropyl Deoxynojirimycin as a Glucosidase Inhibitor
Abstract
N-Cyclohexylpropyl Deoxynojirimycin (N-CP-DNJ) is a synthetic derivative of 1-deoxynojirimycin (DNJ), a potent, naturally occurring iminosugar known for its profound inhibitory effects on α-glucosidase enzymes. This guide provides a comprehensive technical overview of N-CP-DNJ, elucidating its mechanism of action, chemical properties, and the established methodologies for its evaluation. We delve into the molecular basis of competitive inhibition, the kinetic parameters that define its potency, and the cellular consequences of glucosidase inhibition, particularly within the context of endoplasmic reticulum (ER) protein processing. Detailed, field-proven protocols for in vitro assays are provided to equip researchers and drug development professionals with the practical knowledge required to investigate this class of compounds. The strategic addition of the N-cyclohexylpropyl moiety to the DNJ core is discussed as a key structural modification influencing inhibitory specificity and potency, highlighting the therapeutic potential of such targeted molecular design.
Introduction: The Iminosugar Landscape
Iminosugars are a class of carbohydrate mimetics where the endocyclic oxygen atom of a sugar ring is replaced by a nitrogen atom.[1][2][3] This fundamental structural alteration confers a basic character and enables them to act as powerful inhibitors of various glycosidases and glycosyltransferases. 1-Deoxynojirimycin (DNJ), an iminosugar analog of D-glucose, stands as one of the most extensively studied glycosidase inhibitors.[2][4] Naturally found in high concentrations in mulberry (Morus spp.) leaves and produced by several microbial species, DNJ is the parent compound for a range of clinically and commercially significant derivatives.[1][2][5]
The therapeutic utility of DNJ has been enhanced through chemical modification, particularly through N-alkylation. This strategy has yielded approved drugs such as Miglitol (N-hydroxyethyl-DNJ), used for the management of type 2 diabetes, and Miglustat (N-butyl-DNJ), used to treat Gaucher and Niemann-Pick type C diseases.[1][2][6] These successes underscore a critical principle: the nature of the N-linked substituent profoundly impacts the biological activity, selectivity, and pharmacokinetic profile of the DNJ scaffold. This compound (N-CP-DNJ) represents a further exploration of this principle, incorporating a bulky, lipophilic side chain to modulate its interaction with target glucosidases.
Mechanism of Action: Competitive Inhibition at the Active Site
The primary mechanism through which N-CP-DNJ and other DNJ analogs inhibit α-glucosidases is competitive inhibition.[4][7] This process is rooted in the structural mimicry between the iminosugar and the natural glucose substrate.
-
Transition-State Mimicry : During the enzymatic hydrolysis of a glycosidic bond, the enzyme's active site stabilizes a transient, positively charged oxocarbenium ion-like intermediate. The piperidine ring of DNJ, with its protonated nitrogen atom at physiological pH, effectively mimics this high-energy transition state.[4][7]
-
High-Affinity Binding : This structural and electronic resemblance allows N-CP-DNJ to bind with high affinity to the enzyme's active site, forming a stable, non-covalent enzyme-inhibitor complex.
-
Substrate Occlusion : By occupying the active site, the inhibitor physically blocks the entry of the natural carbohydrate substrate (e.g., disaccharides or oligosaccharides), thereby preventing its hydrolysis into absorbable monosaccharides.[4]
The N-cyclohexylpropyl group plays a crucial role in modulating this interaction. Its size and hydrophobicity can lead to additional interactions with hydrophobic pockets within or adjacent to the enzyme's active site, potentially increasing binding affinity (potency) and influencing which specific glucosidases are most effectively inhibited (selectivity).[8][9] Studies with various N-alkylated DNJ analogs have demonstrated that lipophilicity can enhance cellular uptake and access to membrane-bound enzymes.[10]
Caption: Competitive inhibition of α-glucosidase by N-CP-DNJ.
Quantitative Analysis of Inhibitory Potency
The efficacy of a glucosidase inhibitor is quantified using key kinetic parameters, primarily the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).
-
IC₅₀ Value : This is the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions. It is a practical measure of potency, with lower values indicating a more potent inhibitor.[11]
-
Inhibition Constant (Kᵢ) : For competitive inhibitors, the Kᵢ represents the dissociation constant of the enzyme-inhibitor complex. It is a more fundamental measure of binding affinity that is independent of substrate concentration. A lower Kᵢ value signifies a tighter binding affinity between the inhibitor and the enzyme.[7]
While specific kinetic data for N-CP-DNJ is proprietary or requires direct experimental determination, the following table presents representative data for other DNJ derivatives to illustrate the profound effect of the N-substituent on inhibitory activity against α-glucosidase.
| Compound | N-Substituent | IC₅₀ (µM) | Inhibition Type | Reference |
| Acarbose (Standard) | (Complex Oligosaccharide) | 822.0 ± 1.5 | Competitive | [7] |
| 1-Deoxynojirimycin (DNJ) | -H | 222.4 ± 0.5 | Competitive | [7] |
| N-Butyl-DNJ (NB-DNJ) | -C₄H₉ | Varies by species | Competitive | [10] |
| N-Nonyl-DNJ (NN-DNJ) | -C₉H₁₉ | Varies by species | Competitive | [10] |
| Compound 40 | -(CH₂)₂-Ph | 160.5 ± 0.6 | Competitive | [7] |
| Compound 43 | -(CH₂)₅-Ph | 30.0 ± 0.6 | Competitive | [7] |
Data presented is for illustrative purposes to show structure-activity relationships. Absolute values can vary based on the specific enzyme source and assay conditions.
Experimental Protocols for Evaluation
In Vitro α-Glucosidase Inhibition Assay
This protocol describes a robust and widely adopted colorimetric method for determining the inhibitory activity of compounds like N-CP-DNJ.[12][13]
Principle: The assay quantifies the activity of α-glucosidase by measuring the rate at which it hydrolyzes the synthetic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). This reaction releases p-nitrophenol (pNP), a chromophore that absorbs light at 405 nm and appears yellow under basic conditions.[13][14][15] The presence of an inhibitor reduces the amount of pNP formed, and the degree of inhibition can be calculated by comparing the absorbance to a control reaction without the inhibitor.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 0.1 M sodium phosphate buffer, pH 6.8.
-
Enzyme Solution: Dissolve α-glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich G5003) in the phosphate buffer to a final concentration of 0.5 - 1.0 U/mL.[11][14]
-
Substrate Solution: Dissolve p-nitrophenyl-α-D-glucopyranoside (pNPG) in the phosphate buffer to a final concentration of 5 mM.[15]
-
Inhibitor Stock Solution: Prepare a stock solution of N-CP-DNJ in a suitable solvent (e.g., DMSO or water). Create a dilution series to test a range of concentrations.
-
Stop Solution: Prepare a 0.2 M sodium carbonate (Na₂CO₃) solution.[15]
-
-
Assay Procedure (96-well plate format):
-
To each well, add 80 µL of the phosphate buffer.
-
Add 20 µL of the inhibitor solution at various concentrations (or solvent for the control).
-
Add 50 µL of the α-glucosidase enzyme solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[15][16]
-
Reaction Initiation: Add 50 µL of the pNPG substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for an additional 20 minutes.[12][17]
-
Reaction Termination: Add 50 µL of the 0.2 M Na₂CO₃ stop solution to each well.
-
Measurement: Read the absorbance of each well at 405 nm using a microplate reader.
-
-
Calculation of Inhibition: The percentage of α-glucosidase inhibition is calculated using the following formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the reaction with solvent instead of the inhibitor.
-
A_sample is the absorbance of the reaction with the inhibitor.[15]
-
The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Determination of Inhibition Kinetics
To confirm the mode of inhibition (e.g., competitive), a kinetic study is performed.
Methodology:
-
The in vitro assay described above is repeated, but with a key modification: for each fixed concentration of the inhibitor, the reaction is run across a range of different substrate (pNPG) concentrations.[16]
-
The initial reaction velocity (V) is determined for each combination of inhibitor and substrate concentration.
-
The data is plotted using a Lineweaver-Burk plot (1/V versus 1/[S]).
-
Interpretation:
-
Competitive Inhibition: The lines for different inhibitor concentrations will intersect on the y-axis (1/Vmax is unchanged), but will have different x-intercepts (-1/Km increases).[7]
-
Non-competitive Inhibition: The lines will intersect on the x-axis (-1/Km is unchanged).
-
Uncompetitive Inhibition: The lines will be parallel.
-
Cellular Context: ER Glucosidases and Protein Folding
Beyond their role in digestion, α-glucosidases are critical components of the cellular machinery within the endoplasmic reticulum (ER). ER-resident α-glucosidases I and II are responsible for trimming glucose residues from newly synthesized N-linked glycoproteins, a crucial step in the quality control cycle of protein folding.[8]
-
Glycoprotein Folding: Proper trimming by glucosidases allows glycoproteins to interact with chaperones like calnexin and calreticulin, which facilitate their correct folding.[8]
-
Inhibition and Misfolding: Inhibition of these ER glucosidases by compounds like N-CP-DNJ prevents glucose trimming. This leads to the accumulation of misfolded glycoproteins.[8][18]
-
Cellular Response: The accumulation of misfolded proteins triggers the Unfolded Protein Response (UPR), a stress response that aims to restore ER homeostasis. If the stress is prolonged, it can lead to ER-Associated Degradation (ERAD), where misfolded proteins are targeted for destruction by the proteasome.[18][19]
This mechanism is the basis for the antiviral activity of some DNJ analogs, which prevent the proper folding and maturation of viral envelope glycoproteins.[8] It also highlights the potential for these inhibitors to impact cellular processes far beyond carbohydrate digestion.
Caption: Impact of N-CP-DNJ on ER glycoprotein folding pathway.
Conclusion and Future Directions
This compound exemplifies the targeted chemical modification of a natural product scaffold to create a highly specific molecular probe and potential therapeutic agent. As a competitive inhibitor of α-glucosidases, its mechanism is well-understood, leveraging structural mimicry of the transition state to achieve potent enzyme blockade. The methodologies for its characterization are robust and accessible, allowing for detailed investigation of its kinetic properties and cellular effects. The addition of the N-cyclohexylpropyl group provides a key variable for tuning potency, selectivity, and pharmacokinetics, making N-CP-DNJ a valuable tool for researchers in diabetology, virology, and cell biology. Future investigations should focus on defining its precise selectivity profile against a panel of human glycosidases and evaluating its efficacy and safety in relevant cellular and in vivo models.
References
-
Protocols.io. (2018). In vitro α-glucosidase inhibitory assay. Available at: [Link]
-
Protocols.io. (2018). In vitro α-amylase and α-glucosidase inhibitory assay. Available at: [Link]
-
Vélez, E., et al. (2015). Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. PubMed Central. Available at: [Link]
-
Jo, S. H., et al. (2021). In Vitro Studies to Assess the α-Glucosidase Inhibitory Activity and Insulin Secretion Effect of Isorhamnetin 3-O-Glucoside and Quercetin 3-O-Glucoside Isolated from Salicornia herbacea. MDPI. Available at: [Link]
-
Mellor, H. R., et al. (2004). Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides. Portland Press. Available at: [Link]
-
Zhang, B., et al. (2020). Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. National Institutes of Health. Available at: [Link]
-
Khan, I., et al. (2024). In vitro α-glucosidase inhibition, molecular dynamics and docking study of phenyl carbamoyl methoxy thiosemicarbazone derivatives as potential anti-diabetic agents. National Institutes of Health. Available at: [Link]
-
Iannarelli, R., et al. (2025). Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. PubMed Central. Available at: [Link]
-
Artola, M., et al. (2019). Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. National Institutes of Health. Available at: [Link]
-
Phosrithong, N., et al. (2022). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. PubMed Central. Available at: [Link]
-
CORE. (2012). Synthesis of Glycosylated 1-Deoxynojirimycins Starting from Natural and Synthetic Disaccharides. Available at: [Link]
-
Wang, Y., et al. (2024). Identification of Selective α-Glucosidase Inhibitors via Virtual Screening with Machine Learning. MDPI. Available at: [Link]
-
Ye, W., et al. (2021). Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation. Frontiers. Available at: [Link]
-
Fytlovich, S., et al. (2015). Inhibition of α-glucosidase activity by N-deoxynojirimycin analogs in several insect phloem sap feeders. PubMed. Available at: [Link]
-
The Pharma Innovation Journal. (2024). Therapeutic Prospects of Mulberry-Derived DNJ: A Review. Available at: [Link]
-
Mellor, H. R., et al. (2004). Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides. PubMed. Available at: [Link]
-
Liu, C., et al. (2014). Synthesis and Biological Activity of Novel Deoxynojirimycin Derivatives as Potent alpha-Glucosidase Inhibitors. Zeitschrift für Naturforschung C. Available at: [Link]
-
Fagioli, C., et al. (2003). ER stress induces alternative nonproteasomal degradation of ER proteins but not of cytosolic ones. PubMed. Available at: [Link]
-
Iannarelli, R., et al. (2023). Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. MDPI. Available at: [Link]
-
Ramappa, V. K., et al. (2016). 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing. National Institutes of Health. Available at: [Link]
-
Ramappa, V. K., et al. (2016). 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing. MDPI. Available at: [Link]
Sources
- 1. Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. files.sdiarticle5.com [files.sdiarticle5.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. znaturforsch.com [znaturforsch.com]
- 10. Inhibition of α-glucosidase activity by N-deoxynojirimycin analogs in several insect phloem sap feeders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro α-glucosidase inhibition, molecular dynamics and docking study of phenyl carbamoyl methoxy thiosemicarbazone derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro α-glucosidase inhibitory assay [protocols.io]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation [frontiersin.org]
- 17. Identification of Selective α-Glucosidase Inhibitors via Virtual Screening with Machine Learning | MDPI [mdpi.com]
- 18. Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ER stress induces alternative nonproteasomal degradation of ER proteins but not of cytosolic ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of N-Cyclohexylpropyl Deoxynojirimycin
An In-Depth Technical Guide to the Biological Activity of N-Cyclohexylpropyl Deoxynojirimycin
Authored by: A Senior Application Scientist
Abstract
This compound (N-CP-DNJ) is a synthetic iminosugar, a class of carbohydrate mimics where the endocyclic oxygen is replaced by a nitrogen atom. As a derivative of 1-deoxynojirimycin (DNJ), N-CP-DNJ has been engineered to exhibit specific biological activities, primarily centered on the potent inhibition of glucosylceramide synthase (GCS). This enzyme is pivotal in the biosynthesis of a major class of lipids known as glycosphingolipids (GSLs). By modulating the production of GSLs, N-CP-DNJ and related compounds present significant therapeutic potential for a range of metabolic disorders, viral diseases, and other conditions linked to GSL dysregulation. This guide provides a detailed exploration of the mechanism of action, key biological activities, and essential experimental protocols for evaluating N-CP-DNJ, tailored for researchers and drug development professionals.
Introduction to Deoxynojirimycin and its N-Alkylated Derivatives
1-Deoxynojirimycin (DNJ) is a naturally occurring polyhydroxylated piperidine alkaloid, first isolated from the root bark of mulberry trees (Morus spp.) and later from microbial sources like Bacillus and Streptomyces species.[1][2] Structurally, DNJ is an analog of D-glucose, and this resemblance allows it to act as a competitive inhibitor of various carbohydrate-processing enzymes, most notably α-glucosidases.[3][4][5] This inhibitory action forms the basis for the clinical use of DNJ derivatives like Miglitol in the management of type 2 diabetes.[2][4]
The therapeutic utility of DNJ has been significantly expanded through synthetic modification, particularly by the addition of N-alkyl substituents to the piperidine ring. The nature of this N-substituent profoundly influences the compound's inhibitory potency and selectivity.[6] While shorter alkyl chains can enhance α-glucosidase inhibition, the introduction of more hydrophobic, long-chain substituents, such as the cyclohexylpropyl group in N-CP-DNJ, shifts the primary target to glucosylceramide synthase (GCS).[7][8] This targeted activity opens a distinct therapeutic avenue known as Substrate Reduction Therapy (SRT).
Core Mechanism of Action: Inhibition of Glucosylceramide Synthase
The primary and most significant biological activity of N-CP-DNJ is the inhibition of UDP-glucose:ceramide glucosyltransferase, commonly known as glucosylceramide synthase (GCS).[9] GCS is an integral membrane protein that catalyzes the first committed step in the biosynthesis of most glycosphingolipids.[10] This crucial reaction involves the transfer of a glucose molecule from an activated donor, UDP-glucose, to the lipid ceramide, forming glucosylceramide (GlcCer).[11]
GlcCer serves as the precursor for the synthesis of hundreds of more complex GSLs, including lactosylceramides, globosides, and gangliosides. These lipids are essential components of cellular membranes, playing critical roles in cell signaling, cell-to-cell recognition, and modulation of membrane protein function.
N-CP-DNJ, with its hydrophobic N-alkyl chain, acts as a potent inhibitor of GCS.[8] The iminosugar headgroup mimics the glucose substrate, while the hydrophobic tail likely interacts with the ceramide-binding site or the surrounding membrane environment, enhancing its inhibitory potency. By blocking GCS, N-CP-DNJ effectively reduces the cellular pool of GlcCer and, consequently, all downstream GSLs.[12][13] This mechanism does not significantly affect the levels of ceramide itself, thereby specifically targeting the GSL biosynthetic pathway.[12][14]
Biological Activities and Therapeutic Applications
The ability to modulate GSL biosynthesis gives N-CP-DNJ a broad spectrum of potential therapeutic applications.
Lysosomal Storage Disorders (LSDs)
The most established application for GCS inhibitors is in the treatment of certain LSDs, particularly Gaucher disease.[9][15] Gaucher disease is caused by a genetic deficiency in the lysosomal enzyme glucocerebrosidase (GBA1), which leads to the pathological accumulation of its substrate, GlcCer, in macrophages.[15] Substrate Reduction Therapy (SRT) with a GCS inhibitor aims to decrease the rate of GlcCer synthesis to a level that the patient's residual enzyme activity can manage.[10] The N-butyl derivative of DNJ, Miglustat (Zavesca®), is an approved SRT for type 1 Gaucher disease, validating GCS as a therapeutic target.[2][4] More potent and specific inhibitors like N-CP-DNJ are of high interest for improving efficacy and reducing off-target effects.
Insulin Resistance and Type 2 Diabetes
A growing body of evidence implicates ceramide metabolites, specifically GSLs, in the pathogenesis of obesity-linked insulin resistance.[12][14] Pharmacological inhibition of GCS has been shown to be a promising strategy to counteract this. In animal models of obesity and diabetes, treatment with potent GCS inhibitors significantly improved insulin sensitivity, normalized blood glucose levels, and enhanced glucose tolerance.[12][14] These beneficial metabolic effects were achieved by reducing tissue GSL concentrations without altering ceramide levels, suggesting that GSLs, rather than ceramide itself, may be key mediators of lipotoxicity-induced insulin resistance.[12]
Antiviral Activity
Many N-alkylated DNJ derivatives exhibit broad-spectrum antiviral activity. This is often attributed to the inhibition of endoplasmic reticulum (ER) α-glucosidases I and II, which are essential for the proper folding of viral envelope glycoproteins.[7][16] However, GCS inhibition presents a separate and complementary antiviral mechanism.[13] The biosynthesis of GSLs is crucial for the replication cycle of various viruses, including SARS-CoV-2 and influenza.[13] By depleting cellular GSLs, GCS inhibitors can effectively block viral replication, making them attractive candidates for host-targeted antiviral therapies.[13]
Quantitative Data: Inhibitory Potency of N-Alkylated DNJ Derivatives
The efficacy of DNJ derivatives is highly dependent on the structure of the N-alkyl substituent. The table below summarizes the inhibitory concentrations (IC₅₀) for several representative compounds against key enzymes, illustrating the shift in selectivity with increasing hydrophobicity of the side chain.
| Compound | N-Substituent | Target Enzyme | IC₅₀ Value | Reference(s) |
| 1-Deoxynojirimycin (DNJ) | None | α-Glucosidase | ~0.65 mM | [17] |
| Miglitol | N-hydroxyethyl | α-Glucosidase | - (Clinically used) | [4] |
| Miglustat (N-Butyl-DNJ) | Butyl | Glucosylceramide Synthase | ~50 µM | [8] |
| α-Glucosidase | ~515 µM | [6] | ||
| N-Nonyl-DNJ | Nonyl | Glucosylceramide Synthase | Potent Inhibitor | [18] |
| α-Glucosidase | 0.42 µM | [6] | ||
| AMP-DNM | (5'-adamantane-1'-yl-methoxy)-pentyl | Glucosylceramide Synthase | ~150-220 nM | [12] |
| Non-lysosomal Glucosylceramidase | ~2 nM | [8] |
Key Experimental Protocols
Validating the biological activity of N-CP-DNJ requires robust in vitro and cell-based assays. The following protocols provide a framework for these essential experiments.
Protocol: In Vitro Glucosylceramide Synthase (GCS) Inhibition Assay
This protocol describes a high-throughput, fluorescence-based assay to determine the IC₅₀ of an inhibitor against GCS.[10]
Principle: The assay measures the transfer of glucose from UDP-glucose to a fluorescently-labeled ceramide analog (e.g., NBD-C6-ceramide). The product, fluorescent GlcCer, is separated from the unreacted substrate, and its fluorescence is quantified.
Methodology:
-
Reagent Preparation: Prepare assay buffer, a solution of microsomal fraction containing GCS, fluorescent ceramide substrate, UDP-glucose, and serial dilutions of N-CP-DNJ.
-
Reaction Incubation: In a 96-well plate, combine the GCS enzyme preparation, assay buffer, and varying concentrations of N-CP-DNJ (or vehicle control).
-
Initiate Reaction: Add the fluorescent ceramide and UDP-glucose to start the reaction. Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop Reaction & Extraction: Terminate the reaction by adding a chloroform/methanol mixture. Vortex to extract the lipids into the organic phase.
-
Phase Separation: Centrifuge the plate to separate the aqueous and organic phases.
-
Analysis: Transfer the organic phase (containing fluorescent ceramide and GlcCer) to a new plate and evaporate the solvent. Reconstitute in a suitable solvent.
-
Quantification: Separate the product (NBD-GlcCer) from the substrate (NBD-ceramide) using normal-phase HPLC and quantify using a fluorescence detector.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Protocol: Cell-Based Assay for GSL Biosynthesis Inhibition
This protocol assesses the ability of N-CP-DNJ to inhibit GSL synthesis in a physiologically relevant cellular context.
Principle: Cultured cells are treated with the inhibitor. Cellular lipids are then extracted, and the levels of specific GSLs (e.g., GlcCer, GM3) are quantified and compared to untreated controls.
Methodology:
-
Cell Culture: Plate cells (e.g., HL60, HepG2, or patient-derived fibroblasts) in culture dishes and grow to sub-confluency.
-
Inhibitor Treatment: Treat the cells with various concentrations of N-CP-DNJ for an extended period (e.g., 16-72 hours) to allow for GSL turnover.[7][12] Include a vehicle-treated control group.
-
Cell Harvesting: After treatment, wash the cells with PBS, detach them (e.g., by scraping), and pellet by centrifugation.
-
Lipid Extraction: Extract total lipids from the cell pellet using a chloroform:methanol:water solvent system.[7]
-
Lipid Analysis:
-
HPTLC Method: Spot the lipid extracts onto a High-Performance Thin-Layer Chromatography (HPTLC) plate. Develop the plate in a suitable solvent system to separate different lipid classes. Visualize GSL bands using a specific stain (e.g., orcinol for sugars) and quantify by densitometry.
-
LC-MS/MS Method: For more precise quantification, analyze the lipid extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This allows for the identification and quantification of individual GSL species.
-
-
Data Normalization & Analysis: Normalize GSL levels to a cellular protein or total phosphate measurement. Calculate the percentage reduction in GSL levels compared to the control to determine the cellular efficacy (EC₅₀) of N-CP-DNJ.
Conclusion
This compound stands as a potent and specific modulator of cellular glycosphingolipid metabolism through its targeted inhibition of glucosylceramide synthase. This mechanism provides a powerful tool for both basic research into the myriad functions of GSLs and for the development of novel therapeutics. The demonstrated potential in treating lysosomal storage disorders, metabolic diseases like type 2 diabetes, and viral infections underscores the importance of continued investigation into N-CP-DNJ and related GCS inhibitors. The experimental frameworks provided herein offer a validated approach for researchers to accurately characterize the activity and therapeutic promise of this important class of molecules.
References
-
Aerts, J. M. F. G., et al. (2003). Pharmacological Inhibition of Glucosylceramide Synthase Enhances Insulin Sensitivity. Diabetes, 52(7), 1741–1750. Available from: [Link]
-
MDPI. (2023). Targeting Glucosylceramide Synthase: Innovative Drug Repurposing Strategies for Lysosomal Diseases. MDPI. Available from: [Link]
-
National Institutes of Health (NIH). (2003). Pharmacological Inhibition of Glucosylceramide Synthase Enhances Insulin Sensitivity. PMC. Available from: [Link]
-
BioWorld. (2004). New glucosylceramide synthase inhibitors identified at Oxford Glycosciences. BioWorld. Available from: [Link]
-
ResearchGate. (2023). A DNJ derivatives with a hydroxyl cyclohexyl group at the N-side chain... ResearchGate. Available from: [Link]
-
National Institutes of Health (NIH). (2021). Glucosylceramide synthase inhibitors prevent replication of SARS-CoV-2 and influenza virus. PMC. Available from: [Link]
-
ACS Publications. (2022). Discovery of Brain-Penetrant Glucosylceramide Synthase Inhibitors with a Novel Pharmacophore. ACS Publications. Available from: [Link]
-
Portland Press. (2004). Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides. Biochemical Journal. Available from: [Link]
-
ResearchGate. (2020). The catalytic activity and inhibitors of glucosylceramide synthase. ResearchGate. Available from: [Link]
-
Semantic Scholar. (1998). Generation of Specific Deoxynojirimycin-type Inhibitors of the Non-lysosomal Glucosylceramidase. Semantic Scholar. Available from: [Link]
-
National Institutes of Health (NIH). (2009). 1-Deoxynojirimycins with dansyl capped N-substituents as probes for Morbus Gaucher affected cell lines. PMC. Available from: [Link]
-
ResearchGate. (2007). The Glucosylceramide Synthase Inhibitor N-(5-Adamantane-1-yl-methoxy-pentyl)-deoxynojirimycin Induces Sterol Regulatory Element-Binding Protein-Regulated Gene Expression and Cholesterol Synthesis in HepG2 Cells. ResearchGate. Available from: [Link]
-
The Pharma Innovation. (2024). Therapeutic Prospects of Mulberry-Derived DNJ: A Review. The Pharma Innovation Journal. Available from: [Link]
-
MDPI. (2024). Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. MDPI. Available from: [Link]
-
National Institutes of Health (NIH). (2017). Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. PMC. Available from: [Link]
-
CORE. (2010). Synthesis of Glycosylated 1-Deoxynojirimycins Starting from Natural and Synthetic Disaccharides. CORE. Available from: [Link]
-
ResearchGate. (2017). Structure‐Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogs: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. ResearchGate. Available from: [Link]
-
PubMed. (2011). Amphiphilic 1-deoxynojirimycin derivatives through click strategies for chemical chaperoning in N370S Gaucher cells. National Institutes of Health. Available from: [Link]
-
National Institutes of Health (NIH). (2025). Ameliorative Hypoglycemic Effect of 1-DNJ via Structural Derivatization Followed by Assembly Into Selenized Nanovesicles. PMC. Available from: [Link]
-
Wiley Online Library. (2017). Structure–Activity Studies of N-Butyl-1-deoxynojirimycin (NB-DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. Chemistry – A European Journal. Available from: [Link]
-
PubMed. (2006). Alpha-1-C-octyl-1-deoxynojirimycin as a pharmacological chaperone for Gaucher disease. National Institutes of Health. Available from: [Link]
-
Radboud University Repository. (2006). α-1-C-Octyl-1-deoxynojirimycin as a pharmacological chaperone for Gaucher disease. Radboud Repository. Available from: [Link]
-
National Institutes of Health (NIH). (2016). 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing. PMC. Available from: [Link]
-
National Institutes of Health (NIH). (2020). Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. PMC. Available from: [Link]
-
PubMed. (2004). Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides. National Institutes of Health. Available from: [Link]
-
PubMed Central (PMC). (2024). Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. National Institutes of Health. Available from: [Link]
-
MDPI. (2016). 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing. MDPI. Available from: [Link]
-
PubMed. (2020). Study on the Synthesis and Biological Activities of N-Alkylated Deoxynojirimycin Derivatives with a Terminal Tertiary Amine. National Institutes of Health. Available from: [Link]
-
De Gruyter. (2015). Synthesis and Biological Activity of Novel Deoxynojirimycin Derivatives as Potent alpha-Glucosidase Inhibitors. Zeitschrift für Naturforschung C. Available from: [Link]
-
ResearchGate. (2006). α-1-C-Octyl-1-deoxynojirimycin as a pharmacological chaperone for Gaucher disease. ResearchGate. Available from: [Link]
-
PURE. (2025). Effects of 1-Deoxynojirimycin on glycemic control: A systematic review and meta-analysis. Elsevier. Available from: [Link]
-
ResearchGate. (1993). Disposition Kinetics and Bioavailability of the Glucosidase Inhibitor N-Benzyl-1-deoxynojirimycin After Various Routes of Administration in Mice. ResearchGate. Available from: [Link]
-
Semantic Scholar. (2024). Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. Semantic Scholar. Available from: [Link]
-
PubMed. (2018). 1-Deoxynojirimycin and its Derivatives: A Mini Review of the Literature. National Institutes of Health. Available from: [Link]
-
R Discovery. (2024). Deoxynojirimycin derivatives as potent α-glucosidase inhibitors: in silico ADMET evaluation, molecular dynamics and in vitro validation studies. R Discovery. Available from: [Link]
-
PubMed. (2025). 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities. National Institutes of Health. Available from: [Link]
Sources
- 1. 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.sdiarticle5.com [files.sdiarticle5.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. | BioWorld [bioworld.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological Inhibition of Glucosylceramide Synthase Enhances Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glucosylceramide synthase inhibitors prevent replication of SARS-CoV-2 and influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological inhibition of glucosylceramide synthase enhances insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1-Deoxynojirimycins with dansyl capped N-substituents as probes for Morbus Gaucher affected cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Study on the Synthesis and Biological Activities of N-Alkylated Deoxynojirimycin Derivatives with a Terminal Tertiary Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Amphiphilic 1-deoxynojirimycin derivatives through click strategies for chemical chaperoning in N370S Gaucher cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzyme Inhibition Profile and Kinetics of N-Cyclohexylpropyl-deoxynojirimycin
Executive Summary
N-Cyclohexylpropyl-deoxynojirimycin (N-CP-DNJ) is a synthetic iminosugar, a class of carbohydrate mimics where the endocyclic oxygen is replaced by a nitrogen atom.[1] This structural modification is pivotal to its biological activity. This guide provides a comprehensive overview of the enzymatic inhibition profile and kinetics of N-CP-DNJ and related N-alkylated deoxynojirimycin derivatives. We will delve into its primary mechanism of action, its principal enzyme targets, and the kinetic parameters that define its inhibitory potency. Furthermore, this document furnishes detailed, field-proven protocols for conducting in vitro enzyme inhibition assays and subsequent data analysis, designed to equip researchers and drug development professionals with the necessary tools to investigate this class of compounds.
Introduction to N-Alkylated Deoxynojirimycin Analogs
The Iminosugar Class: A Foundation of Glycobiology Modulation
1-Deoxynojirimycin (DNJ) is a polyhydroxylated piperidine alkaloid originally isolated from mulberry trees.[1] At physiological pH, the nitrogen atom within the ring becomes protonated, allowing the molecule to mimic the positively charged oxocarbenium ion—a key transition state in the enzymatic hydrolysis of glycosidic bonds.[1] This mimicry makes DNJ and its analogs potent competitive inhibitors of glycosidases, enzymes that play crucial roles in carbohydrate digestion and glycoprotein processing.[1][2]
N-Alkylation: A Strategy for Potency and Selectivity
While DNJ is a powerful inhibitor, its therapeutic potential can be limited by high water solubility and modest bioavailability.[1] The strategic addition of an alkyl or substituted alkyl group to the piperidine nitrogen, a process known as N-alkylation, has proven to be a highly effective method to modulate the compound's potency, selectivity, and pharmacokinetic properties.[1][3] The length and structure of the N-alkyl chain can significantly alter the inhibitor's affinity for different enzymes.[3][4] This is exemplified by two clinically approved drugs: Miglitol (N-hydroxyethyl-DNJ) for type 2 diabetes and Miglustat (N-butyl-DNJ) for Gaucher disease, a glycosphingolipid storage disorder.[1][5]
Core Mechanism of Action
Competitive Inhibition of Glycosidases
The primary mechanism of action for N-alkylated DNJ derivatives is competitive inhibition.[1][3][6] The iminosugar ring structure allows the molecule to enter and bind to the active site of a glycosidase, effectively blocking the natural carbohydrate substrate from binding.[3][6] The protonated nitrogen atom mimics the charge of the oxocarbenium ion transition state that forms during glycosidic bond hydrolysis.[1][3][6] By stabilizing this transition state-like conformation within the active site, the inhibitor forms a stable, reversible complex with the enzyme, preventing the catalytic cycle from proceeding.
Targeting Glycosphingolipid Biosynthesis
A key therapeutic application of certain N-alkylated DNJ compounds, including N-butyl-DNJ (Miglustat), is the inhibition of ceramide-specific glucosyltransferase (also known as glucosylceramide synthase or GCS).[4][7] GCS catalyzes the first committed step in the biosynthesis of most glycosphingolipids (GSLs).[7][8] By inhibiting this enzyme, these compounds reduce the overall rate of GSL production. This approach, known as Substrate Reduction Therapy (SRT), is a cornerstone for treating GSL storage disorders like Gaucher disease, where a deficiency in a catabolic enzyme leads to the harmful accumulation of these lipids.[7][9][10] The therapeutic goal is to balance the rate of GSL biosynthesis with the impaired rate of its breakdown.[9]
Enzyme Inhibition Profile and Kinetic Data
The inhibitory profile of N-alkylated DNJ derivatives is highly dependent on the nature of the N-substituent. While the core DNJ structure confers affinity for α-glucosidases, the addition of hydrophobic alkyl chains can shift the selectivity towards enzymes like GCS.
Primary Enzymatic Targets
-
Glucosylceramide Synthase (GCS, EC 2.4.1.80): This is a primary target for N-alkylated DNJs with shorter to medium-length chains, such as N-butyl-DNJ. Inhibition of GCS forms the basis of SRT for diseases like Gaucher and Niemann-Pick type C.[5][9][11]
-
α-Glucosidases (e.g., Sucrase, Maltase, Glucosidase I & II): The DNJ scaffold itself is a potent inhibitor of these enzymes.[1][2] This activity is responsible for the anti-hyperglycemic effects seen with compounds like Miglitol, which delay carbohydrate digestion in the intestine.[1][2] N-alkylation can modulate this activity, with different chain lengths showing varying degrees of selectivity for ER-resident glucosidases involved in glycoprotein folding versus intestinal digestive glucosidases.[4][12]
Kinetic Parameters: A Summary
The potency of an inhibitor is quantified by parameters such as IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and Ki (the inhibition constant). The Ki is a more fundamental measure of binding affinity for competitive inhibitors.
| Compound | Enzyme Target | Inhibition Type | IC50 Value (µM) | Ki Value (µM) | Reference |
| N-Butyl-DNJ (Miglustat) | Glucosylceramide Synthase | Not Specified | 5–50 | Not Specified | [7][13] |
| N-Nonyl-DNJ | α-Glucosidase (acid) | Not Specified | 0.42 | Not Specified | [14] |
| N-Nonyl-DNJ | α-1,6-Glucosidase | Not Specified | 8.4 | Not Specified | [14] |
| N-Nonyl-DNJ | Glucosylceramide Synthase | Not Specified | 4 | Not Specified | [14] |
| Novel DNJ Derivative 43 | α-Glucosidase (yeast) | Competitive | 30.0 ± 0.6 | 10 | [3][6][15] |
| Novel DNJ Derivative 40 | α-Glucosidase (yeast) | Competitive | Not Specified | 52 | [3][6][15] |
| Novel DNJ Derivative 34 * | α-Glucosidase (yeast) | Competitive | 417.0 ± 0.14 | 150 | [3][6][15] |
Note: Compounds 43, 40, and 34 are novel N-alkyl-DNJ derivatives with complex backbones synthesized and evaluated in the cited study.[3][6][15] This demonstrates the principle that modifying the N-alkyl chain can yield highly potent inhibitors.
Experimental Protocols for Kinetic Analysis
The following section provides a generalized, yet detailed, protocol for determining the inhibitory kinetics of a compound like N-CP-DNJ against its primary target, Glucosylceramide Synthase (GCS).
Workflow for In Vitro GCS Inhibition Assay
This workflow outlines the critical steps from reagent preparation to data acquisition for determining the IC50 of a test inhibitor against GCS.
Caption: Workflow for GCS enzymatic inhibition assay.
Detailed Protocol: GCS Inhibition Assay
Disclaimer: This is a representative protocol. Specific concentrations, volumes, and incubation times should be optimized based on the enzyme source, substrate Km, and detection method.
Materials:
-
Microsomal protein expressing GCS or purified GCS enzyme.[13]
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.01% Tween20).[13]
-
Substrates: Ceramide (e.g., C8-ceramide) and UDP-glucose.[13]
-
Test Inhibitor (N-CP-DNJ) dissolved in a suitable vehicle (e.g., DMSO).
-
96-well microplate.
-
Detection system: LC-MS/MS is preferred for its sensitivity and specificity in quantifying lipid products.[8][13]
Procedure:
-
Inhibitor Preparation: Prepare a 10-point serial dilution of N-CP-DNJ in the assay buffer, starting from a high concentration (e.g., 1 mM) down to the low nanomolar range. Include a vehicle-only control (0 µM inhibitor).
-
Enzyme Pre-incubation (Critical Step): In each well of the microplate, add a fixed amount of GCS enzyme preparation (e.g., 10 µg/mL microsomal protein) to each inhibitor concentration.[13] Allow this mixture to pre-incubate for 15-60 minutes at room temperature. This step is crucial to allow the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrates, ceramide and UDP-glucose, to each well. The final concentration of substrates should be at or near their respective Km values for the enzyme to ensure sensitive detection of competitive inhibition.
-
Reaction Incubation: Incubate the plate at 37°C for a fixed time (e.g., 60 minutes). This time should be within the linear range of product formation, which should be determined in preliminary experiments.
-
Reaction Termination: Stop the reaction. This can be achieved by adding a cold organic solvent (e.g., acetonitrile/methanol) to precipitate the protein, or by rapid filtration to separate the product from the substrates.[13]
-
Product Quantification: Analyze the amount of glucosylceramide formed using a validated LC-MS/MS method.[8]
-
Data Analysis for IC50:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).[13]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value.[13]
-
Determining Inhibition Type (Ki)
To determine if N-CP-DNJ is a competitive, non-competitive, or uncompetitive inhibitor, kinetic studies must be performed by varying the concentration of one substrate while holding the other constant, at several fixed inhibitor concentrations.
-
Perform the GCS assay as described above.
-
In separate experiments, fix the concentration of the inhibitor (e.g., at 0, 0.5x Ki, 1x Ki, 2x Ki) and vary the concentration of one substrate (e.g., UDP-glucose) while keeping the other (ceramide) at a saturating concentration.
-
Measure the initial reaction velocity (v) at each substrate concentration.
-
Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/v vs 1/[S]). The pattern of line intersections will reveal the mode of inhibition.
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive: Lines are parallel (both Vmax and Km decrease).
-
-
The Ki can be calculated from these plots. For competitive inhibition, Ki is determined from the change in the apparent Km.
Cellular Effects and Downstream Pathways
The inhibition of GCS by N-CP-DNJ has profound effects on cellular lipid metabolism, primarily impacting the glycosphingolipid biosynthesis pathway.
Caption: Inhibition of the GSL pathway by N-CP-DNJ.
By blocking GCS, N-CP-DNJ prevents the conversion of ceramide to glucosylceramide.[8] This action effectively halts the production of hundreds of downstream complex glycosphingolipids that are built upon the GlcCer core.[8] In the context of a lysosomal storage disorder, this "substrate reduction" lowers the amount of GSLs that are trafficked to the lysosome for degradation, thereby alleviating the storage burden on the cell and mitigating the pathology of the disease.[9]
Conclusion
N-Cyclohexylpropyl-deoxynojirimycin and related N-alkylated iminosugars are versatile and potent enzyme inhibitors with significant therapeutic relevance. Their mechanism of action is rooted in the mimicry of the glycosylation transition state, leading to competitive inhibition of key enzymes in carbohydrate metabolism and glycosphingolipid biosynthesis. The specificity and potency of these inhibitors can be finely tuned through chemical modification of the N-alkyl substituent. The protocols and data presented in this guide provide a robust framework for researchers to accurately characterize the enzyme kinetics and inhibition profiles of this important class of molecules, facilitating further discovery and development in fields ranging from metabolic disorders to oncology and virology.
References
-
Mellor, H.R., et al. (2004). Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides. Biochemical Journal, 381(Pt 3), 867–875. [Link]
-
Zhang, Y., et al. (2020). Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1879-1890. [Link]
-
Zhang, Y., et al. (2020). Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. Taylor & Francis Online. [Link]
-
Zhang, Y., et al. (2020). Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl-deoxynojirimycin derivatives as potential α-glucosidase inhibitors. PubMed. [Link]
-
Shayman, J.A. (2023). Inhibitors of Glucosylceramide Synthase. Methods in Molecular Biology, 2627, 329-342. [Link]
-
Bianchini, G., et al. (2023). Targeting Glucosylceramide Synthase: Innovative Drug Repurposing Strategies for Lysosomal Diseases. International Journal of Molecular Sciences, 24(13), 10563. [Link]
-
Tsujimoto, T., et al. (2022). Discovery of Brain-Penetrant Glucosylceramide Synthase Inhibitors with a Novel Pharmacophore. Journal of Medicinal Chemistry, 65(5), 4040-4054. [Link]
-
Tsujimoto, T., et al. (2021). A new brain-penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease. British Journal of Pharmacology, 178(18), 3684-3698. [Link]
-
Artola, M., et al. (2018). Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. ChemistryOpen, 7(1), 59-78. [Link]
-
Butters, T.D., et al. (2018). Glucosylceramide Synthase Inhibition in Combination with Aripiprazole Sensitizes Hepatocellular Cancer Cells to Sorafenib and Doxorubicin. Cancers, 10(12), 481. [Link]
-
Salehi, B., et al. (2023). Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. International Journal of Molecular Sciences, 24(7), 6393. [Link]
-
ResearchGate. (n.d.). Glycosidase inhibitory activity values of IC50 a (µM). ResearchGate. [Link]
-
Mellor, H.R., et al. (2004). Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides. PubMed. [Link]
-
Platt, F.M., et al. (2005). Substrate reduction therapy. Expert Opinion on Investigational Drugs, 14(5), 577-589. [Link]
-
Wilson, F.X., et al. (2010). Biological Study of the Angiogenesis Inhibitor N-(8-(3-ethynylphenoxy)octyl-1-deoxynojirimycin. Bioorganic & Medicinal Chemistry, 18(1), 145-152. [Link]
-
Artola, M., et al. (2017). Structure‐Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogs: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. ResearchGate. [Link]
-
Rego, A.R., & Trindade, D. (2016). Genetic Substrate Reduction Therapy: A Promising Approach for Lysosomal Storage Disorders. International Journal of Molecular Sciences, 17(11), 1899. [Link]
-
Doan, H.V., et al. (2016). 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing. Molecules, 21(11), 1600. [Link]
-
Li, K., et al. (2024). 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities. Food & Function, 15(12), 5326-5343. [Link]
-
Lee, B.H., & Kim, J.H. (2016). Substrate reduction therapy as a new treatment option for patients with Gaucher disease type 1: A review of literatures. Journal of Genetic Medicine, 13(2), 59-64. [Link]
-
Butters, T.D. (2004). Miglustat: substrate reduction therapy for glycosphingolipid storage disorders. Future Medicine. [Link]
-
Doan, H.V., et al. (2016). 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing. Molecules, 21(11), 1600. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic Substrate Reduction Therapy: A Promising Approach for Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Substrate reduction therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitors of Glucosylceramide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A new brain‐penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl-deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Therapeutic Potential of N-Cyclohexylpropyl Deoxynojirimycin: A Novel Iminosugar for Glycosylation Pathway Modulation
Foreword: The Promise of N-Cyclohexylpropyl Deoxynojirimycin in Glycobiology
The field of glycobiology holds immense promise for the development of novel therapeutics targeting a spectrum of human diseases. At the forefront of this exploration are iminosugars, carbohydrate mimetics that can potently and selectively inhibit key enzymes involved in glycoprotein and glycolipid metabolism. Among these, 1-deoxynojirimycin (DNJ), a naturally occurring iminosugar, has served as a foundational scaffold for the design of clinically significant molecules. The N-alkylation of DNJ has proven to be a particularly fruitful strategy, leading to approved drugs such as Miglitol for type 2 diabetes and Miglustat for Gaucher disease.[1][2][3] This guide delves into the therapeutic potential of a specific, yet less explored, derivative: this compound (NCP-DNJ). While direct, extensive literature on NCP-DNJ is nascent, this document synthesizes the wealth of knowledge on structurally related N-alkylated DNJ analogs to project its likely pharmacological profile and guide future research and development. By examining the established structure-activity relationships, we can infer the synthetic pathways, inhibitory mechanisms, and potential clinical applications of this promising compound.
The Deoxynojirimycin Scaffold and the Critical Role of N-Alkylation
1-Deoxynojirimycin is a polyhydroxylated piperidine alkaloid that acts as a potent inhibitor of α-glucosidases.[1] Its structure, with a nitrogen atom replacing the endocyclic oxygen of glucose, allows it to mimic the oxocarbenium ion-like transition state of glycosidic bond cleavage.[4] However, the therapeutic utility of DNJ itself is limited by its high hydrophilicity and rapid renal clearance.[4]
N-alkylation of the piperidine nitrogen is a key chemical modification that enhances the therapeutic potential of the DNJ scaffold. The addition of an alkyl chain, such as a cyclohexylpropyl group, is expected to increase the lipophilicity of the molecule. This modification has been shown to be crucial for:
-
Enhanced Cellular Uptake and Retention: Increased lipophilicity facilitates passive diffusion across cell membranes, leading to higher intracellular concentrations and prolonged target engagement.[5]
-
Modulation of Inhibitory Potency and Selectivity: The length and nature of the N-alkyl chain are critical determinants of the inhibitory activity against different classes of glycosidases and glycosyltransferases. Longer and more complex alkyl groups can lead to more potent and selective inhibition.[6][7]
-
Access to a Broader Range of Therapeutic Targets: While DNJ primarily targets α-glucosidases, N-alkylated derivatives have demonstrated potent inhibition of glucosylceramide synthase (GCS), opening up therapeutic avenues for lysosomal storage disorders.[8]
Synthesis and Purification of this compound: A Probable Pathway
Based on established synthetic routes for N-alkylated DNJ derivatives, the synthesis of this compound would likely proceed via a reductive amination reaction.[9]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve 1-deoxynojirimycin (1.0 eq) and 3-cyclohexylpropanal (1.2 eq) in a suitable solvent such as methanol.
-
Reaction Initiation: Add a reducing agent, for instance, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), to the solution in portions at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (DNJ) is consumed.
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification Protocol: Column Chromatography
-
Column Preparation: Pack a silica gel column with a suitable solvent system (e.g., a gradient of dichloromethane/methanol).
-
Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure to yield purified this compound.
Therapeutic Potential and Mechanism of Action
The therapeutic utility of NCP-DNJ is predicted to stem from its inhibitory activity against two key enzyme classes: α-glucosidases and glucosylceramide synthase.
Inhibition of α-Glucosidases: A Strategy for Type 2 Diabetes
Mechanism of Action:
N-alkylated DNJ derivatives are competitive inhibitors of intestinal α-glucosidases, such as sucrase and maltase.[4] By mimicking the transition state of the glycosidic bond cleavage, NCP-DNJ is expected to bind to the active site of these enzymes, thereby preventing the breakdown of complex carbohydrates into absorbable monosaccharides. This delayed glucose absorption leads to a reduction in postprandial hyperglycemia, a key therapeutic goal in the management of type 2 diabetes.[10]
Caption: Mechanism of α-glucosidase inhibition by NCP-DNJ.
Expected In Vitro Inhibitory Activity:
| Compound | Target Enzyme | IC₅₀ (µM) |
| Acarbose (standard) | α-Glucosidase | 822.0 ± 1.5[4] |
| 1-Deoxynojirimycin (DNJ) | α-Glucosidase | 222.4 ± 0.5[4] |
| N-Alkyl-DNJ Derivative (Compound 43) | α-Glucosidase | 30.0 ± 0.60[4] |
| N-Alkyl-DNJ Derivative (Compound 40) | α-Glucosidase | 160.5 ± 0.60[4] |
Given that the cyclohexylpropyl group provides a significant hydrophobic character, it is reasonable to hypothesize that NCP-DNJ would exhibit potent α-glucosidase inhibition, potentially with an IC₅₀ value in the low micromolar range.
Inhibition of Glucosylceramide Synthase: A Therapeutic Approach for Gaucher Disease
Mechanism of Action:
Gaucher disease is a lysosomal storage disorder caused by a deficiency in the enzyme glucocerebrosidase (GCase), leading to the accumulation of glucosylceramide.[8] N-alkylated DNJ derivatives, particularly those with longer alkyl chains, are effective inhibitors of glucosylceramide synthase (GCS), the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids.[8] By inhibiting GCS, NCP-DNJ would reduce the production of glucosylceramide, thereby alleviating the substrate burden in patients with Gaucher disease. This "substrate reduction therapy" is a clinically validated approach.[11]
Caption: Mechanism of glucosylceramide synthase inhibition by NCP-DNJ.
Expected In Vitro Inhibitory Activity:
The inhibitory potency against GCS is highly dependent on the lipophilicity of the N-alkyl chain. While specific IC₅₀ values for NCP-DNJ against GCS are not available, related compounds demonstrate the principle. For example, N-butyl-DNJ (Miglustat) is a known GCS inhibitor.[8] More hydrophobic analogs, such as N-(5-adamantane-1-yl-methoxy)pentyl)-DNM, show potent inhibition of the non-lysosomal glucosylceramidase at nanomolar concentrations.[12] This suggests that the cyclohexylpropyl moiety of NCP-DNJ could confer significant inhibitory activity against GCS.
Potential Antiviral Activity
Many enveloped viruses rely on host cell endoplasmic reticulum (ER) α-glucosidases for the proper folding of their glycoproteins, which is essential for viral assembly and infectivity.[2] Inhibition of these enzymes by N-alkylated DNJ derivatives can lead to the production of non-infectious viral particles.[2][13] Given its predicted α-glucosidase inhibitory activity, NCP-DNJ may possess broad-spectrum antiviral potential against viruses such as HIV, influenza, and dengue virus.[13][14][15]
Preclinical Evaluation: A Roadmap
A thorough preclinical evaluation of NCP-DNJ would be essential to validate its therapeutic potential. The following experimental workflows are proposed based on standard practices for this class of compounds.
In Vitro Enzyme Inhibition Assays
Objective: To determine the inhibitory potency (IC₅₀) of NCP-DNJ against target enzymes.
α-Glucosidase Inhibition Assay Protocol:
-
Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a phosphate buffer (pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubation: In a 96-well plate, pre-incubate varying concentrations of NCP-DNJ with the α-glucosidase solution for a defined period (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: Add the pNPG solution to each well to start the reaction.
-
Reaction Termination: After a set incubation time (e.g., 20 minutes), stop the reaction by adding a sodium carbonate solution.
-
Measurement: Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol produced.
-
Calculation: Calculate the percentage of inhibition for each concentration of NCP-DNJ and determine the IC₅₀ value.
Glucosylceramidase Inhibition Assay Protocol:
-
Cell Culture: Culture human fibroblast cells.
-
Cell Lysate Preparation: Harvest the cells and prepare a cell lysate.
-
Incubation: Pre-incubate the cell lysate with varying concentrations of NCP-DNJ.
-
Substrate Addition: Add a fluorescently labeled glucosylceramide substrate.
-
Reaction and Extraction: Incubate to allow for enzymatic activity, then stop the reaction and extract the lipids.
-
Analysis: Separate the fluorescently labeled substrate and product by thin-layer chromatography (TLC).
-
Quantification: Quantify the amount of fluorescent product to determine the enzyme activity and calculate the IC₅₀ of NCP-DNJ.
Cellular Assays
Objective: To assess the effect of NCP-DNJ on cellular processes.
Cellular Uptake and Glycosphingolipid (GSL) Depletion Assay Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., HL-60) to a high density.[5]
-
Treatment: Treat the cells with varying concentrations of NCP-DNJ for a specified duration (e.g., 16 hours).
-
Cell Lysis and Protein Quantification: Harvest and homogenize the cells, and determine the protein concentration of the lysate.
-
Lipid Extraction: Extract the total lipids from a standardized amount of cell lysate.
-
Oligosaccharide Release and Labeling: Release the oligosaccharides from the GSLs using an endoglycoceramidase, followed by fluorescent labeling (e.g., with 2-aminobenzamide).
-
Analysis: Analyze the labeled oligosaccharides by high-performance liquid chromatography (HPLC) to quantify the levels of different GSLs and determine the extent of depletion.
In Vivo Animal Models
Objective: To evaluate the efficacy and pharmacokinetics of NCP-DNJ in relevant disease models.
Workflow for a Gaucher Disease Mouse Model:
Caption: Preclinical evaluation workflow in a Gaucher disease mouse model.
Workflow for a Type 2 Diabetes Mouse Model:
Caption: Preclinical evaluation workflow in a type 2 diabetes mouse model.
Future Directions and Conclusion
This compound stands as a promising, yet underexplored, candidate in the landscape of therapeutic iminosugars. Based on the extensive research into its structural analogs, NCP-DNJ is predicted to be a potent inhibitor of both α-glucosidases and glucosylceramide synthase. This dual activity suggests a broad therapeutic potential, encompassing metabolic disorders like type 2 diabetes and lysosomal storage diseases such as Gaucher disease, with a possible role in antiviral therapies.
The path forward necessitates a dedicated research program to synthesize and characterize NCP-DNJ, followed by a comprehensive preclinical evaluation as outlined in this guide. The insights gained from such studies will be invaluable in determining the clinical viability of this novel iminosugar and could pave the way for a new generation of therapies targeting the intricate pathways of glycobiology.
References
- Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides. (n.d.).
-
Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1879–1890. Retrieved from [Link]
-
Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. (2017). ChemMedChem, 12(23), 1981–1991. Retrieved from [Link]
- Inhibition of α-glucosidase activity by N-deoxynojirimycin analogs in several insect phloem sap feeders. (2015). Journal of Insect Physiology, 82, 104-110.
-
Cellular effects of deoxynojirimycin analogues: uptake, retention and inhibition of glycosphingolipid biosynthesis. (2004). Biochemical Journal, 381(Pt 3), 861–866. Retrieved from [Link]
- Structure-Activity Studies of N-Butyl-1-deoxynojirimycin (NB-DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. (2017). ChemMedChem, 12(23), 1981-1991.
-
N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis. (1994). The Journal of biological chemistry, 269(43), 26755–26758. Retrieved from [Link]
-
Synthesis and biological characterisation of novel N-alkyl-deoxynojirimycin alpha-glucosidase inhibitors. (2009). Bioorganic & medicinal chemistry, 17(10), 3686–3692. Retrieved from [Link]
-
The effect of 1-deoxynojirimycin isolated from logging residue of Bagassa guianensis on an in vitro cancer model. (2023). Frontiers in Pharmacology, 14, 1243552. Retrieved from [Link]
-
Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl-deoxynojirimycin derivatives as potential α-glucosidase inhibitors. (2020). Journal of enzyme inhibition and medicinal chemistry, 35(1), 1879–1890. Retrieved from [Link]
-
Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. (2025). Molecules, 30(15), 3427. Retrieved from [Link]
-
1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing. (2016). Molecules, 21(11). Retrieved from [Link]
-
A DNJ derivatives with a hydroxyl cyclohexyl group at the N-side chain... (n.d.). Retrieved from [Link]
-
Generation of specific deoxynojirimycin-type inhibitors of the non-lysosomal glucosylceramidase. (1998). The Journal of biological chemistry, 273(41), 26522–26527. Retrieved from [Link]
-
Antiviral effects of deoxynojirimycin (DNJ)-based iminosugars in dengue virus-infected primary dendritic cells. (2022). Antiviral Research, 199, 105269. Retrieved from [Link]
-
The pharmacological chaperone 1-deoxynojirimycin increases the activity and lysosomal trafficking of multiple mutant forms of acid alpha-glucosidase. (2007). Molecular genetics and metabolism, 90(2), 157–164. Retrieved from [Link]
-
Structure-Activity Studies of N-Butyl-1-deoxynojirimycin (NB-DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. (2017). ChemMedChem, 12(23), 1981–1991. Retrieved from [Link]
-
1-Deoxynojirimycin and its Derivatives: A Mini Review of the Literature. (2020). Current medicinal chemistry, 27(18), 3043–3054. Retrieved from [Link]
-
Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor. (2020). Food & Function, 11(11), 9849–9859. Retrieved from [Link]
-
Prevention of lysosomal storage in Tay-Sachs mice treated with N-butyldeoxynojirimycin. (1997). Science, 276(5311), 428–431. Retrieved from [Link]
-
Preclinical evaluation of a protracted GLP-1/glucagon receptor co-agonist: Translational difficulties and pitfalls. (2022). PLoS ONE, 17(3), e0264775. Retrieved from [Link]
-
Antiviral effects of deoxynojirimycin (DNJ)-based iminosugars in dengue virus-infected primary dendritic cells. (2022). Antiviral research, 199, 105269. Retrieved from [Link]
- Generation of specific deoxynojirimycin-type inhibitors of the non- lysosomal glucosylceramidase. (1998). The Journal of Biological Chemistry, 273(41), 26522-26527.
-
N -butyldeoxynojirimycin inhibits the synthesis of glucosylceramide, the precursor of all glucosphingolipids (from Beck, 2007). (n.d.). Retrieved from [Link]
-
Antiobesity effects and improvement of insulin sensitivity by 1-deoxynojirimycin in animal models. (2008). Journal of agricultural and food chemistry, 56(8), 2659–2665. Retrieved from [Link]
-
Synthesis and Evaluation of Phenyltriazole-Deoxynojirimycin Hybrids as Potent α-Glucosidase Inhibitors. (2022). Molecules, 27(21), 7268. Retrieved from [Link]
- Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. (2025). Molecules (Basel, Switzerland), 30(15).
- Biological Study of the Angiogenesis Inhibitor N-(8-(3-ethynylphenoxy)octyl-1-deoxynojirimycin. (2011). The FASEB Journal, 25(S1), 972.5-972.5.
- (PDF) 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing. (2016). Molecules, 21(11), 1600.
-
1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities. (2025). Food & function. Retrieved from [Link]
- (PDF) Disposition Kinetics and Bioavailability of the Glucosidase Inhibitor N-Benzyl-1-deoxynojirimycin After Various Routes of Administration in Mice. (1995). Pharmaceutical Research, 12(12), 1835-1840.
-
Occurrence of orally administered mulberry 1-deoxynojirimycin in rat plasma. (2007). Journal of agricultural and food chemistry, 55(22), 8963–8967. Retrieved from [Link]
-
Highlights in antiviral drug research: antivirals at the horizon. (2007). Current opinion in pharmacology, 7(5), 503–512. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review [mdpi.com]
- 3. 1-Deoxynojirimycin and its Derivatives: A Mini Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular effects of deoxynojirimycin analogues: uptake, retention and inhibition of glycosphingolipid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Studies of N-Butyl-1-deoxynojirimycin (NB-DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Generation of specific deoxynojirimycin-type inhibitors of the non-lysosomal glucosylceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiviral effects of deoxynojirimycin (DNJ)-based iminosugars in dengue virus-infected primary dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antiviral effects of deoxynojirimycin (DNJ)-based iminosugars in dengue virus-infected primary dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Cyclohexylpropyl Deoxynojirimycin (NCP-DNJ): A Technical Guide to its Interaction with Viral Glycoproteins and Therapeutic Potential
Prepared by: Gemini, Senior Application Scientist
Abstract
Iminosugars represent a promising class of host-targeted antiviral agents with broad-spectrum potential. This technical guide provides an in-depth examination of N-Cyclohexylpropyl Deoxynojirimycin (NCP-DNJ), a derivative of the iminosugar deoxynojirimycin. We delve into the core mechanism of action, focusing on its role as a competitive inhibitor of endoplasmic reticulum (ER) α-glucosidases I and II. By disrupting the calnexin-calreticulin cycle, NCP-DNJ induces the misfolding of viral envelope glycoproteins, a critical step for the production of infectious virions for a wide range of enveloped viruses. This guide offers a comprehensive overview of the key in vitro and biophysical methodologies used to characterize the antiviral activity and molecular interactions of NCP-DNJ. Detailed, field-proven protocols for viral infectivity assays, glycan analysis, and binding kinetics studies are presented to equip researchers and drug development professionals with the necessary tools to investigate this and other related compounds. The causality behind experimental choices is explained, ensuring a robust and self-validating approach to research in this area.
Introduction: The Rise of Iminosugars in Antiviral Therapy
The challenge of emerging and rapidly mutating viral pathogens necessitates the development of novel antiviral strategies. One such strategy is to target host cellular factors that are essential for viral replication, a concept that offers the potential for broad-spectrum activity and a higher barrier to the development of drug resistance.[1] Iminosugars, which are carbohydrate mimics with a nitrogen atom replacing the endocyclic oxygen, have emerged as a compelling class of host-targeted antiviral agents.[1][2][3]
The Endoplasmic Reticulum (ER) Glycoprotein Quality Control System
For many enveloped viruses, the correct folding and maturation of their surface glycoproteins are indispensable for viral entry, assembly, and egress. This critical folding process occurs within the host cell's endoplasmic reticulum (ER) and is governed by a sophisticated quality control (QC) system. A key component of this system is the calnexin-calreticulin (CNX/CRT) cycle, which involves ER-resident lectin chaperones that recognize and assist in the folding of newly synthesized glycoproteins.[4][5][6] The entry of glycoproteins into this cycle is mediated by the sequential trimming of glucose residues from the N-linked glycan precursor, a process initiated by ER α-glucosidases I and II.[7][8]
Iminosugars as a Class of Antiviral Agents
Iminosugars, by mimicking the transition state of the glucose substrate, act as competitive inhibitors of these ER α-glucosidases.[1][9] This inhibition leads to the accumulation of improperly folded viral glycoproteins, which are often retained in the ER and targeted for degradation.[9][10] Crucially, many viral glycoproteins appear to be more dependent on the CNX/CRT cycle for proper folding than most host cell glycoproteins, providing a therapeutic window for iminosugar-based drugs.[4][9][11][12] This mechanism of action underpins their broad-spectrum antiviral potential against a range of enveloped viruses, including influenza, dengue, hepatitis C, and HIV.[9][12]
Introducing this compound (NCP-DNJ)
Deoxynojirimycin (DNJ) is a naturally occurring iminosugar that has served as a scaffold for the development of more potent and selective derivatives.[13] N-alkylation of DNJ has been shown to enhance its antiviral activity.[14] this compound (NCP-DNJ) is one such derivative, featuring a hydrophobic cyclohexylpropyl group attached to the nitrogen atom. This modification is designed to improve the compound's interaction with the active site of the target glucosidases and enhance its cellular uptake and overall antiviral efficacy.
Core Mechanism of Action: NCP-DNJ as an α-Glucosidase Inhibitor
The antiviral effect of NCP-DNJ is rooted in its ability to competitively inhibit the host's ER α-glucosidases I and II.[8][9] This interference with the N-linked glycan processing pathway is the primary mechanism through which NCP-DNJ exerts its broad-spectrum antiviral activity.
Targeting the Host: ER α-Glucosidases I and II
The N-glycosylation process begins with the attachment of a large oligosaccharide precursor (Glc3Man9GlcNAc2) to nascent polypeptide chains in the ER.[7] For proper folding, the three terminal glucose residues must be sequentially removed.
-
α-Glucosidase I cleaves the outermost α-1,2-linked glucose.[8]
-
α-Glucosidase II removes the subsequent two α-1,3-linked glucose residues.[8]
The removal of the first two glucose residues generates a monoglucosylated glycan, which is the recognition signal for the lectin chaperones calnexin and calreticulin to bind and assist in protein folding.[5][15] NCP-DNJ, as a glucose analog, competes with the natural substrate for the active sites of these enzymes, effectively halting the trimming process.
The Consequence of Inhibition: Misfolded Glycoproteins and Viral Attenuation
By inhibiting α-glucosidases I and II, NCP-DNJ prevents the formation of the monoglucosylated glycoproteins necessary for entry into the CNX/CRT cycle.[16] This leads to several antiviral consequences:
-
Misfolding: Viral glycoproteins are unable to achieve their correct tertiary and quaternary structures.
-
ER Retention: The misfolded proteins are retained within the ER and are often targeted for ER-associated degradation (ERAD).[6]
-
Reduced Virion Infectivity: The incorporation of misfolded or non-functional glycoproteins into new virions can render them non-infectious.[17][18]
This disruption of the viral life cycle ultimately leads to a reduction in the production of infectious viral particles.
Diagram: The Calnexin-Calreticulin Cycle and its Disruption by NCP-DNJ
Caption: NCP-DNJ inhibits α-glucosidases, preventing glycoprotein entry into the calnexin/calreticulin folding cycle.
In Vitro Evaluation of NCP-DNJ Antiviral Activity: Methodologies and Experimental Design
A systematic in vitro evaluation is crucial to determine the antiviral efficacy and mechanism of action of NCP-DNJ. The following protocols are standard in the field and provide a robust framework for this assessment.
Cell-Based Viral Infectivity Assays
The primary goal is to quantify the reduction in infectious virus production in the presence of the compound. The plaque reduction assay is a gold-standard method for this purpose.[19][20][21]
This protocol is designed to determine the 50% inhibitory concentration (IC50) of NCP-DNJ.
Causality Behind Experimental Choices:
-
Cell Monolayer: A confluent monolayer of susceptible cells provides a uniform lawn for viral infection and plaque formation.
-
Semi-solid Overlay: The use of agarose or methylcellulose restricts the spread of progeny virions to adjacent cells, resulting in localized areas of cell death (plaques) that can be counted.[19]
-
Serial Dilutions: Testing a range of compound concentrations is essential for generating a dose-response curve and accurately calculating the IC50.
Step-by-Step Methodology:
-
Cell Seeding: Seed a susceptible cell line (e.g., Vero, MDCK, Huh-7, depending on the virus) in 24-well plates to form a confluent monolayer.[21]
-
Compound Preparation: Prepare serial dilutions of NCP-DNJ in a cell culture medium.
-
Virus Infection: Infect the cell monolayers with a known amount of virus (typically 50-100 plaque-forming units, PFU) in the presence of the different concentrations of NCP-DNJ or a vehicle control.
-
Adsorption: Incubate for 1-2 hours at 37°C to allow for viral attachment and entry.[21]
-
Overlay Application: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., 0.4% agarose in culture medium) containing the corresponding concentrations of NCP-DNJ.[21]
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet to visualize and count the plaques.
-
Data Analysis: Count the number of plaques in each well. The percentage of inhibition is calculated relative to the vehicle control.
The percentage of plaque reduction is plotted against the log of the NCP-DNJ concentration. A non-linear regression analysis is used to fit a dose-response curve and determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.[22]
Probing the Mechanism: Glycan Analysis
To confirm that NCP-DNJ is inhibiting ER glucosidases, the glycosylation status of a specific viral glycoprotein can be assessed using Endoglycosidase H (Endo H) digestion followed by Western blotting.[23][24][25]
Causality Behind Experimental Choices:
-
Endo H Sensitivity: Endo H is an enzyme that cleaves high-mannose and hybrid N-linked glycans, which are present on glycoproteins within the ER.[23][25] Glycoproteins that have been processed through the Golgi complex become resistant to Endo H digestion.
-
Western Blotting: This technique allows for the detection of the target viral glycoprotein and visualization of shifts in its molecular weight.
Step-by-Step Methodology:
-
Cell Treatment and Infection: Treat susceptible cells with an effective concentration of NCP-DNJ (e.g., 5-10 times the IC50) or a vehicle control, and then infect with the virus.
-
Cell Lysis: After an appropriate incubation period, harvest the cells and lyse them in a suitable buffer containing protease inhibitors.[23][25]
-
Protein Quantification: Determine the protein concentration of the lysates using a method such as the BCA assay.[25]
-
Denaturation: Denature a portion of the lysate (e.g., 20-40 µg) by heating at 100°C in a denaturing buffer.[26]
-
Endo H Digestion: Divide the denatured lysate into two aliquots. Add Endo H to one aliquot and a buffer control to the other. Incubate at 37°C for 1-3 hours.[25]
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for the viral glycoprotein of interest, followed by a suitable secondary antibody.
-
Detection: Visualize the protein bands using an appropriate detection method (e.g., chemiluminescence).
-
Vehicle Control (- Endo H): A band corresponding to the fully glycosylated viral glycoprotein.
-
Vehicle Control (+ Endo H): If the glycoprotein has trafficked to the Golgi, it will be resistant to Endo H, and the band will remain at the same molecular weight. If a significant portion is retained in the ER, a faster-migrating band will appear.
-
NCP-DNJ Treatment (- Endo H): The band may appear at a slightly higher molecular weight due to the retention of glucose residues.
-
NCP-DNJ Treatment (+ Endo H): A significant shift to a lower molecular weight band is expected. This indicates that the glycoprotein has been retained in the ER (and is therefore sensitive to Endo H) as a result of glucosidase inhibition.[23][25]
Diagram: Experimental Workflow for In Vitro Antiviral Testing
Caption: Workflow for determining antiviral efficacy (IC50) and confirming the mechanism of action of NCP-DNJ.
Table: Comparative Antiviral Activity of DNJ Derivatives against Various Viruses
| Compound | Virus | Cell Line | IC50 (µM) | Reference |
| N-nonyl-DNJ (NN-DNJ) | Bovine Viral Diarrhea Virus (BVDV) | MDBK | 2.5 | [27] |
| 2THO-DNJ | Dengue Virus (DENV) | Primary imDCs | 1.6 | [28] |
| NN-DNJ | Dengue Virus (DENV) | Primary imDCs | 3.3 | [28] |
| EOO-DNJ | Dengue Virus (DENV) | Primary imDCs | 3.1 | [28] |
| 1-deoxynojirimycin (DNJ) | Moloney Murine Leukemia Virus | - | 1.2 µg/mL | [29] |
Biophysical Characterization of NCP-DNJ and Glycoprotein Interaction
To gain a deeper understanding of the molecular interactions between NCP-DNJ and its target enzymes, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be employed. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that allows for the real-time monitoring of molecular interactions.[30][31] It is highly valuable for determining the kinetics (association and dissociation rates) and affinity of small molecule-protein interactions.[32][33]
Experimental Design: In a typical SPR experiment, the target protein (e.g., purified recombinant α-glucosidase II) is immobilized on a sensor chip.[30][31] NCP-DNJ is then flowed over the surface at various concentrations. The binding events are detected as changes in the refractive index at the sensor surface.[30]
Data Output: The resulting sensorgrams can be analyzed to determine:
-
Association rate constant (ka): The rate at which the NCP-DNJ/enzyme complex is formed.
-
Dissociation rate constant (kd): The rate at which the complex decays.
-
Equilibrium dissociation constant (KD): A measure of binding affinity, calculated as kd/ka.
A lower KD value indicates a higher binding affinity.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC is a powerful technique that directly measures the heat changes associated with a binding event.[34] It is considered the gold standard for determining the thermodynamic parameters of an interaction in solution.
Experimental Design: In an ITC experiment, a solution of NCP-DNJ is titrated into a sample cell containing the purified target enzyme.[35] The heat released or absorbed during the binding reaction is measured.
Data Output: A single ITC experiment can provide a complete thermodynamic profile of the interaction, including:
-
Binding Affinity (KD) [36]
-
Stoichiometry of binding (n) [36]
-
Enthalpy of binding (ΔH) [34]
-
Entropy of binding (ΔS)
This information is invaluable for structure-activity relationship (SAR) studies and lead optimization.[37]
Considerations for Experimental Design
-
Protein Purity and Activity: The use of highly pure and active recombinant target enzymes is critical for obtaining reliable biophysical data.
-
Buffer Matching: Careful matching of the buffers for the protein and the small molecule is essential to minimize artifacts.
-
Solubility: The solubility of N-alkylated DNJ derivatives in aqueous buffers should be considered, and the use of co-solvents like DMSO may be necessary.[33]
Therapeutic Implications and Future Directions
The unique mechanism of action of NCP-DNJ and other iminosugars positions them as promising candidates for antiviral drug development.
Broad-Spectrum Antiviral Potential
By targeting a host cellular process that is utilized by a wide range of enveloped viruses, NCP-DNJ has the potential for broad-spectrum activity.[11][12] This is a significant advantage in the context of emerging viral threats and pandemics.
Challenges and Opportunities in Drug Development
While promising, the development of iminosugar-based antivirals faces challenges, including the potential for off-target effects due to the inhibition of other host glucosidases.[1] However, the development of derivatives with improved selectivity, such as those that specifically target ER α-glucosidase II, demonstrates a path forward to mitigate these issues.[38] The modification of the N-alkyl chain, as seen in NCP-DNJ, is a key strategy for optimizing both potency and selectivity.[16][39]
Combination Therapies and Future Research
The host-targeted mechanism of NCP-DNJ makes it an ideal candidate for combination therapy with direct-acting antivirals. This approach could lead to synergistic effects and a reduced likelihood of drug resistance.[18] Future research should focus on:
-
In vivo efficacy studies in relevant animal models.
-
Pharmacokinetic and pharmacodynamic profiling.
-
Further optimization of the chemical structure to enhance selectivity and reduce potential side effects.
Conclusion
This compound is a potent inhibitor of the host ER α-glucosidases, a key component of the glycoprotein quality control system. By disrupting the proper folding of viral glycoproteins, NCP-DNJ effectively reduces the production of infectious virions, demonstrating its potential as a broad-spectrum antiviral agent. The methodologies and experimental frameworks detailed in this guide provide a comprehensive approach for researchers and drug developers to investigate the antiviral properties of NCP-DNJ and other iminosugar derivatives. A thorough understanding of its mechanism of action, coupled with robust in vitro and biophysical characterization, is essential for advancing this promising class of compounds towards clinical application.
References
- Expanding horizons of iminosugars as broad-spectrum anti-virals: mechanism, efficacy and novel developments. Vertex AI Search.
- Iminosugars: Promising therapeutics for influenza infection - PMC - PubMed Central. PubMed Central.
- Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed. PubMed.
- Isothermal titration calorimetry in drug discovery - PubMed. PubMed.
- The use of calnexin and calreticulin by cellular and viral glycoproteins - PubMed. PubMed.
- ITC Assay Service for Drug Discovery - Reaction Biology. Reaction Biology.
- Expanding horizons of iminosugars as broad-spectrum anti-virals: mechanism, efficacy and novel developments (2024) | Qiantong Liu - SciSpace. SciSpace.
- Antiviral effects of deoxynojirimycin (DNJ)-based iminosugars in dengue virus-infected primary dendritic cells - PMC - NIH.
- Iminosugars as possible broad spectrum anti hepatitis virus agents: the glucovirs and alkovirs - PubMed. PubMed.
- Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed. PubMed.
- Expanding horizons of iminosugars as broad-spectrum anti-virals: mechanism, efficacy and novel developments - PubMed. PubMed.
- Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink.
- Iminosugars as therapeutic agents: recent advances and promising trends - Ovid. Ovid.
- Iminosugars as therapeutic agents: Recent advances and promising trends. Future Science.
- Full article: Development of iminosugar-based glycosidase inhibitors as drug candidates for SARS-CoV-2 virus via molecular modelling and in vitro studies. Taylor & Francis Online.
- (PDF) Iminosugar antivirals: The therapeutic sweet spot - ResearchGate.
- Endoglycosidase H digestion of GCase - Protocols.io. protocols.io.
- Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review - MDPI. MDPI.
- Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert.
- Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. TA Instruments.
- Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments - ResearchGate.
- Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Malvern Panalytical.
- Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs.
- In Vitro Antiviral Testing | IAR | USU.
- New England Biolabs' Endoglycosidase H (EndoH) | Biocompare Product Review. Biocompare.
- A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PubMed Central. PubMed Central.
- The Use of Calnexin and Calreticulin by Cellular and Viral Glycoproteins - ResearchGate.
- Endo H/ PNGase F Assay for JESS Automated Western Blot - Protocols.io. protocols.io.
- Getting In and Out from Calnexin/Calreticulin Cycles - PMC - NIH.
- Overview of calnexin/calreticulin cycle. (A) The monoglucosylated form... - ResearchGate.
- Plaque Reduction Assay - Creative Diagnostics.
- Endoglycosidase H digestion of GCase - ResearchGate.
- A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - NIH.
- Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL. Bio-protocol.
- Endoglycosidase H digestion of GCase — Protocols IO — 2022 — 实验方法库 - 衍因科技. 衍因科技.
- Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus - PMC - NIH.
- Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosyl
- Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review - PubMed Central. PubMed Central.
- Control of protein folding in the ER by the calnexin and calreticulin... - ResearchGate.
- Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides. Biochemical Journal.
- (PDF) Design, Synthesis, and Biological Evaluation of N-Alkylated Deoxynojirimycin (DNJ) Derivatives for the Treatment of Dengue Virus Infection - ResearchGate.
- The general structural formula of N-alkyl-deoxynojirimycin derivatives. - ResearchGate.
- ToP-DNJ, a Selective Inhibitor of Endoplasmic Reticulum α-Glucosidase II Exhibiting Antiflaviviral Activity - NIH.
- Inhibition of α-glucosidase activity by N-deoxynojirimycin analogs in several insect phloem sap feeders - PubMed. PubMed.
- N-Nonyldeoxynojirimycin (NN-DNJ) | Glucosidase Inhibitor | MedChemExpress. MedChemExpress.
- Antiretroviral Activity of Castanospermine and Deoxynojirimycin, Specific Inhibitors of Glycoprotein Processing - PubMed. PubMed.
- Expanding horizons of iminosugars as broad-spectrum anti-virals: mechanism, efficacy and novel developments - PMC - PubMed Central. PubMed Central.
- The alpha-glucosidase inhibitor 1-deoxynojirimycin blocks human immunodeficiency virus envelope glycoprotein-mediated membrane fusion at the CXCR4 binding step - PubMed. PubMed.
- Mechanism of action of N-butyl deoxynojirimycin in inhibiting HIV-1 infection and activity in combination with nucleoside analogs - PubMed. PubMed.
Sources
- 1. Iminosugars: Promising therapeutics for influenza infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 4. The use of calnexin and calreticulin by cellular and viral glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Getting In and Out from Calnexin/Calreticulin Cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expanding horizons of iminosugars as broad-spectrum anti-virals: mechanism, efficacy and novel developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expanding horizons of iminosugars as broad-spectrum anti-virals: mechanism, efficacy and novel developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 12. Expanding horizons of iminosugars as broad-spectrum anti-virals: mechanism, efficacy and novel developments (2024) | Qiantong Liu [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The alpha-glucosidase inhibitor 1-deoxynojirimycin blocks human immunodeficiency virus envelope glycoprotein-mediated membrane fusion at the CXCR4 binding step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanism of action of N-butyl deoxynojirimycin in inhibiting HIV-1 infection and activity in combination with nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 20. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 21. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 23. Endoglycosidase H digestion of GCase [protocols.io]
- 24. biocompare.com [biocompare.com]
- 25. researchgate.net [researchgate.net]
- 26. Endo H/ PNGase F Assay for JESS Automated Western Blot [protocols.io]
- 27. medchemexpress.com [medchemexpress.com]
- 28. Antiviral effects of deoxynojirimycin (DNJ)-based iminosugars in dengue virus-infected primary dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Antiretroviral activity of castanospermine and deoxynojirimycin, specific inhibitors of glycoprotein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 32. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 34. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]
- 36. reactionbiology.com [reactionbiology.com]
- 37. researchgate.net [researchgate.net]
- 38. ToP-DNJ, a Selective Inhibitor of Endoplasmic Reticulum α-Glucosidase II Exhibiting Antiflaviviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Deoxynojirimycin (DNJ) Derivatives as Alpha-Glucosidase Inhibitors
Abstract: Alpha-glucosidases are pivotal enzymes in carbohydrate metabolism, and their inhibition is a cornerstone of therapy for type 2 diabetes mellitus. 1-Deoxynojirimycin (DNJ), a naturally occurring iminosugar, serves as a powerful scaffold for the development of potent alpha-glucosidase inhibitors. This technical guide provides an in-depth exploration of DNJ and its derivatives, elucidating their mechanism of action, structure-activity relationships, and the critical experimental methodologies used for their evaluation. We delve into the causality behind experimental design, from in vitro assays to kinetic analyses, offering detailed protocols and visual workflows. This document is intended as a comprehensive resource for researchers, medicinal chemists, and drug development professionals dedicated to creating next-generation therapeutics for metabolic disorders.
The Therapeutic Rationale: Targeting Alpha-Glucosidase in Metabolic Disease
Alpha-glucosidase enzymes, located in the brush border of the small intestine, are critical for the final step in the digestion of carbohydrates.[1][2] They hydrolyze the α-1,4-glycosidic bonds of complex carbohydrates and disaccharides, breaking them down into absorbable monosaccharides like glucose.[1][3] In individuals with type 2 diabetes, a rapid influx of glucose following a meal leads to postprandial hyperglycemia, a major contributor to the pathophysiology of the disease and its long-term complications.[4][5]
The strategic inhibition of these enzymes presents a validated therapeutic approach.[3] By delaying carbohydrate digestion and subsequent glucose absorption, inhibitors can significantly blunt the sharp, post-meal spike in blood glucose levels.[5][6] This mechanism provides effective glycemic control and has established alpha-glucosidase inhibitors as an important class of anti-diabetic agents.
Deoxynojirimycin (DNJ): A Privileged Scaffold from Nature
1-Deoxynojirimycin (DNJ) is a polyhydroxylated piperidine alkaloid, an iminosugar first isolated from the roots of mulberry trees (Morus species) and also produced by various microorganisms like Streptomyces and Bacillus species.[6][7][8][9] Structurally, DNJ is an analogue of D-glucose where the endocyclic oxygen atom is replaced by a nitrogen atom.[10][11] This seemingly subtle change has profound biological consequences, making DNJ a potent inhibitor of alpha-glucosidase.[7][12]
The therapeutic potential of the DNJ scaffold has been clinically validated through the development of several approved drugs. Derivatives such as Miglitol (N-hydroxyethyl-DNJ) and Miglustat (N-butyl-DNJ) are used in the treatment of type 2 diabetes and certain lysosomal storage disorders, respectively, underscoring the versatility and clinical relevance of this molecular framework.[7][8][11]
Molecular Mechanism of Inhibition: From Competitive Binding to Transition-State Mimicry
The primary inhibitory action of DNJ and many of its derivatives against alpha-glucosidase is through competitive inhibition .[1][3][13] The efficacy of this mechanism is rooted in the principle of transition-state mimicry.
During the enzymatic hydrolysis of a glycosidic bond, the enzyme's active site stabilizes a transient, high-energy oxocarbenium ion-like transition state. Due to its structural and electronic similarity to D-glucose, DNJ readily fits into the enzyme's active site. The key feature is its basic nitrogen atom, which, upon protonation at physiological pH, closely mimics the positive charge and geometry of this transition state.[1][3] This mimicry allows DNJ to bind to the active site with a much higher affinity than the natural substrate, effectively blocking access and halting the catalytic cycle.
Caption: Competitive inhibition of alpha-glucosidase by DNJ.
While many DNJ derivatives act as competitive inhibitors, chemical modifications can alter this behavior. For instance, certain complex derivatives have been shown to exhibit a mixed-type inhibition pattern.[4] This indicates that the inhibitor can bind not only to the free enzyme (competing with the substrate) but also to the enzyme-substrate (ES) complex, interfering with the catalytic step itself.[4] Such mechanistic nuances, revealed through kinetic studies, are critical for the rational design of new inhibitors.
Structure-Activity Relationships (SAR) and Derivative Optimization
The development of novel DNJ derivatives is driven by the goal of enhancing potency, selectivity, and pharmacokinetic properties. The core piperidine ring is the essential pharmacophore, but modifications at the nitrogen atom and hydroxyl groups can dramatically influence biological activity.
A primary strategy involves the synthesis of N-alkyl derivatives . Introducing hydrophobic chains of varying lengths at the nitrogen position can significantly improve inhibitory potency.[1] This is often attributed to additional hydrophobic interactions with non-polar residues within or near the enzyme's active site. However, there is an optimal chain length, beyond which activity may decrease due to steric hindrance.
Furthermore, conjugating DNJ to other bioactive molecules, such as flavonoids, can yield hybrid compounds with remarkably enhanced activity. For example, a derivative linking DNJ to the flavonoid chrysin via an undecane chain was found to be over 16 times more potent than DNJ alone.[4] Molecular docking studies suggest that the chrysin moiety forms additional π-π stacking and hydrogen bond interactions with the enzyme, while the flexible linker allows for an optimal binding conformation.[4][14]
Table 1: Comparative Inhibitory Activity of DNJ and its Derivatives
| Compound | Inhibitor Type | IC₅₀ (μM) | Kᵢ (μM) | Kᵢₛ (μM) | Reference |
| Acarbose (Standard) | Competitive | 822.0 ± 1.5 | - | - | [1] |
| 1-Deoxynojirimycin (DNJ) | Competitive | 222.4 ± 0.5 | - | - | [1] |
| 1-Deoxynojirimycin (DNJ) | Competitive | 8.15 ± 0.12 | - | - | [4] |
| N-alkyl DNJ (Cpd. 43) | Competitive | 30.0 ± 0.6 | 10.0 | - | [1] |
| DNJ-Chrysin (Cpd. 6) | Mixed-Type | 0.51 ± 0.02 | 0.21 | 0.76 | [4] |
| IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibition constant for binding to free enzyme. Kᵢₛ: Inhibition constant for binding to enzyme-substrate complex. |
Methodologies for Evaluating Inhibitory Potency
Rigorous and validated experimental protocols are essential for accurately characterizing the inhibitory effects of DNJ derivatives. The following sections detail the core in vitro assays.
In Vitro Alpha-Glucosidase Inhibition Assay
This colorimetric assay is the standard method for screening and quantifying the inhibitory potential of test compounds.[2][15]
Principle: The assay utilizes the synthetic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). Alpha-glucosidase cleaves pNPG to release glucose and p-nitrophenol (pNP). Under alkaline conditions, pNP forms a yellow-colored p-nitrophenolate ion, the concentration of which is directly proportional to enzyme activity and can be quantified by measuring absorbance at 405 nm.[2][15] An inhibitor will reduce the rate of pNP formation.
Detailed Protocol:
-
Reagent Preparation:
-
Enzyme Solution: Prepare a stock solution of α-glucosidase from Saccharomyces cerevisiae (e.g., 1.0 U/mL) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.8).
-
Substrate Solution: Prepare a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., 5 mM) in the same phosphate buffer.
-
Test Compound Solutions: Dissolve the DNJ derivative in buffer or a minimal amount of DMSO, then dilute with buffer to create a range of concentrations.
-
Stop Solution: Prepare a solution of sodium carbonate (Na₂CO₃) (e.g., 0.2 M).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of phosphate buffer.
-
Add 10 µL of the test compound solution at various concentrations (or buffer for the 100% activity control).
-
Add 20 µL of the α-glucosidase enzyme solution to all wells except the blank.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes. This step is crucial as it allows the inhibitor to bind to the enzyme before the substrate is introduced.[16]
-
Reaction Initiation: Add 20 µL of the pNPG substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a fixed time (e.g., 20-30 minutes).
-
Reaction Termination: Add 50 µL of the Na₂CO₃ stop solution to each well. This raises the pH, halting the enzymatic reaction and allowing the yellow color of pNP to fully develop.[15][17]
-
Measurement: Read the absorbance of each well at 405 nm using a microplate reader.
-
-
Calculation:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC₅₀ value is determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the in vitro alpha-glucosidase inhibition assay.
Enzyme Kinetic Analysis
To understand how a derivative inhibits the enzyme, kinetic analysis is indispensable. This involves measuring the initial reaction rates at multiple substrate and inhibitor concentrations.
Procedure:
-
Set up a series of reactions as described in the inhibition assay.
-
For each fixed concentration of the inhibitor (including a zero-inhibitor control), vary the concentration of the pNPG substrate.
-
Measure the initial reaction velocity (V) for each combination of inhibitor and substrate concentration.
-
Plot the data using a Lineweaver-Burk plot (1/V versus 1/[S]).[16][18]
Interpretation of Lineweaver-Burk Plots:
The pattern of the lines on the plot reveals the mechanism of inhibition.[4][19]
-
Competitive Inhibition: Lines intersect on the y-axis. Vmax remains unchanged, but the apparent Km increases.
-
Non-competitive Inhibition: Lines intersect on the x-axis. Km remains unchanged, but Vmax decreases.
-
Mixed-Type Inhibition: Lines intersect in the second quadrant (to the left of the y-axis, above the x-axis). Both Vmax and Km are altered.[4]
From these plots, the inhibition constants (Kᵢ and Kᵢₛ) can be calculated, providing a quantitative measure of the inhibitor's binding affinity.[1][4]
Caption: Lineweaver-Burk plots for different inhibition types.
Conclusion and Future Perspectives
Deoxynojirimycin is a highly valuable natural scaffold for the design of alpha-glucosidase inhibitors. Its inherent ability to mimic the transition state of glycoside hydrolysis provides a strong foundation for potent, competitive inhibition. Through synthetic modification, particularly at the exocyclic nitrogen atom, researchers can develop derivatives with vastly improved potency and diverse kinetic profiles. The structure-activity relationships elucidated to date highlight the importance of modulating hydrophobicity and introducing additional binding interactions to enhance affinity for the enzyme's active site.
The future of DNJ-based drug development lies in the pursuit of greater isoform selectivity and improved pharmacokinetic profiles to minimize off-target effects and systemic side effects.[4][11] The integration of computational modeling with synthetic chemistry and rigorous enzymatic evaluation, using the protocols detailed herein, will continue to drive the discovery of novel DNJ derivatives as next-generation therapies for managing type 2 diabetes and other metabolic diseases.
References
-
Ghavami, M., et al. (2021). Synthesis of 1-Deoxynojirimycin Derivatives from L-Sorbose via Wittig Reactions. Taylor & Francis Online. Available at: [Link]
-
Wang, H., et al. (2021). 1-Deoxynojirimycin and its Derivatives: A Mini Review of the Literature. Ingenta Connect. Available at: [Link]
-
Various Authors. (n.d.). A Short and Simple Synthesis of 1-Deoxynojirimycin Derivatives from d Glucose. Semantic Scholar. Available at: [Link]
-
Shiue, G., et al. (n.d.). Synthesis of radioiodinated 1-deoxy-nojirimycin derivatives: novel glucose analogs. National Center for Biotechnology Information. Available at: [Link]
-
Unknown Author. (2019). Mechanism for the Inhibitory Effect of 1-Deoxynojirimycin on α-Glucosidase. Food Science. Available at: [Link]
-
Godsland, I., et al. (n.d.). Inhibitory mechanism of acarbose and 1-deoxynojirimycin derivatives on carbohydrases in rat small intestine. National Center for Biotechnology Information. Available at: [Link]
-
Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. Available at: [Link]
-
Segura Campos, M. R. (n.d.). In vitro α-amylase and α-glucosidase inhibitory assay. protocols.io. Available at: [Link]
-
Chen, J., et al. (2021). Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor. National Center for Biotechnology Information. Available at: [Link]
-
Zhang, Q., et al. (2020). Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
Wang, H., et al. (2020). 1-Deoxynojirimycin and Its Derivatives: A Mini Review of the Literature. Semantic Scholar. Available at: [Link]
-
Nabavi, S., et al. (2015). Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model. National Center for Biotechnology Information. Available at: [Link]
- Fleet, G. W. J., et al. (1991). Synthesis of nojirimycin derivatives. Google Patents.
-
Wang, H., et al. (2021). 1-Deoxynojirimycin and its Derivatives: A Mini Review of the Literature. Bentham Science. Available at: [Link]
-
Johnson, J., & S, S. (2021). Alpha-glucosidase inhibitory effect and enzyme kinetics of coastal medicinal plants. Journal of Applied and Natural Science. Available at: [Link]
-
Johnson, J., & S, S. (2021). Alpha glucosidase inhibitory effect and enzyme kinetics of coastal medicinal plants. Semantic Scholar. Available at: [Link]
-
Al-Ishaq, R., et al. (2025). 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities. Royal Society of Chemistry. Available at: [Link]
-
Britton, R., et al. (2018). Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. National Center for Biotechnology Information. Available at: [Link]
-
Marra, A., et al. (2023). Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. MDPI. Available at: [Link]
-
Wang, H., et al. (2020). 1-Deoxynojirimycin and Its Derivatives: A Mini Review of the Literature. ResearchGate. Available at: [Link]
-
Caring Sunshine. (n.d.). Relationship: Diabetes and 1-deoxynojirimycin. Caring Sunshine. Available at: [Link]
-
Nakagawa, K., et al. (2018). Evaluation of the anti-hyperglycemic effect and safety of microorganism 1-deoxynojirimycin. PLOS ONE. Available at: [Link]
-
Salazar, M., et al. (2018). Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. National Center for Biotechnology Information. Available at: [Link]
-
Lual-on, P., et al. (2019). Evaluation of α-Glucosidase Inhibitory Assay using Different Sub-classes of Flavonoids. Thai Journal Online. Available at: [Link]
-
E, Y., et al. (2022). 1-Deoxynojirimycin Attenuates High-Glucose-Induced Oxidative DNA Damage via Activating NRF2/OGG1 Signaling. MDPI. Available at: [Link]
-
Seedevi, P., et al. (2022). α-Glucosidase, α-amylase inhibition kinetics, in vitro gastro-intestinal digestion, and apoptosis inducing abilities of Ficus microcarpa L. f. and Ficus racemosa L. fruit polysaccharides. National Center for Biotechnology Information. Available at: [Link]
-
Kang, J., et al. (2015). 1-Deoxynojirimycin Alleviates Insulin Resistance via Activation of Insulin Signaling PI3K/AKT Pathway in Skeletal Muscle of db/db Mice. National Center for Biotechnology Information. Available at: [Link]
-
Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. Available at: [Link]
-
Chen, J., et al. (2021). 3D interactions of 1-deoxynojirimycin, and 4–6 with α-glucosidase. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caringsunshine.com [caringsunshine.com]
- 6. Evaluation of the anti-hyperglycemic effect and safety of microorganism 1-deoxynojirimycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Deoxynojirimycin and its Derivatives: A Mini Review of the Lite...: Ingenta Connect [ingentaconnect.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. 1-Deoxynojirimycin and Its Derivatives: A Mini Review of the Literature. | Semantic Scholar [semanticscholar.org]
- 13. Mechanism for the Inhibitory Effect of 1-Deoxynojirimycin on α-Glucosidase [spkx.net.cn]
- 14. researchgate.net [researchgate.net]
- 15. In vitro α-glucosidase inhibitory assay [protocols.io]
- 16. Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. α-Glucosidase, α-amylase inhibition kinetics, in vitro gastro-intestinal digestion, and apoptosis inducing abilities of Ficus microcarpa L. f. and Ficus racemosa L. fruit polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibitory mechanism of acarbose and 1-deoxynojirimycin derivatives on carbohydrases in rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Decisive Role of the N-Substituent in Deoxynojirimycin Analogues: A Guide to Optimizing Glycosidase Inhibition
Introduction: Deoxynojirimycin, a Privileged Scaffold for Glycosidase Inhibition
1-Deoxynojirimycin (DNJ), a naturally occurring iminosugar found in mulberry leaves and certain microorganisms, represents a cornerstone in the field of glycosidase inhibition.[1][2] Its piperidine core, mimicking the pyranose ring of glucose, allows it to competitively inhibit a range of carbohydrate-processing enzymes.[3] This inhibitory action has paved the way for therapeutic interventions in various diseases, from type 2 diabetes to lysosomal storage disorders.[1][4][5] However, the therapeutic efficacy and selectivity of DNJ are significantly enhanced through strategic modifications, with the N-substituent emerging as a critical determinant of biological activity. This guide provides an in-depth exploration of the N-substituent's role in tailoring the pharmacological profile of DNJ analogues, offering insights for researchers and drug development professionals.
The N-Substituent: A Molecular Handle for Tuning Potency and Selectivity
The nitrogen atom in the DNJ scaffold offers a versatile point for chemical modification. The addition of various substituents dramatically alters the molecule's interaction with the target enzyme's active site, influencing both inhibitory potency and selectivity.
Impact of N-Alkylation on Inhibitory Activity
The length and nature of an N-alkyl chain are pivotal in modulating the inhibitory properties of DNJ analogues.
-
Increased Potency with Chain Length: N-alkylation generally enhances the inhibitory potency of DNJ against endoplasmic reticulum glucosidases.[6] For instance, a series of N-alkylated DNJ derivatives with terminal tertiary amines showed improved and selective inhibitory activity against α-glucosidase compared to the parent DNJ.[7]
-
Hydrophobicity and Enzyme Interaction: The introduction of a hydrophobic alkyl chain can facilitate stronger interactions with non-polar amino acid residues within the enzyme's active site. This is exemplified by the increased toxicity of lipophilic N-butyl-DNJ (NB-DNJ) and N-nonyl-DNJ (NN-DNJ) to phloem-feeding insects compared to the more hydrophilic DNJ, suggesting better accessibility to the membrane-bound α-glucosidase.[8]
-
Steric Hindrance: While longer alkyl chains can be beneficial, excessively bulky or sterically demanding substituents on the nitrogen atom can be detrimental to inhibitory activity.[9][10] This suggests a limit to the size of the substituent that can be accommodated within the enzyme's active site.
Clinically Relevant N-Substituted DNJ Analogues
Two prominent examples of N-substituted DNJ analogues that have reached clinical application are miglitol and miglustat.
-
Miglitol (N-hydroxyethyl-DNJ): An α-glucosidase inhibitor used for the management of type 2 diabetes.[11][12] The N-hydroxyethyl group contributes to its potent inhibition of intestinal α-glucosidases, delaying carbohydrate digestion and reducing postprandial hyperglycemia.[13][14]
-
Miglustat (N-butyl-DNJ): An inhibitor of glucosylceramide synthase, it is used in substrate reduction therapy for Gaucher disease, a lysosomal storage disorder.[15][16][17][18] The N-butyl group is crucial for its inhibitory activity against the target enzyme.
Quantitative Analysis of N-Substituent Effects
The following table summarizes the inhibitory activities of various N-substituted DNJ analogues against different enzymes, highlighting the impact of the N-substituent on potency and selectivity.
| Compound | N-Substituent | Target Enzyme | IC50 / Ki | Reference |
| Deoxynojirimycin (DNJ) | -H | α-glucosidase | IC50 = 0.65 mM | [7] |
| Miglitol | -CH2CH2OH | α-glucosidase | - | [11] |
| Miglustat (NB-DNJ) | -n-butyl | Glucosylceramide Synthase | - | [15] |
| Compound 7d | N-alkylated with terminal tertiary amine | α-glucosidase | IC50 = 0.052 mM | [7] |
| Compound 18a | -(4-hydroxy-3-methoxybenzyl) | α-glucosidase | IC50 = 0.207 ± 0.11 mM | [19] |
| Compound 18b | -(3-bromo-4-hydroxy-5-methoxybenzyl) | α-glucosidase | IC50 = 0.276 ± 0.13 mM | [19] |
| Compound 43 | N-alkyl derivative | α-glucosidase | IC50 = 30.0 ± 0.6 µM | [20] |
| Phenyltriazole-DNJ Hybrid 18 | C4 linker to 4-substituted phenyltriazole | α-glucosidase | IC50: 11 ± 1 µM | [21] |
| Phenyltriazole-DNJ Hybrid 19 | C6 linker to 4-substituted phenyltriazole | α-glucosidase | IC50: 11 ± 1 µM | [21] |
Experimental Protocols
Synthesis of N-Alkylated Deoxynojirimycin Analogues
A common method for the synthesis of N-alkylated DNJ analogues is through reductive amination. The following is a representative protocol.
Step 1: Protection of Hydroxyl Groups (if necessary)
-
The hydroxyl groups of DNJ may need to be protected to prevent side reactions. A common protecting group is benzyl (Bn). This can be achieved by reacting DNJ with benzyl bromide in the presence of a base like sodium hydride.
Step 2: Reductive Amination
-
Dissolve the protected or unprotected DNJ in a suitable solvent, such as methanol or ethanol.
-
Add the desired aldehyde or ketone corresponding to the alkyl group to be introduced.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of water or a saturated aqueous solution of ammonium chloride.
-
Concentrate the mixture under reduced pressure to remove the solvent.
Step 3: Deprotection (if necessary)
-
If the hydroxyl groups were protected, the protecting groups need to be removed. For benzyl groups, this is typically done by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.
Step 4: Purification
-
The final N-alkylated DNJ analogue is purified using chromatographic techniques, such as column chromatography on silica gel or ion-exchange chromatography.
In Vitro α-Glucosidase Inhibition Assay
This assay is used to determine the inhibitory activity of DNJ analogues against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (pH 6.8)
-
Test compounds (DNJ analogues)
-
Acarbose (positive control)
-
96-well microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the positive control (acarbose) in the buffer.
-
In a 96-well plate, add a specific volume of the enzyme solution to each well.
-
Add the test compound or control solution to the respective wells and pre-incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the pNPG substrate solution to all wells.
-
Incubate the plate at the same temperature for a specific time (e.g., 20 minutes).
-
Stop the reaction by adding a solution of sodium carbonate.
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing Mechanisms and Workflows
Mechanism of α-Glucosidase Inhibition by N-Substituted DNJ Analogues
Caption: Mechanism of α-glucosidase inhibition by N-substituted DNJ analogues.
Experimental Workflow for Synthesis and Evaluation of N-Substituted DNJ Analogues
Caption: Workflow for synthesis and evaluation of N-substituted DNJ analogues.
Conclusion: The Path Forward in DNJ Analogue Development
The N-substituent is a powerful tool for medicinal chemists to fine-tune the biological properties of deoxynojirimycin. By strategically modifying this position, it is possible to enhance inhibitory potency, modulate selectivity, and improve pharmacokinetic profiles. The insights provided in this guide, from understanding structure-activity relationships to applying robust experimental protocols, aim to empower researchers in the rational design of next-generation DNJ analogues with superior therapeutic potential. Future research will likely focus on exploring novel N-substituents, including heterocyclic and other complex moieties, to further expand the therapeutic applications of this remarkable iminosugar scaffold.
References
-
Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. (2017). ChemMedChem. [Link]
-
Wang, L., & Fang, Z. (2020). Study on the Synthesis and Biological Activities of N-Alkylated Deoxynojirimycin Derivatives with a Terminal Tertiary Amine. Acta Chimica Slovenica. [Link]
-
Synthesis of alkylated deoxynojirimycin and 1,5-dideoxy-1,5-iminoxylitol analogues: polar side-chain modification, sulfonium and selenonium heteroatom variants, conformational analysis, and evaluation as glycosidase inhibitors. (2004). Journal of the American Chemical Society. [Link]
-
Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides. (2004). The Biochemical journal. [Link]
-
Design, Synthesis, and Activity Evaluation of Novel N-benzyl Deoxynojirimycin Derivatives for Use as α-Glucosidase Inhibitors. (2019). Molecules. [Link]
-
Structure-Activity Studies of N-Butyl-1-deoxynojirimycin (NB-DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. (2017). ChemMedChem. [Link]
-
Synthesis and Evaluation of Phenyltriazole-Deoxynojirimycin Hybrids as Potent α-Glucosidase Inhibitors. (2024). Molecules. [Link]
-
1-Deoxynojirimycin and its Derivatives: A Mini Review of the Literature. (2021). Current drug metabolism. [Link]
-
Iminosugars: Effects of Stereochemistry, Ring Size, and N-Substituents on Glucosidase Activities. (2019). Molecules. [Link]
-
Review of miglustat for clinical management in Gaucher disease type 1. (2007). Therapeutics and clinical risk management. [Link]
-
N-Substituted l-Iminosugars for the Treatment of Sanfilippo Type B Syndrome. (2023). ACS chemical neuroscience. [Link]
-
Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl-deoxynojirimycin derivatives as potential α-glucosidase inhibitors. (2020). Journal of enzyme inhibition and medicinal chemistry. [Link]
-
Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor. (2021). RSC advances. [Link]
-
Synthesis of N-Substituted Iminosugar C-Glycosides and Evaluation as Promising α-Glucosidase Inhibitors. (2022). Molecules. [Link]
-
1-Deoxynojirimycin and its Derivatives: A Mini Review of the Literature. (2021). Current drug metabolism. [Link]
-
Inhibition of α-glucosidase activity by N-deoxynojirimycin analogs in several insect phloem sap feeders. (2013). Insect biochemistry and molecular biology. [Link]
-
Synthesis and Biological Activity of Novel Deoxynojirimycin Derivatives as Potent α-Glucosidase Inhibitors. (2013). Zeitschrift für Naturforschung B. [Link]
-
Synthesis of Alkylated Deoxynojirimycin and 1,5-Dideoxy-1,5-iminoxylitol Analogues: Polar Side-Chain Modification, Sulfonium and Selenonium Heteroatom Variants, Conformational Analysis, and Evaluation as Glycosidase Inhibitors. (2004). Journal of the American Chemical Society. [Link]
-
Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
(PDF) Structure‐Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogs: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. (2017). ResearchGate. [Link]
-
Miglitol. (n.d.). PubChem. [Link]
-
Synthesis and Therapeutic Applications of Iminosugars in Cystic Fibrosis. (2020). International journal of molecular sciences. [Link]
-
Chemical modification of the glucosidase inhibitor 1-deoxynojirimycin. Structure-activity relationships. (1991). The Biochemical journal. [Link]
-
Miglitol: Package Insert / Prescribing Information / MOA. (2025). Drugs.com. [Link]
-
Iminosugars: Therapeutic Applications and Synthetic Considerations. (2015). ResearchGate. [Link]
-
The role of the iminosugar N-butyldeoxynojirimycin (miglustat) in the management of type I (non-neuronopathic) Gaucher disease: a position statement. (2003). Journal of inherited metabolic disease. [Link]
-
The role of the iminosugar N-butyldeoxynojirimycin (miglustat) in the management of type I (non-neuronopathic) Gaucher disease: a position statement. (2003). Journal of Inherited Metabolic Disease. [Link]
-
Synthesis and Biological Characterisation of Novel N -Alkyl-Deoxynojirimycin α-Glucosidase Inhibitors. (2025). ResearchGate. [Link]
-
1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities. (2025). Food & Function. [Link]
-
Miglitol. (n.d.). Wikipedia. [Link]
-
Distinct action of the α-glucosidase inhibitor miglitol on SGLT3, enteroendocrine cells, and GLP1 secretion. (2015). The Journal of general physiology. [Link]
-
What is the mechanism of Miglitol?. (2024). Patsnap Synapse. [Link]
-
1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing. (2016). Molecules. [Link]
-
In vitro α-glucosidase inhibitory assay. (2018). Protocols.io. [Link]
-
Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. (2022). Molecules. [Link]
-
Evaluation of α-Glucosidase Inhibitory Assay using Different Sub-classes of Flavonoids. (n.d.). Thai Journal Online. [Link]
-
Screening of α-Glucosidase Inhibitory Activity from Some Plants of Apocynaceae, Clusiaceae, Euphorbiaceae, and Rubiaceae. (2012). ISRN pharmacology. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iminosugars: Effects of Stereochemistry, Ring Size, and N-Substituents on Glucosidase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical modification of the glucosidase inhibitor 1-deoxynojirimycin. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study on the Synthesis and Biological Activities of N-Alkylated Deoxynojirimycin Derivatives with a Terminal Tertiary Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of α-glucosidase activity by N-deoxynojirimycin analogs in several insect phloem sap feeders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Activity Studies of N-Butyl-1-deoxynojirimycin (NB-DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Miglitol | C8H17NO5 | CID 441314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Miglitol - Wikipedia [en.wikipedia.org]
- 13. drugs.com [drugs.com]
- 14. What is the mechanism of Miglitol? [synapse.patsnap.com]
- 15. Review of miglustat for clinical management in Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. The role of the iminosugar N-butyldeoxynojirimycin (miglustat) in the management of type I (non-neuronopathic) Gaucher disease: a position statement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The role of the iminosugar N-butyldeoxynojirimycin (miglustat) in the management of type I (non-neuronopathic) Gaucher disease: a position statement. | Read by QxMD [read.qxmd.com]
- 19. Design, Synthesis, and Activity Evaluation of Novel N-benzyl Deoxynojirimycin Derivatives for Use as α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl-deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of N-Cyclohexylpropyl Deoxynojirimycin via reductive amination
Application Note & Protocol
Efficient Synthesis of N-Cyclohexylpropyl Deoxynojirimycin via One-Pot Reductive Amination
Abstract
Deoxynojirimycin (DNJ), a polyhydroxylated piperidine, is a potent inhibitor of α-glucosidase enzymes, making it a compound of significant interest for anti-diabetic and antiviral therapies.[1][2][3] However, its high water solubility can limit its oral bioavailability and clinical utility.[4] N-alkylation of the DNJ core is a key strategy to enhance lipophilicity, improve pharmacokinetic properties, and modulate biological activity.[1][5] This application note provides a detailed, field-proven protocol for the synthesis of this compound, a specific DNJ derivative, via a direct, one-pot reductive amination reaction. We explain the causality behind the procedural choices, offering a robust and reproducible method for researchers in drug development and medicinal chemistry.
Principle of the Method: The Chemistry of Reductive Amination
Reductive amination is a highly efficient method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine through an intermediate imine.[6] The process is typically performed as a one-pot synthesis, which is advantageous for its operational simplicity and high yield.[7]
The reaction proceeds in two main stages within the same reaction vessel:
-
Imine/Iminium Ion Formation: The secondary amine of the deoxynojirimycin (DNJ) molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanepropionaldehyde. This forms a transient hemiaminal intermediate, which then reversibly loses a water molecule to form a positively charged iminium ion.[6][8] The reaction is often conducted in a slightly acidic medium to facilitate the dehydration step without neutralizing the amine nucleophile.
-
In-Situ Reduction: A mild and selective reducing agent, present in the reaction mixture, reduces the iminium ion as it is formed. This irreversible reduction drives the equilibrium towards the final N-alkylated product.[8]
Causality of Reagent Selection: Sodium cyanoborohydride (NaBH₃CN) is the reducing agent of choice for this protocol.[9][10] Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH₃CN is stable in weakly acidic conditions and is selective for the reduction of the iminium ion over the starting aldehyde.[8] This selectivity is crucial for a one-pot reaction, as it prevents the wasteful reduction of the aldehyde starting material and ensures a high conversion to the desired product.
Sources
- 1. Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 9. Preparation, biochemical characterization and biological properties of radiolabelled N-alkylated deoxynojirimycins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Protocol for N-Alkylation of 1-Deoxynojirimycin: A Guide for Researchers
Introduction: The Significance of N-Alkylated 1-Deoxynojirimycin Derivatives
1-Deoxynojirimycin (DNJ), a polyhydroxylated piperidine alkaloid, is a potent inhibitor of α-glucosidases, enzymes crucial for carbohydrate metabolism.[1][2] This inhibitory action forms the basis for its therapeutic applications, most notably in the management of type 2 diabetes.[1] However, the therapeutic potential of DNJ can be significantly enhanced through chemical modification, particularly at the secondary amine of the piperidine ring. N-alkylation of 1-deoxynojirimycin has emerged as a key strategy to modulate the biological activity, selectivity, and pharmacokinetic properties of the parent compound. By introducing various alkyl groups, researchers can fine-tune the molecule's properties to target specific enzymes or cellular processes, leading to the development of novel therapeutics for a range of diseases, including viral infections and lysosomal storage disorders.[2][3][4]
This application note provides detailed protocols for the two most common and effective methods for the N-alkylation of 1-deoxynojirimycin: Reductive Amination and Direct Alkylation . We will delve into the causality behind experimental choices, provide step-by-step methodologies, and discuss strategies for purification and characterization, ensuring a self-validating and reproducible workflow for researchers in drug discovery and development.
Strategic Approaches to N-Alkylation: A Comparative Overview
The choice between reductive amination and direct alkylation hinges on the desired alkyl substituent and the overall synthetic strategy.
-
Reductive Amination: This is a versatile and widely used one-pot reaction that involves the reaction of the secondary amine of DNJ with an aldehyde or ketone in the presence of a reducing agent.[5][6] This method is particularly advantageous for introducing a wide variety of alkyl groups, as a vast library of aldehydes and ketones is commercially available.
-
Direct Alkylation: This method involves the reaction of DNJ with an alkyl halide (e.g., bromide or iodide) in the presence of a base. It is a more traditional approach to N-alkylation but can be prone to over-alkylation and may require protection of the hydroxyl groups to prevent O-alkylation, although the higher nucleophilicity of nitrogen often favors N-alkylation.[7]
Protocol 1: N-Alkylation via Reductive Amination
Reductive amination is a powerful technique for the controlled formation of N-C bonds. The reaction proceeds through the initial formation of an iminium ion intermediate from the reaction of DNJ with an aldehyde, which is then reduced in situ to the corresponding N-alkylated amine.
Workflow for Reductive Amination of 1-Deoxynojirimycin
Caption: General workflow for the one-pot reductive amination of 1-deoxynojirimycin.
Choosing the Right Reducing Agent: A Critical Decision
The success of a one-pot reductive amination relies on a reducing agent that selectively reduces the iminium ion intermediate over the starting aldehyde.
| Reducing Agent | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and highly selective for iminium ions. Tolerates a wide range of functional groups. Less toxic than NaBH₃CN. | Water-sensitive. |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective and selective. Stable in mildly acidic conditions. | Highly toxic. Can generate toxic HCN gas, especially under acidic conditions. |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Less selective; can reduce the starting aldehyde. Often requires a two-step procedure (pre-formation of the imine). |
For most applications, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent due to its high selectivity and lower toxicity.
Detailed Step-by-Step Methodology
Materials:
-
1-Deoxynojirimycin (DNJ)
-
Aldehyde of choice (1.1 - 1.2 equivalents)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Anhydrous Methanol (MeOH) or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., DCM:MeOH with a small percentage of triethylamine or ammonium hydroxide)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1-deoxynojirimycin (1.0 equivalent) in anhydrous methanol (or DMF).
-
Aldehyde Addition: To the stirred solution, add the desired aldehyde (1.1-1.2 equivalents).
-
Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extraction: Dilute the mixture with water and extract with dichloromethane (3 x volume).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography. Due to the basic nature of the product, it is advisable to use an eluent system containing a small amount of a basic modifier (e.g., 0.5-2% triethylamine or ammonium hydroxide in a DCM:MeOH gradient) to prevent streaking and improve separation.[8][9]
Troubleshooting and Causality
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or adding a slight excess of the aldehyde and reducing agent. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the iminium ion intermediate.
-
Side Product Formation: The primary side reaction is the reduction of the starting aldehyde by the reducing agent. Using a highly selective reagent like NaBH(OAc)₃ minimizes this. If using NaBH₄, a two-step process where the imine is formed first, followed by the addition of the reducing agent, is recommended.[5]
-
Difficulty in Purification: N-alkylated DNJ derivatives are polar and basic, which can lead to tailing on standard silica gel columns. Using a basic modifier in the eluent neutralizes the acidic silanol groups on the silica surface, leading to better peak shapes and separation.[8][10] Alternatively, basic alumina can be used as the stationary phase.[9]
Protocol 2: N-Alkylation via Direct Alkylation with Alkyl Halides
This method offers a straightforward approach for introducing simple alkyl groups. The reaction's success is governed by the relative nucleophilicity of the nitrogen atom versus the oxygen atoms of the hydroxyl groups.
Reaction Mechanism: N- vs. O-Alkylation
The nitrogen atom in 1-deoxynojirimycin is generally more nucleophilic than the oxygen atoms of the hydroxyl groups.[7] This inherent reactivity favors N-alkylation. However, under strongly basic conditions or with highly reactive alkylating agents, O-alkylation can become a competing side reaction. The choice of base and solvent can influence this selectivity.
Workflow for Direct N-Alkylation
Caption: General workflow for the direct N-alkylation of 1-deoxynojirimycin with an alkyl halide.
Detailed Step-by-Step Methodology
Materials:
-
1-Deoxynojirimycin (DNJ)
-
Alkyl bromide or iodide (1.1 - 1.5 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., DCM:MeOH with a basic modifier)
Procedure:
-
Reaction Setup: To a solution of 1-deoxynojirimycin (1.0 equivalent) in anhydrous DMF, add the base (e.g., K₂CO₃, 2-3 equivalents).
-
Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 equivalents) to the suspension.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyl halide. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the DMF.
-
Extraction: Dissolve the residue in water and extract with ethyl acetate (3 x volume).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (as described in Protocol 1).
Troubleshooting and Causality
-
Low Yield: If the yield is low, consider using a more reactive alkyl halide (iodide > bromide). Increasing the reaction temperature or using a stronger base like cesium carbonate can also improve the reaction rate.
-
O-Alkylation: To minimize O-alkylation, use milder reaction conditions (room temperature) and avoid using an excessive amount of a strong base. The inherent higher nucleophilicity of the amine generally directs the reaction towards N-alkylation.
-
Over-alkylation: While less common with a secondary amine, the formation of a quaternary ammonium salt is possible, especially with highly reactive alkylating agents and prolonged reaction times. Using a stoichiometric amount of the alkylating agent can help mitigate this.
Product Validation: Spectroscopic Characterization
Confirmation of the N-alkylated 1-deoxynojirimycin structure is crucial. NMR spectroscopy and mass spectrometry are the primary analytical techniques for this purpose.
Expected Spectroscopic Data for 1-Deoxynojirimycin (DNJ) and N-Butyl-1-deoxynojirimycin (Miglustat):
| Compound | ¹H NMR (D₂O, representative shifts in ppm) | ¹³C NMR (D₂O, representative shifts in ppm) |
| 1-Deoxynojirimycin (DNJ) | ~3.8-3.3 (ring protons), ~3.1-2.6 (ring protons) | ~78, 75, 69, 66, 60, 52 |
| N-Butyl-1-deoxynojirimycin | ~3.7-3.2 (ring protons), ~3.0-2.5 (ring and butyl CH₂), ~1.5-1.3 (butyl CH₂), ~0.9 (butyl CH₃) | ~79, 70, 68, 62, 58, 55, 32, 21, 14 |
Note: Exact chemical shifts may vary depending on the solvent and instrument. The appearance of new signals corresponding to the alkyl group in both ¹H and ¹³C NMR spectra, along with the correct molecular ion peak in the mass spectrum, confirms the successful N-alkylation.
Safety Precautions
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is highly toxic and can release hydrogen cyanide gas upon contact with acids. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is water-sensitive and can release flammable gases upon contact with water. It is also a corrosive solid. Handle in a dry environment and wear appropriate PPE.
-
Alkyl Halides: Many alkyl halides are toxic and/or lachrymatory. Handle with care in a fume hood.
-
Solvents: DMF and DCM are hazardous solvents. Avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The N-alkylation of 1-deoxynojirimycin is a fundamental strategy in the development of novel iminosugar-based therapeutics. The two protocols detailed in this application note, reductive amination and direct alkylation, provide researchers with robust and versatile methods for synthesizing a diverse range of N-alkylated DNJ derivatives. By understanding the principles behind these reactions and adhering to the detailed methodologies, scientists can confidently and efficiently generate new compounds for biological evaluation, paving the way for future drug discoveries.
References
-
Gao, K., Zheng, C., Wang, T., et al. (2016). 1-Deoxynojirimycin: Occurrence, extraction, chemistry, oral pharmacokinetics, biological activities and in silico target fishing. Molecules, 21(11), 1600. [Link]
-
Wang, L., & Fang, Z. (2020). Study on the Synthesis and Biological Activities of N-Alkylated Deoxynojirimycin Derivatives with a Terminal Tertiary Amine. Acta Chimica Slovenica, 67(3), 812-821. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. [Link]
-
Hilaris Publisher. (2016). An Improved Synthetic Method for N-Butyl-1-Deoxynojirimycin. Organic Chemistry: Current Research. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation?. [Link]
-
Zask, A., et al. (2017). Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. ChemMedChem, 12(23), 1944-1955. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on the Synthesis and Biological Activities of N-Alkylated Deoxynojirimycin Derivatives with a Terminal Tertiary Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Studies of N-Butyl-1-deoxynojirimycin (NB-DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. Chromatography [chem.rochester.edu]
- 10. silicycle.com [silicycle.com]
Application Notes: In Vitro Glucosidase Inhibition Assay for N-Cyclohexylpropyl Deoxynojirimycin
Introduction: The Significance of Glucosidase Inhibition
Glucosidases are a class of enzymes that play a pivotal role in various biological processes, most notably in the digestion of carbohydrates.[1][2] By breaking down complex carbohydrates into simpler sugars like glucose, they directly impact postprandial blood glucose levels.[3] Consequently, the inhibition of these enzymes has emerged as a key therapeutic strategy for managing type 2 diabetes mellitus.[1][3] 1-Deoxynojirimycin (DNJ), a naturally occurring iminosugar found in mulberry leaves, is a potent inhibitor of α-glucosidases.[1][4][5] Its derivatives, such as N-Cyclohexylpropyl Deoxynojirimycin, are synthesized to enhance its therapeutic properties, including potency and specificity.[6] This application note provides a comprehensive guide for researchers to perform an in vitro glucosidase inhibition assay specifically for this compound, a synthetic derivative of the natural inhibitor, deoxynojirimycin (DNJ).
Principle of the Assay: A Colorimetric Approach
The in vitro α-glucosidase inhibition assay is a widely used colorimetric method to screen for potential inhibitors.[7] The principle of this assay is straightforward. The enzyme, typically from Saccharomyces cerevisiae, hydrolyzes a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), into two products: α-D-glucose and p-nitrophenol.[7] The production of p-nitrophenol, which is a chromogenic compound, can be quantified by measuring the absorbance of light at a specific wavelength, typically 405 nm, under basic conditions.[7][8] In the presence of an inhibitor like this compound, the enzymatic activity of α-glucosidase is reduced, leading to a decrease in the formation of p-nitrophenol. The extent of inhibition is directly proportional to the reduction in absorbance.
Figure 1: Principle of the α-glucosidase inhibition assay.
Materials and Reagents
-
Enzyme: α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)
-
Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., Sigma-Aldrich)
-
Inhibitor: this compound (synthesis required or custom order)
-
Positive Control: Acarbose or 1-Deoxynojirimycin (DNJ)
-
Buffer: Sodium phosphate buffer (0.1 M, pH 6.8)[9]
-
Stopping Reagent: Sodium carbonate (Na₂CO₃) solution (0.1 M)
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Calibrated pipettes
-
Incubator set to 37°C
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for a 96-well plate format, allowing for high-throughput screening.
1. Preparation of Solutions:
-
Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M sodium phosphate buffer and carefully adjust the pH to 6.8.[9]
-
α-Glucosidase Solution (0.5 U/mL): Dissolve the α-glucosidase enzyme in the phosphate buffer to a final concentration of 0.5 U/mL. Prepare this solution fresh before each experiment.
-
pNPG Solution (5 mM): Dissolve pNPG in the phosphate buffer to a final concentration of 5 mM. This solution should also be prepared fresh.
-
Inhibitor Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO to create a concentrated stock solution.
-
Serial Dilutions of Inhibitor: Prepare a series of dilutions of the inhibitor from the stock solution using the phosphate buffer. The final DMSO concentration in all wells should be kept constant and low (typically <1%) to avoid solvent effects on the enzyme.
-
Positive Control Solution: Prepare a solution of acarbose or DNJ in the phosphate buffer at a known inhibitory concentration.
-
Sodium Carbonate Solution (0.1 M): Dissolve sodium carbonate in deionized water to a final concentration of 0.1 M.
2. Assay Procedure:
The following steps should be performed in a 96-well microplate. Include appropriate controls as outlined in the table below.
| Well Type | Reagent 1 (Buffer) | Reagent 2 (Inhibitor/Control) | Reagent 3 (Enzyme) | Incubation 1 (5 min, 37°C) | Reagent 4 (Substrate) | Incubation 2 (20 min, 37°C) | Reagent 5 (Stop Solution) |
| Blank | 50 µL | 50 µL Buffer | - | Yes | 50 µL | Yes | 50 µL |
| Control (100% Activity) | 50 µL | 50 µL Buffer | 25 µL | Yes | 50 µL | Yes | 50 µL |
| Test Sample | 50 µL | 50 µL Inhibitor | 25 µL | Yes | 50 µL | Yes | 50 µL |
| Positive Control | 50 µL | 50 µL Acarbose/DNJ | 25 µL | Yes | 50 µL | Yes | 50 µL |
-
Add Buffer and Inhibitor: To each well, add 50 µL of phosphate buffer and 50 µL of the test inhibitor solution (or buffer for the control, or positive control solution).
-
Add Enzyme: Add 25 µL of the α-glucosidase solution to all wells except the blank.
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 5 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate Reaction: Add 50 µL of the pNPG substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Stop Reaction: Terminate the reaction by adding 50 µL of the 0.1 M sodium carbonate solution to all wells. The addition of the basic solution will stop the enzyme activity and develop the yellow color of the p-nitrophenol product.[9]
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
Data Analysis and Interpretation
1. Calculation of Percent Inhibition:
The percentage of α-glucosidase inhibition is calculated using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Where:
-
Abs_control is the absorbance of the control well (100% enzyme activity).
-
Abs_sample is the absorbance of the well containing the inhibitor.
2. Determination of IC50 Value:
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[10] To determine the IC50 value for this compound, plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value can then be determined from the resulting dose-response curve.[10][11]
3. Kinetic Analysis (Optional but Recommended):
To understand the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type), a kinetic analysis should be performed. This involves measuring the reaction rates at various substrate (pNPG) concentrations in the presence and absence of different concentrations of the inhibitor. The data is then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).[12][13] The pattern of the lines on the plot reveals the type of inhibition.[3][12]
Figure 2: Workflow for data analysis and interpretation.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | Inaccurate pipetting, inadequate mixing, inconsistent incubation times.[14] | Ensure pipettes are calibrated. Use master mixes for reagents. Use a multichannel pipette for simultaneous additions. Ensure consistent timing for all steps.[14][15] |
| Low or no inhibition observed | Inhibitor instability or low solubility, enzyme concentration too high, inactive inhibitor.[15] | Prepare fresh inhibitor solutions. Check the solubility of the compound in the assay buffer. Perform an enzyme titration to determine an optimal concentration. Verify the purity and activity of the inhibitor.[14] |
| High background absorbance | Spontaneous substrate hydrolysis, contaminated reagents. | Prepare fresh substrate solution for each experiment. Ensure all reagents are of high purity and stored correctly. |
| Inconsistent IC50 values between experiments | Reagent degradation, variations in assay conditions (pH, temperature).[15] | Prepare fresh reagents for each assay.[15] Strictly control all assay parameters. |
Conclusion
This application note provides a robust and detailed protocol for the in vitro assessment of this compound as a glucosidase inhibitor. By following these guidelines, researchers can obtain reliable and reproducible data on the inhibitory potency and mechanism of action of this and other related compounds. Such studies are crucial for the development of novel therapeutic agents for the management of type 2 diabetes and other metabolic disorders.
References
-
Lama, D., & Kumar, S. (2023). Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. Molecules, 28(15), 5897. Available at: [Link]
-
Li, S., et al. (2019). Mechanism for the Inhibitory Effect of 1-Deoxynojirimycin on α-Glucosidase. Food Science. Available at: [Link]
-
Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. Available at: [Link]
-
Davidson College. (n.d.). IC50 Determination. edX. Available at: [Link]
-
Segura Campos, M. R. (2018). In vitro α-amylase and α-glucosidase inhibitory assay. protocols.io. Available at: [Link]
-
Zeng, L., et al. (2021). Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor. RSC Advances, 11(3), 1545-1553. Available at: [Link]
-
Shah, S. A. A., et al. (2020). Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. Bioorganic & Medicinal Chemistry, 28(20), 115711. Available at: [Link]
-
Asghari, B., et al. (2016). Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model. Pharmaceutical Biology, 54(11), 2634-2642. Available at: [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic analysis of α-glucosidase inhibition by compounds 43, 40, and 34. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics analysis of α-glucosidase inhibition. Lineweaver− Burk plots.... Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic analysis of a-glucosidase inhibition by CZ. Retrieved from [Link]
-
Ortiz-Andrade, R., et al. (2017). Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. Current enzyme inhibition, 13(1), 58–66. Available at: [Link]
-
ResearchGate. (n.d.). Kinetic study of α-glucosidase inhibition by compounds 9i. Retrieved from [Link]
-
Abdiche, Y. N., et al. (2017). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical biochemistry, 530, 44–55. Available at: [Link]
-
Petr, K. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available at: [Link]
-
Nature. (n.d.). Application Notes Guidelines. Retrieved from [Link]
-
Mellor, H. R., et al. (2004). Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides. The Biochemical journal, 381(Pt 3), 867–875. Available at: [Link]
-
Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. Available at: [Link]
- CN1712407A - Production and use of p-nitrophenyl-2-D-glucoside - Google Patents. (n.d.).
-
Shannon, P., et al. (2009). Arcadia: a visualization tool for metabolic pathways. Bioinformatics (Oxford, England), 25(24), 3329–3330. Available at: [Link]
-
Fisbein, A., et al. (2015). Inhibition of α-glucosidase activity by N-deoxynojirimycin analogs in several insect phloem sap feeders. Insect science, 22(6), 773–784. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]
-
Ekins, S. (2014). New Manuscript Type: Application Note. Journal of Chemical Information and Modeling, 54(11), 2927-2927. Available at: [Link]
-
ResearchGate. (n.d.). Application of Graph-based Data Mining to Metabolic Pathways. Retrieved from [Link]
-
Mellor, H. R., et al. (2004). Cellular Effects of Deoxynojirimycin Analogues: Inhibition of N-Linked Oligosaccharide Processing and Generation of Free Glucosylated Oligosaccharides. Asian Digital Library. Available at: [Link]
-
ResearchGate. (n.d.). Example Pathview graphs: (a) Graphviz view on a canonical signaling.... Retrieved from [Link]
-
Gasteiger, E., et al. (2003). Interactive Visualization of Metabolic Pathways. In Proceedings of the 11th International Conference in Central Europe on Computer Graphics, Visualization and Computer Vision. Available at: [Link]
- Ramappa, V. K., et al. (2020). Therapeutic Prospects of Mulberry-Derived DNJ: A Review. Journal of Pharmacy and Biological Sciences, 8(4), 1-6.
-
Sartorius. (n.d.). Application Note: Improved Preparation of HPLC Standards. Retrieved from [Link]
-
SEA-Practical Application of Science. (n.d.). Manuscript Requirements. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Author guidelines for Analytical Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). What are the storing and work principles of pNPG (4-Nitrophenyl β-D-glucopyranoside )?. Retrieved from [Link]
-
Carbonell-Caballero, J., et al. (2023). Application of Graph Theory and Automata Modeling for the Study of the Evolution of Metabolic Pathways with Glycolysis and Krebs Cycle as Case Studies. International Journal of Molecular Sciences, 24(11), 9394. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 3. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. files.sdiarticle5.com [files.sdiarticle5.com]
- 6. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. In vitro α-glucosidase inhibitory assay [protocols.io]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. courses.edx.org [courses.edx.org]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Cell-based assay for antiviral activity of N-Cyclohexylpropyl Deoxynojirimycin
Application Notes and Protocols
Topic: Cell-based Assay for Antiviral Activity of N-Cyclohexylpropyl Deoxynojirimycin
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (NCP-DNJ) is a synthetic iminosugar belonging to the family of deoxynojirimycin derivatives. These compounds are potent inhibitors of host-cell endoplasmic reticulum (ER) α-glucosidases I and II.[1][2][3] This host-directed mechanism offers a promising strategy for broad-spectrum antiviral therapy, as it targets a cellular process essential for the maturation of many enveloped viruses, potentially lowering the risk of viral drug resistance.[4][5] By inhibiting these glucosidases, NCP-DNJ disrupts the proper folding and processing of viral N-linked glycoproteins, leading to impaired virion assembly, reduced infectivity, and decreased secretion of new viral particles.[6][7][8][9] This application note provides a comprehensive, self-validating framework for determining the in vitro antiviral efficacy and cytotoxicity of NCP-DNJ using a cell-based plaque reduction assay.
Scientific Principle: A Host-Directed Antiviral Strategy
The antiviral activity of iminosugars like NCP-DNJ is not directed at the virus itself but at the host cell machinery that the virus hijacks for its replication.[4] Specifically, it targets the N-linked glycan processing pathway in the endoplasmic reticulum.
-
Viral Glycoprotein Synthesis: Enveloped viruses synthesize their envelope glycoproteins (e.g., gp120 for HIV, E1/E2 for HCV surrogates) within the host cell's ER.[10] These proteins are co-translationally modified by the addition of a large oligosaccharide precursor (Glc₃Man₉GlcNAc₂).[8]
-
Glucosidase-Mediated Trimming: For proper folding, this precursor must be sequentially trimmed by host enzymes. ER α-glucosidase I removes the terminal glucose residue, and α-glucosidase II removes the subsequent two glucose residues.[1][3]
-
Calnexin/Calreticulin Chaperone Cycle: This trimming allows the glycoprotein to enter the calnexin/calreticulin quality control cycle, a crucial step for achieving its correct three-dimensional conformation.[6]
-
Inhibition by NCP-DNJ: NCP-DNJ, as a glucose analogue, competitively inhibits α-glucosidases I and II.[1][11] This inhibition prevents the removal of glucose residues from the viral glycoproteins.
-
Antiviral Outcome: The improperly glycosylated proteins cannot be folded correctly by the chaperone system. This leads to their retention in the ER, degradation, and a significant reduction in the assembly and release of infectious progeny virions.[7][9][12]
The primary goal of this protocol is to quantify this antiviral effect by calculating the 50% Effective Concentration (EC₅₀) —the drug concentration that reduces viral plaque formation by 50%. In parallel, the 50% Cytotoxic Concentration (CC₅₀) is determined to assess the drug's toxicity to the host cells.[13] The ratio of these two values (CC₅₀/EC₅₀) yields the Selectivity Index (SI) , a critical measure of the compound's therapeutic window.
Mechanism of Action: Glucosidase Inhibition
Caption: NCP-DNJ inhibits ER α-glucosidases, blocking glycan trimming and proper viral glycoprotein folding.
Integrated Experimental Workflow
A successful evaluation requires two parallel assays: one for cytotoxicity and one for antiviral efficacy. Both assays must be run for the same duration to ensure the results are comparable.
Caption: Parallel workflow for determining cytotoxicity (CC₅₀) and antiviral efficacy (EC₅₀).
Materials and Reagents
| Component | Description & Recommended Source/Example | Justification |
| Test Compound | This compound (NCP-DNJ) | The therapeutic agent being evaluated. Must be of high purity. |
| Cell Line | Vero E6 (ATCC CRL-1586) or Madin-Darby Canine Kidney (MDCK, NBL-2) cells (ATCC CCL-34) | Vero cells are susceptible to a wide range of viruses. MDCK cells are standard for influenza virus studies.[4] The chosen cell line must be permissive to the virus and form a reliable monolayer. |
| Virus | Bovine Viral Diarrhea Virus (BVDV) or Dengue Virus (DENV) | BVDV is a pestivirus, often used as a safe surrogate for Hepatitis C Virus (HCV) and is sensitive to iminosugars.[6] DENV is another well-established model for iminosugar activity.[9][14] |
| Growth Medium | Dulbecco's Modified Eagle Medium (DMEM) + 10% Fetal Bovine Serum (FBS) + 1% Penicillin/Streptomycin | Standard medium for robust cell growth and maintenance. |
| Infection Medium | DMEM + 2% FBS + 1% Penicillin/Streptomycin | Lower serum concentration is used during infection to minimize interference with viral binding and entry while maintaining cell health. |
| Overlay Medium | 2X Infection Medium mixed 1:1 with 1.2% Agarose or 2.4% Methylcellulose | A semi-solid overlay is critical to restrict viral spread to adjacent cells, ensuring that discrete, countable plaques are formed from single infectious events.[15][16] |
| Cytotoxicity Reagent | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter 96® AQueous One Solution | Reliable colorimetric or fluorescent methods to measure mitochondrial activity, which serves as a proxy for cell viability.[9] |
| Fixation Solution | 10% Formalin or 4% Paraformaldehyde in PBS | Crosslinks cellular components, preserving the cell monolayer and inactivating the virus for safe handling. |
| Staining Solution | 0.1% to 1% Crystal Violet in 20% Ethanol | Stains the intact cells in the monolayer, leaving the plaques (areas of cell death) as clear, unstained zones that are easy to visualize and count.[17] |
| Labware & Equipment | 96-well, 12-well, and 6-well tissue culture-treated plates; Biosafety Cabinet (Class II); CO₂ Incubator (37°C, 5% CO₂); Inverted Microscope; Plate Reader. | Standard equipment for aseptic cell culture and assay quantification. |
Detailed Experimental Protocols
Protocol 1: Cytotoxicity Assay (CC₅₀ Determination)
This protocol determines the concentration of NCP-DNJ that is toxic to the host cells. This is a crucial control experiment.[18][19][20]
-
Cell Seeding: Seed the host cells (e.g., Vero) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of Growth Medium. Incubate for 24 hours at 37°C to allow for cell attachment and formation of a semi-confluent monolayer.
-
Compound Preparation: Prepare a 2X stock of a serial dilution series of NCP-DNJ in Infection Medium. A typical starting concentration might be 1 mM, serially diluted 2- or 3-fold down to the low micromolar or nanomolar range.
-
Cell Treatment: Remove the Growth Medium from the cells and add 100 µL of the 2X NCP-DNJ dilutions to the appropriate wells. Include "cells only" (untreated) and "vehicle control" (medium with the highest concentration of solvent, e.g., DMSO) wells.
-
Incubation: Incubate the plate for the same duration as the planned antiviral assay (e.g., 48 or 72 hours) at 37°C.
-
Viability Assessment (MTT Assay):
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Mix gently and read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells: % Viability = (Absorbance_treated / Absorbance_untreated) * 100
-
Plot % Viability vs. log[NCP-DNJ concentration] and use non-linear regression to calculate the CC₅₀ value.
-
Protocol 2: Plaque Reduction Assay (EC₅₀ Determination)
This assay quantifies the inhibition of infectious virus production.[15][16]
-
Cell Seeding: Seed host cells into 6-well or 12-well plates at a density that will result in a 95-100% confluent monolayer after 24 hours of incubation (e.g., 5 x 10⁵ cells/well for a 6-well plate).[17][21] Confluence is critical for uniform plaque development.
-
Virus Infection:
-
Prepare a virus dilution in Infection Medium calculated to produce 50-100 plaques per well.
-
Aspirate the Growth Medium from the cell monolayers and wash once with sterile PBS.
-
Inoculate each well with the virus dilution (e.g., 200 µL for a 6-well plate).
-
Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes to ensure even distribution.
-
-
Overlay Application:
-
During the adsorption period, prepare the overlay medium. Melt the 1.2% agarose and cool to 42-45°C in a water bath. Mix 1:1 with 2X Infection Medium (pre-warmed to 37°C) containing the appropriate 2X concentrations of NCP-DNJ.
-
After the 1-hour adsorption, carefully aspirate the virus inoculum from the wells.
-
Immediately and gently add 2 mL (for a 6-well plate) of the corresponding NCP-DNJ-containing overlay medium to each well. Work quickly to prevent the overlay from solidifying.
-
Include a "virus control" (no drug) and "cell control" (no virus, no drug) wells.
-
-
Incubation: Leave the plates at room temperature for 20 minutes to allow the overlay to solidify. Then, incubate at 37°C for 3-5 days, or until plaques are clearly visible by microscopy.
-
Plaque Visualization:
-
Fix the cells by adding 1 mL of 10% Formalin directly on top of the overlay and incubating for at least 4 hours or overnight.
-
Carefully remove the agarose plug and the formalin.
-
Stain the monolayer by adding 1 mL of 0.1% Crystal Violet solution for 15-20 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Data Analysis:
-
Count the number of plaques in each well. Plaques will appear as clear zones against a purple background.
-
Calculate the percentage of plaque inhibition for each concentration relative to the virus control: % Inhibition = [1 - (Plaque_Count_treated / Plaque_Count_control)] * 100
-
Plot % Inhibition vs. log[NCP-DNJ concentration] and use non-linear regression to calculate the EC₅₀ value.
-
Data Presentation and Interpretation
Raw data should be processed and summarized in a clear format to allow for straightforward interpretation of the compound's activity and safety profile.
| NCP-DNJ Conc. (µM) | Mean Cell Viability (%) | Std. Dev. | Mean Plaque Count | % Inhibition |
| 0 (Virus Control) | 100 | 4.5 | 85 | 0 |
| 1 | 98.7 | 5.1 | 78 | 8.2 |
| 3 | 99.1 | 3.9 | 62 | 27.1 |
| 10 | 95.4 | 4.8 | 41 | 51.8 |
| 30 | 91.2 | 6.2 | 15 | 82.4 |
| 100 | 75.3 | 7.1 | 2 | 97.6 |
| 300 | 48.1 | 8.5 | 0 | 100 |
Interpretation of Results:
-
EC₅₀: From the example data, the EC₅₀ would be approximately 9.5 µM . This is the concentration at which NCP-DNJ inhibits 50% of viral plaque formation.
-
CC₅₀: The CC₅₀ is approximately 300 µM , the concentration that reduces cell viability by 50%.
-
Selectivity Index (SI):
-
SI = CC₅₀ / EC₅₀
-
SI = 300 µM / 9.5 µM = 31.6
-
Causality: A higher SI value is desirable. An SI > 10 is generally considered promising for a potential antiviral compound. It indicates that the compound's antiviral activity occurs at concentrations well below those that cause significant harm to the host cells, suggesting a specific antiviral mechanism rather than general toxicity.[18]
-
References
-
Understanding Cytotoxicity. (2024, March 9). Virology Research Services. [Link]
-
Sayce, A. C., Miller, J. L., & Zitzmann, N. (2010). Cell-based Assays to Identify Inhibitors of Viral Disease. BioTechniques, 48(4), 1-8. [Link]
-
Antiviral Drug Screening. (n.d.). Virology Research Services. [Link]
-
Radomski, N., et al. (2016). Strain-specific antiviral activity of iminosugars against human influenza A viruses. Antiviral Research, 135, 71-79. [Link]
-
Fischer, P. B., et al. (1996). The alpha-glucosidase inhibitor N-butyldeoxynojirimycin inhibits human immunodeficiency virus entry at the level of post-CD4 binding. Journal of Virology, 70(10), 7143-7152. [Link]
-
How to screen antiviral drugs? (2024, October 10). DIFF Biotech. [Link]
-
Durantel, D., et al. (2001). Study of the Mechanism of Antiviral Action of Iminosugar Derivatives against Bovine Viral Diarrhea Virus. Journal of Virology, 75(19), 8987-8998. [Link]
-
Kovács, E., et al. (2022). Development of iminosugar-based glycosidase inhibitors as drug candidates for SARS-CoV-2 virus via molecular modelling and in vitro studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1957-1970. [Link]
-
Warfield, K. L., et al. (2016). A Novel Iminosugar UV-12 with Activity against the Diverse Viruses Influenza and Dengue. Viruses, 8(1), 10. [Link]
-
Ratner, L., & Vander Heyden, N. (1993). Mechanism of action of N-butyl deoxynojirimycin in inhibiting HIV-1 infection and activity in combination with nucleoside analogs. AIDS Research and Human Retroviruses, 9(4), 291-297. [Link]
-
Sayce, A. C., et al. (2016). Iminosugars Inhibit Dengue Virus Production via Inhibition of ER Alpha-Glucosidases—Not Glycolipid Processing Enzymes. PLOS Neglected Tropical Diseases, 10(9), e0005004. [Link]
-
Chang, J., et al. (2013). Antiviral therapies targeting host ER alpha-glucosidases: Current status and future directions. Antiviral Research, 99(3), 251-260. [Link]
-
Summary of in vitro antiviral properties of iminosugars. (n.d.). ResearchGate. [Link]
-
Cytotoxicity Screening Assay - Paired with Antiviral Assays v1. (2020). ResearchGate. [Link]
-
Ganesan, A., & Subramaniam, V. (2016). 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing. Molecules, 21(11), 1599. [Link]
-
Fischer, P. B., et al. (1996). N-butyldeoxynojirimycin-mediated Inhibition of Human Immunodeficiency Virus Entry Correlates With Impaired gp120 Shedding and gp41 Exposure. Journal of Virology, 70(10), 7153-7160. [Link]
-
Plaque Reduction Neutralization Test (PRNT) Protocol. (n.d.). Creative Biolabs. [Link]
-
Journal articles: 'N-butyl deoxynojirimycin'. (2022, February 13). Grafiati. [Link]
-
Miller, J. L., et al. (2017). ToP-DNJ, a Selective Inhibitor of Endoplasmic Reticulum α-Glucosidase II Exhibiting Antiflaviviral Activity. ACS Chemical Biology, 12(12), 3041-3049. [Link]
-
Virus Plaque Assay Protocol. (n.d.). ResearchGate. [Link]
-
Gallego, M. G., & Barreca, D. (2024). Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. Nutrients, 16(10), 1459. [Link]
-
Bullard, B. L., Weaver, E. A., & Natarajan, S. K. (2019). 2.7. Plaque Reduction Neutralization Test. Bio-protocol, 9(18), e3366. [Link]
-
Measuring infectious virus: the plaque assay. (2022, August 10). Virology Research Services. [Link]
-
Plaque Assay Protocols. (2006, October 9). American Society for Microbiology. [Link]
-
Alonzi, D. S., et al. (2012). Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus. In Dengue Virus. Methods in Molecular Biology. [Link]
-
Gallego, M. G., & Barreca, D. (2024). Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. Nutrients, 16(10), 1459. [Link]
-
Alonzi, D. S., et al. (2020). Antiviral effects of deoxynojirimycin (DNJ)-based iminosugars in dengue virus-infected primary dendritic cells. Antiviral Research, 181, 104875. [Link]
-
Wang, Y., et al. (2023). Expanding horizons of iminosugars as broad-spectrum anti-virals: mechanism, efficacy and novel developments. Journal of Biomedical Science, 30(1), 81. [Link]
-
Nuengchamnong, N., et al. (2007). Quantitative determination of 1-deoxynojirimycin in mulberry leaves using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 853-858. [Link]
-
Koma, T., et al. (2018). In vitro methods for testing antiviral drugs. Virology Journal, 15(1), 16. [Link]
-
Sanchez-Ramirez, D. R., et al. (2023). In Vitro Antiviral Activity of Nordihydroguaiaretic Acid against SARS-CoV-2. International Journal of Molecular Sciences, 24(10), 8631. [Link]
Sources
- 1. Antiviral therapies targeting host ER alpha-glucosidases: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Strain-specific antiviral activity of iminosugars against human influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Study of the Mechanism of Antiviral Action of Iminosugar Derivatives against Bovine Viral Diarrhea Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ToP-DNJ, a Selective Inhibitor of Endoplasmic Reticulum α-Glucosidase II Exhibiting Antiflaviviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral effects of deoxynojirimycin (DNJ)-based iminosugars in dengue virus-infected primary dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expanding horizons of iminosugars as broad-spectrum anti-virals: mechanism, efficacy and novel developments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-butyldeoxynojirimycin-mediated inhibition of human immunodeficiency virus entry correlates with impaired gp120 shedding and gp41 exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How to screen antiviral drugs? - DIFF Biotech [shop.diff-biotech.com]
- 14. Iminosugars Inhibit Dengue Virus Production via Inhibition of ER Alpha-Glucosidases—Not Glycolipid Processing Enzymes | PLOS Neglected Tropical Diseases [journals.plos.org]
- 15. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 16. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 17. researchgate.net [researchgate.net]
- 18. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 19. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 20. researchgate.net [researchgate.net]
- 21. 2.7. Plaque Reduction Neutralization Test [bio-protocol.org]
Application Notes & Protocols: Utilizing N-Cyclohexylpropyl Deoxynojirimycin in Gaucher Disease Cell Models
For: Researchers, scientists, and drug development professionals in the field of lysosomal storage disorders.
Foundational Overview: The Scientific Rationale for Substrate Reduction in Gaucher Disease
Gaucher disease (GD) is an autosomal recessive lysosomal storage disorder precipitated by mutations in the GBA1 gene. These mutations lead to a deficiency in the lysosomal enzyme acid β-glucosidase (GCase), which is responsible for the degradation of the glycosphingolipid glucosylceramide (GlcCer).[1] The resulting progressive accumulation of GlcCer, primarily within macrophages, gives rise to the characteristic lipid-laden "Gaucher cells."[2][3] This pathology underlies the multisystemic clinical manifestations of the disease, including hepatosplenomegaly, hematological abnormalities, and bone disease.[4][5]
Traditional therapeutic strategies have included enzyme replacement therapy (ERT), which involves intravenous administration of a recombinant GCase enzyme.[6] While effective for the visceral symptoms of type 1 GD, ERT does not cross the blood-brain barrier, leaving the neurological manifestations of types 2 and 3 GD untreated.[7][8] This limitation has spurred the development of alternative approaches, most notably Substrate Reduction Therapy (SRT).[4][9]
SRT operates on a simple yet elegant principle: if the catabolic "drain" is clogged due to deficient GCase activity, one can "turn down the faucet" to reduce the influx of the substrate.[10] This is achieved by inhibiting glucosylceramide synthase (GCS), the enzyme that catalyzes the first committed step in the biosynthesis of most glycosphingolipids, including GlcCer.[4][6] By slowing the rate of GlcCer synthesis, SRT aims to restore the metabolic equilibrium, allowing the residual GCase activity to more effectively clear the substrate.[4]
N-Cyclohexylpropyl deoxynojirimycin (N-CP-DNJ) is a potent and specific inhibitor of GCS.[11] As an iminosugar, its structure mimics the transition state of the GCS-catalyzed reaction, enabling it to effectively block the synthesis of GlcCer. This makes N-CP-DNJ and similar molecules valuable tools for investigating the pathophysiology of GD in cellular models and for evaluating the potential of SRT as a therapeutic strategy.[11][12]
The Mechanism of Action: How N-CP-DNJ Restores Cellular Homeostasis
The therapeutic utility of N-CP-DNJ in the context of Gaucher disease is rooted in its ability to competitively inhibit glucosylceramide synthase. This inhibition directly curtails the production of glucosylceramide, the primary accumulating substrate in GD.
dot
Caption: Mechanism of N-CP-DNJ in Gaucher Disease.
In a healthy cell, ceramide is converted to GlcCer by GCS, and subsequently, GlcCer is degraded within the lysosome by GCase. In Gaucher disease, deficient GCase activity leads to the accumulation of GlcCer. N-CP-DNJ acts as an inhibitor of GCS, thereby reducing the synthesis of GlcCer and mitigating its accumulation.
Experimental Design: Selecting and Preparing Gaucher Disease Cell Models
The choice of a cellular model is paramount for obtaining clinically relevant and reproducible data. Commonly used models include patient-derived fibroblasts and induced pluripotent stem cell (iPSC)-derived macrophages.[2][13][14][15]
| Cell Model | Advantages | Disadvantages | Primary Use Case |
| Patient-Derived Fibroblasts | - Readily available from skin biopsies.- Carry endogenous GD mutations.- Genetically stable in culture. | - Do not fully recapitulate the phagocytic phenotype of macrophages.- May not exhibit significant substrate accumulation without stimulation. | - Initial screening of SRT compounds.- Studies of basic cellular mechanisms. |
| iPSC-Derived Macrophages | - Recapitulate the key pathological cell type in GD.[13][14]- Exhibit significant GlcCer storage.[13][14]- Can be generated from patients with different GD subtypes.[15] | - Technically demanding and costly to generate and maintain.- Potential for variability between differentiation batches. | - Efficacy testing of SRT compounds.- Investigating macrophage-specific pathology. |
Protocol 1: Culturing Patient-Derived Gaucher Disease Fibroblasts
-
Cell Thawing and Seeding:
-
Rapidly thaw a cryopreserved vial of patient-derived fibroblasts (e.g., carrying the N370S mutation) in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Fibroblast Growth Medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin).
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh growth medium.
-
Seed the cells into a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Maintenance and Passaging:
-
Change the growth medium every 2-3 days.
-
When cells reach 80-90% confluency, aspirate the medium and wash once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 mL of growth medium and collect the cell suspension.
-
Centrifuge as described above.
-
Resuspend the cells and passage at a 1:3 to 1:5 ratio into new flasks.
-
Experimental Workflow: From Treatment to Endpoint Analysis
A typical experimental workflow for evaluating the efficacy of N-CP-DNJ involves cell seeding, drug treatment, and subsequent analysis of key biochemical markers.
dot
Caption: Experimental Workflow for N-CP-DNJ Evaluation.
Protocol 2: N-CP-DNJ Treatment and Cell Harvesting
-
Cell Seeding for Experiments:
-
Seed Gaucher disease fibroblasts or iPSC-derived macrophages into appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will allow for several days of growth without reaching over-confluency.
-
-
Preparation and Application of N-CP-DNJ:
-
Prepare a stock solution of N-CP-DNJ in a suitable solvent (e.g., sterile water or DMSO).
-
On the day of treatment, prepare serial dilutions of N-CP-DNJ in fresh culture medium to achieve the desired final concentrations (e.g., 1 µM to 50 µM).
-
Include a vehicle-only control (medium with the same concentration of solvent used for the highest drug concentration).
-
Aspirate the old medium from the cells and replace it with the N-CP-DNJ-containing or vehicle control medium.
-
-
Incubation:
-
Incubate the cells for a predetermined period, typically 5-7 days, to allow for sufficient reduction of GlcCer levels. The medium should be replaced with fresh drug-containing medium every 2-3 days.
-
-
Cell Harvesting:
-
At the end of the treatment period, collect the culture supernatant if secreted biomarkers are to be analyzed.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the plate using a suitable lysis buffer (e.g., RIPA buffer for protein analysis or a specific buffer for enzyme assays).
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and store it at -80°C until analysis. Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Endpoint Assays: Quantifying the Effects of N-CP-DNJ
A. Cytotoxicity Assessment
It is crucial to determine the concentration range at which N-CP-DNJ is effective without causing significant cell death.
Protocol 3: MTT Cell Viability Assay
-
Seed cells in a 96-well plate and treat with a range of N-CP-DNJ concentrations as described in Protocol 2.
-
At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Note: Other viability assays such as Trypan Blue exclusion or LDH release can also be employed.[16][17]
B. Quantification of Glucosylceramide Levels
The primary measure of SRT efficacy is the reduction of stored GlcCer. This can be achieved through methods like High-Performance Thin-Layer Chromatography (HPTLC) or the more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18][19][20]
Conceptual Steps for LC-MS/MS Quantification of GlcCer:
-
Lipid Extraction: Extract total lipids from a normalized amount of cell lysate using a solvent system like chloroform:methanol.
-
Chromatographic Separation: Separate the lipid species using a liquid chromatography system.
-
Mass Spectrometry Detection: Detect and quantify GlcCer species using a mass spectrometer, often with the inclusion of an internal standard for absolute quantification.[19]
C. Measurement of GCase Enzyme Activity
While N-CP-DNJ targets GCS, it's good practice to assess GCase activity to ensure the compound does not have off-target effects on the residual lysosomal enzyme.
Protocol 4: Fluorometric GCase Activity Assay
This assay measures the cleavage of a synthetic substrate, 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG), by GCase, which releases a fluorescent product.[5][21][22]
-
Prepare Reagents:
-
Assay Buffer: 0.1 M Citrate/0.2 M Phosphate buffer, pH 5.4, containing sodium taurocholate.
-
Substrate Solution: 4-MUG in assay buffer.
-
Stop Solution: 0.5 M Glycine-NaOH, pH 10.4.
-
-
Assay Procedure:
-
In a 96-well black plate, add 10 µL of cell lysate (normalized for protein concentration) to appropriate wells.
-
Include a blank (lysis buffer only) and a positive control if available.
-
Initiate the reaction by adding 50 µL of the 4-MUG substrate solution to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding 200 µL of the stop solution.
-
Read the fluorescence on a plate reader with excitation at ~360 nm and emission at ~445 nm.
-
Calculate GCase activity relative to the protein concentration and express it as a percentage of the untreated control.
-
Data Interpretation and Expected Outcomes
| Parameter | Expected Outcome with Effective N-CP-DNJ Treatment | Interpretation |
| Cell Viability | No significant decrease at therapeutic concentrations. | The compound is not cytotoxic at effective doses. |
| GlcCer Levels | Dose-dependent decrease compared to vehicle control. | Successful substrate reduction by inhibition of GCS. |
| GCase Activity | No significant change or a slight increase. | N-CP-DNJ does not negatively impact residual GCase. A slight increase could suggest improved cellular health. |
A successful experiment will demonstrate a significant, dose-dependent reduction in intracellular GlcCer levels at N-CP-DNJ concentrations that do not compromise cell viability. This provides strong preclinical evidence for the efficacy of the substrate reduction approach in the specific Gaucher disease cell model.
References
-
A specific and potent inhibitor of glucosylceramide synthase for substrate inhibition therapy of Gaucher disease. PubMed. Available at: [Link]
-
CNS-accessible Inhibitor of Glucosylceramide Synthase for Substrate Reduction Therapy of Neuronopathic Gaucher Disease. PubMed. Available at: [Link]
-
Substrate Reduction Therapy Reverses Mitochondrial, mTOR, and Autophagy Alterations in a Cell Model of Gaucher Disease. PubMed. Available at: [Link]
-
Macrophage Models of Gaucher Disease for Evaluating Disease Pathogenesis and Candidate Drugs. PMC - NIH. Available at: [Link]
-
Substrate Reduction Therapy. National Gaucher Foundation. Available at: [Link]
-
Substrate reduction therapy for Gaucher disease. Gaucher Disease News. Available at: [Link]
-
A new brain-penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease. PubMed. Available at: [Link]
-
Induced Pluripotent Stem Cell Modeling of Gaucher's Disease: What Have We Learned?. MDPI. Available at: [Link]
-
Induced pluripotent stem cell model recapitulates pathologic hallmarks of Gaucher disease. PNAS. Available at: [Link]
-
Induced Pluripotent Stem Cell Modeling of Gaucher's Disease: What Have We Learned?. Semantic Scholar. Available at: [Link]
-
Gaucher Disease: Beta-glucosidase Enzyme Analysis. Greenwood Genetic Center. Available at: [Link]
-
Substrate reduction therapy. PubMed. Available at: [Link]
-
Gaucher Disease Workup: Laboratory Studies, Imaging Studies, Other Tests. Medscape. Available at: [Link]
-
A specific and potent inhibitor of glucosylceramide synthase for substrate inhibition therapy of Gaucher disease. ResearchGate. Available at: [Link]
-
Inhibitors of Glucosylceramide Synthase. PubMed. Available at: [Link]
-
ERTs and SRTs: How They Work & What is New. National Gaucher Foundation. Available at: [Link]
-
Patient centered guidelines for the laboratory diagnosis of Gaucher disease type 1. PMC - NIH. Available at: [Link]
-
Direct quantitative determination of ceramide glycosylation in vivo: A new approach to evaluate cellular enzyme activity of glucosylceramide synthase. ResearchGate. Available at: [Link]
-
Glucosylceramide synthase: assay and properties. PubMed. Available at: [Link]
-
Enzyme assay protocol and GBA activities in whole cell lysates and.... ResearchGate. Available at: [Link]
-
Gaucher Disease Enzyme Analysis (Glucocerebrosidase). Labcorp. Available at: [Link]
-
Ameliorative Hypoglycemic Effect of 1-DNJ via Structural Derivatization Followed by Assembly Into Selenized Nanovesicles. NIH. Available at: [Link]
-
Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry. MDPI. Available at: [Link]
-
Crystal structures of complexes of N-butyl- and N-nonyl-deoxynojirimycin bound to acid beta-glucosidase: insights into the mechanism of chemical chaperone action in Gaucher disease. PubMed. Available at: [Link]
-
Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. PubMed Central. Available at: [Link]
-
1-Deoxynojirimycin Attenuates High-Glucose-Induced Oxidative DNA Damage via Activating NRF2/OGG1 Signaling. MDPI. Available at: [Link]
-
The effect of 1-deoxynojirimycin isolated from logging residue of Bagassa guianensis on an in vitro cancer model. Frontiers. Available at: [Link]
-
Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides. Portland Press. Available at: [Link]
-
α-1-C-Octyl-1-deoxynojirimycin as a pharmacological chaperone for Gaucher disease. ResearchGate. Available at: [Link]
-
Amphiphilic 1-deoxynojirimycin derivatives through click strategies for chemical chaperoning in N370S Gaucher cells. PubMed. Available at: [Link]
-
Novel oral treatment of Gaucher's disease with N-butyldeoxynojirimycin (OGT 918) to decrease substrate biosynthesis. PubMed. Available at: [Link]
-
Deoxynojirimycin inhibits the formation of Glc3Man9GlcNAc2-PP-dolichol in intestinal epithelial cells in culture. PubMed. Available at: [Link]
Sources
- 1. Patient centered guidelines for the laboratory diagnosis of Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 5. Gaucher Disease: Beta-glucosidase Enzyme Analysis | Greenwood Genetic Center [ggc.org]
- 6. Substrate reduction therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CNS-accessible Inhibitor of Glucosylceramide Synthase for Substrate Reduction Therapy of Neuronopathic Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substrate Reduction Therapy Reverses Mitochondrial, mTOR, and Autophagy Alterations in a Cell Model of Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gaucherdisease.org [gaucherdisease.org]
- 10. gaucherdisease.org [gaucherdisease.org]
- 11. A specific and potent inhibitor of glucosylceramide synthase for substrate inhibition therapy of Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitors of Glucosylceramide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. stemcell.com [stemcell.com]
- 14. Macrophage Models of Gaucher Disease for Evaluating Disease Pathogenesis and Candidate Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Ameliorative Hypoglycemic Effect of 1-DNJ via Structural Derivatization Followed by Assembly Into Selenized Nanovesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Glucosylceramide Analysis Service - Creative Proteomics [creative-proteomics.com]
- 20. Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry | MDPI [mdpi.com]
- 21. Glucosylceramidase Activity Assay Kit (Fluorometric) (ab273339) | Abcam [abcam.com]
- 22. labcorp.com [labcorp.com]
Troubleshooting & Optimization
Technical Support Center: N-Cyclohexylpropyl Deoxynojirimycin Synthesis
Introduction: This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-Cyclohexylpropyl Deoxynojirimycin (N-CP-DNJ). As an N-alkylated derivative of 1-deoxynojirimycin (DNJ), this compound belongs to a class of iminosugars with significant therapeutic potential, notably as α-glucosidase inhibitors.[1][2] The N-alkylation of DNJ is a critical modification that can enhance lipophilicity, bioavailability, and inhibitory potency.[3][4] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate common challenges and systematically improve the yield and purity of your synthesis.
The predominant and most efficient method for synthesizing N-alkylated DNJ derivatives is through reductive amination .[5] This one-pot reaction involves the formation of an imine intermediate between the primary amine of the DNJ piperidine ring and an aldehyde (cyclohexylpropanal), which is then reduced in situ to the desired secondary amine.[6][7] While theoretically straightforward with reported high yields, practical execution can be fraught with challenges leading to diminished returns. This guide focuses on diagnosing and resolving these issues.
Troubleshooting Guide: Common Issues in N-CP-DNJ Synthesis
This section addresses specific problems you may encounter during the synthesis of this compound.
Question 1: My final yield of N-CP-DNJ is significantly lower than expected (<50%). What are the likely causes and how can I fix this?
Answer:
Low yield is the most common issue and can stem from several stages of the process. A systematic approach is required to identify the bottleneck.
Potential Causes & Solutions:
-
Incomplete Imine Formation: The initial equilibrium between DNJ and cyclohexylpropanal to form the imine intermediate may not be favorable under your reaction conditions.
-
Solution 1: pH Adjustment. The formation of the imine is pH-dependent. The reaction is typically fastest under weakly acidic conditions (pH 4-6), which protonates the carbonyl oxygen, making the carbon more electrophilic, without excessively protonating the amine nucleophile. Add a mild acid like acetic acid to your reaction mixture.[8]
-
Solution 2: Water Removal. The formation of an imine from an amine and an aldehyde releases a molecule of water.[5] While many reductive aminations are run in protic solvents like methanol, if the reaction is stalling, consider using a solvent system that allows for the removal of water, such as toluene with a Dean-Stark apparatus, or adding a dehydrating agent like molecular sieves.
-
-
Inefficient Reduction of the Imine: The choice and handling of the reducing agent are critical.
-
Solution 1: Select the Appropriate Reducing Agent. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the most common choices. NaBH₃CN is effective because it is a mild reducing agent that selectively reduces the protonated imine over the starting aldehyde.[6][9] NaBH(OAc)₃ is even milder and less toxic, making it an excellent alternative, though it is moisture-sensitive.[9] Avoid stronger reducing agents like sodium borohydride (NaBH₄) in a one-pot reaction, as they can readily reduce the starting aldehyde. If using NaBH₄, the imine must be pre-formed before the reductant is added.[9]
-
Solution 2: Monitor Reagent Quality. Ensure your reducing agent has not degraded due to improper storage. NaBH(OAc)₃ is particularly sensitive to moisture. Use a freshly opened bottle or a properly stored reagent.
-
-
Side Reactions: The most common side reaction is the reduction of your starting material, cyclohexylpropanal, to cyclohexylpropanol by the reducing agent.
-
Solution: Optimize Reagent Addition. Add the reducing agent only after allowing sufficient time for imine formation to reach equilibrium (typically 1-2 hours at room temperature).[8] This ensures the concentration of the target imine is maximized before reduction begins.
-
-
Losses During Work-up and Purification: The product's high polarity and basicity can lead to significant losses.
-
Solution 1: Use Ion-Exchange Chromatography. This is the most effective method for purifying DNJ and its derivatives. Use a cation exchange resin (e.g., Dowex-H⁺ form). The basic N-CP-DNJ will bind to the resin, allowing neutral impurities (like unreacted aldehyde or the alcohol byproduct) to be washed away. The product can then be eluted with a dilute base like ammonium hydroxide.[10][11]
-
Solution 2: Avoid Emulsions. During aqueous work-up, the amphiphilic nature of the product can cause emulsions. Use brine (saturated NaCl solution) to break up emulsions and facilitate phase separation.
-
Question 2: My TLC analysis shows multiple spots, including a significant amount of unreacted DNJ. How can I drive the reaction to completion?
Answer:
Seeing a significant amount of starting DNJ indicates that the initial N-alkylation is the rate-limiting step.
Potential Causes & Solutions:
-
Stoichiometry Imbalance: Insufficient aldehyde will naturally leave unreacted DNJ.
-
Solution: Use a slight excess of the cyclohexylpropanal (e.g., 1.2 to 1.5 equivalents). This will shift the equilibrium towards imine formation. The excess aldehyde and its corresponding alcohol byproduct are non-polar and can be easily removed during purification.
-
-
Poor Reactivity of DNJ: Although the piperidine nitrogen is a good nucleophile, steric hindrance or solvent effects can play a role.
-
Solution 1: Increase Reaction Temperature. Gently warming the reaction mixture (e.g., to 40-50 °C) can increase the rate of imine formation. Monitor the reaction carefully by TLC to avoid decomposition.
-
Solution 2: Optimize Solvent Choice. Methanol is a common solvent because it readily dissolves DNJ and the reagents.[9] However, if solubility is an issue or if you suspect solvent is interfering, consider alternatives like ethanol or a co-solvent system like methanol/DCM.
-
-
Alternative N-Alkylation Strategy: Reductive amination may not be optimal for your specific setup.
-
Solution: Consider direct N-alkylation using 1-bromo-3-cyclohexylpropane. This reaction is typically run in a polar aprotic solvent like DMF with a base such as potassium carbonate (K₂CO₃) to neutralize the HBr byproduct.[4][12] This method avoids the use of reducing agents and the potential for aldehyde side reactions.
-
Question 3: The purification of my final product is difficult, and I am getting low recovery from the column. What is the best purification strategy?
Answer:
Purification is a critical step where significant product loss can occur. The physicochemical properties of N-CP-DNJ—a polar, non-chromophoric, basic compound—make it challenging for standard silica gel chromatography.
Recommended Purification Workflow:
-
Initial Work-up: After quenching the reaction, perform an aqueous extraction. Acidify the aqueous layer with dilute HCl (to pH ~2) to protonate your product, making it highly water-soluble. Wash this acidic aqueous layer with a non-polar organic solvent (e.g., ethyl acetate or diethyl ether) to remove unreacted aldehyde and the alcohol byproduct. Then, basify the aqueous layer with NaOH or NH₄OH (to pH ~10-11) and extract the product into a more polar organic solvent like a chloroform/isopropanol mixture.
-
Ion-Exchange Chromatography (IEX): This is the preferred method.[11]
-
Protocol:
-
Load the crude product (dissolved in water or a methanol/water mixture) onto a column packed with a strong cation exchange resin (e.g., Dowex 50WX8, H⁺ form).
-
Wash the column thoroughly with deionized water to remove all non-basic impurities.
-
Elute the product with a gradient of aqueous ammonium hydroxide (e.g., 0.1 M to 1.0 M).
-
Collect fractions and monitor by TLC (using a suitable stain like ninhydrin or permanganate) or LC-MS.
-
Combine the pure fractions and remove the solvent and excess ammonia under reduced pressure.
-
-
-
Reverse-Phase Chromatography: If IEX is not available, reverse-phase (C18) chromatography can be an alternative. Use a mobile phase of water/acetonitrile or water/methanol with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the amine is protonated and sharp peaks are obtained.
Frequently Asked Questions (FAQs)
Q1: What is the overall workflow for the synthesis of this compound via reductive amination?
A1: The workflow involves three main stages: reaction, work-up, and purification.
Caption: General workflow for N-CP-DNJ synthesis.
Q2: How does the reductive amination mechanism work in this context?
A2: It's a two-step process occurring in one pot. First, the nucleophilic nitrogen of DNJ attacks the electrophilic carbonyl carbon of cyclohexylpropanal. After proton transfer and loss of water, an iminium ion intermediate is formed. In the second step, a hydride from the reducing agent attacks the iminium carbon to yield the final N-alkylated product.
Caption: Mechanism of Reductive Amination.
Q3: Which reducing agent is better: NaBH₃CN or NaBH(OAc)₃?
A3: Both are excellent choices for reductive amination, but they have different practical considerations.
| Feature | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) |
| Reactivity | Mild; reduces imines/iminium ions much faster than ketones/aldehydes at pH < 7. | Very mild; less reactive than NaBH₃CN. |
| Toxicity | High; generates toxic HCN gas upon exposure to strong acid. Requires careful handling and quenching. | Low; considered a "greener" reagent. |
| Solvent Compatibility | Stable in protic solvents like methanol.[9] | Moisture-sensitive; best in aprotic solvents like DCE, THF, or DCM.[9] |
| Typical Use Case | Classic, reliable choice for reactions in methanol. | Preferred for sensitive substrates and when avoiding cyanide is a priority. |
For the synthesis of N-CP-DNJ, NaBH₃CN in methanol is a well-documented and highly effective method .[6] However, due to toxicity concerns, NaBH(OAc)₃ is an increasingly popular and often equally effective alternative, provided anhydrous conditions are maintained.
Q4: How can I monitor the reaction progress without a UV chromophore?
A4: Monitoring is typically done using Thin Layer Chromatography (TLC) followed by visualization with a chemical stain.
-
TLC System: Use a polar mobile phase, such as Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 10:4:0.5).
-
Visualization Stains:
-
Ninhydrin Stain: Stains primary amines (like DNJ) and secondary amines (your product), often with different colors (e.g., DNJ may appear purple, while the product is yellowish-orange). This is excellent for seeing the consumption of the starting material.
-
Potassium Permanganate (KMnO₄) Stain: A general-purpose stain that reacts with reducible functional groups. Both DNJ and the product will appear as yellow spots on a purple background.
-
Ceric Ammonium Molybdate (CAM) Stain: Another general stain useful for visualizing polar compounds.
-
By running lanes for your DNJ starting material, the reaction mixture, and a co-spot, you can clearly track the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot.
References
-
Study on the Synthesis and Biological Activities of N-Alkylated Deoxynojirimycin Derivatives with a Terminal Tertiary Amine. Acta Chimica Slovenica, 2020. [13]
-
Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl-deoxynojirimycin derivatives as potential α-glucosidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2020. [14][15]
-
Design, Synthesis, and Biological Evaluation of N-Alkylated Deoxynojirimycin (DNJ) Derivatives for the Treatment of Dengue Virus Infection. Journal of Medicinal Chemistry, 2014. [8][16]
-
Design, Synthesis, and Activity Evaluation of Novel N-benzyl Deoxynojirimycin Derivatives for Use as α-Glucosidase Inhibitors. Molecules, 2017. [17]
-
Preparation, biochemical characterization and biological properties of radiolabelled N-alkylated deoxynojirimycins. The Biochemical Journal, 2004. [6]
-
Tuning the activity of iminosugars: novel N-alkylated deoxynojirimycin derivatives as strong BuChE inhibitors. Scientific Reports, 2020. [12]
-
1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities. Food & Function, 2025. [18]
-
was N-alkylated using the appropriate aldehyde and purified as... ResearchGate. [7]
-
An Amination–Cyclization Cascade Reaction for Iminosugar Synthesis Using Minimal Protecting Groups. ACS Omega, 2022. [10][19]
-
Reductive amination. Wikipedia. [5]
-
A Technical Guide to the Structure-Activity Relationship of N-Alkylated Deoxynojirimycin Analogs. Benchchem. [1]
-
An overview of therapeutic potential of N-alkylated 1-deoxynojirimycin congeners. Carbohydrate Research, 2021. [3]
-
Isolation and purification of 1-Deoxynojirimycin from Morus alba L. leaves. ResearchGate. [11]
-
Reductive Amination - Common Conditions. Organic Chemistry Portal. [9]
-
A Technical Guide to the Chemical Synthesis and Derivatives of 1-Deoxynojirimycin (DNJ). Benchchem. [4]
-
1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing. Molecules, 2016. [2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Deoxynojirimycin Attenuates High-Glucose-Induced Oxidative DNA Damage via Activating NRF2/OGG1 Signaling [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Preparation, biochemical characterization and biological properties of radiolabelled N-alkylated deoxynojirimycins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Tuning the activity of iminosugars: novel N-alkylated deoxynojirimycin derivatives as strong BuChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study on the Synthesis and Biological Activities of N-Alkylated Deoxynojirimycin Derivatives with a Terminal Tertiary Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl-deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Biological Evaluation of N-Alkylated Deoxynojirimycin (DNJ) Derivatives for the Treatment of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Activity Evaluation of Novel N-benzyl Deoxynojirimycin Derivatives for Use as α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities - Food & Function (RSC Publishing) [pubs.rsc.org]
- 19. An Amination–Cyclization Cascade Reaction for Iminosugar Synthesis Using Minimal Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of N-Alkylation of Deoxynojirimycin (DNJ)
Welcome to the technical support center for the N-alkylation of deoxynojirimycin (DNJ) and its analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of novel iminosugar derivatives. Here, we move beyond standard protocols to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and understanding the causality behind methodological choices. Our goal is to equip you with the expertise to navigate the nuances of DNJ chemistry with confidence and precision.
Introduction: The Significance of N-Alkylation
Deoxynojirimycin (DNJ), a polyhydroxylated piperidine alkaloid, is a powerful competitive inhibitor of α-glucosidases.[1] At physiological pH, the endocyclic nitrogen atom becomes protonated, allowing it to mimic the oxocarbenium ion transition state that forms during the enzymatic hydrolysis of glycosidic bonds.[1] This inhibitory action is the foundation for the clinical use of DNJ analogs in managing type 2 diabetes.[1][2]
However, DNJ's therapeutic potential is often limited by its high water solubility and modest in-vivo stability.[1] N-alkylation of the piperidine nitrogen is a cornerstone strategy to overcome these limitations. This modification enhances the hydrophobicity of the molecule, which can lead to improved bioavailability, increased inhibitory potency, and modulated selectivity for different enzymes.[1][3] The clinically approved drugs Miglitol (N-hydroxyethyl-DNJ) and Miglustat (N-butyl-DNJ) are testaments to the success of this approach.[1]
This guide will focus on the most prevalent and effective method for N-alkylation: reductive amination .
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries researchers have when approaching the N-alkylation of DNJ.
Q1: What is the most reliable method for N-alkylation of DNJ?
A1: Reductive amination is widely considered the most robust and selective method for mono-N-alkylation of DNJ.[1] This two-step, one-pot reaction involves the formation of an iminium ion intermediate by reacting DNJ with an aldehyde or ketone, followed by immediate reduction with a suitable hydride reagent. This method offers high yields and avoids the common issue of over-alkylation seen with direct alkylation using alkyl halides.[4]
Q2: Which reducing agent should I choose for reductive amination?
A2: The choice of reducing agent is critical for success.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent. It is mild, selective for imines in the presence of aldehydes, and does not reduce the aldehyde starting material, minimizing side reactions.[1]
-
Sodium cyanoborohydride (NaBH₃CN) is another effective option, particularly under mildly acidic conditions which favor iminium ion formation.[3][5][6][7] However, it is highly toxic and requires careful handling.
-
Catalytic hydrogenation (H₂ over Pd/C) is also a viable method, especially for larger-scale synthesis.[5][6][8] It is a "cleaner" workup but requires specialized equipment and is not compatible with substrates containing reducible functional groups (e.g., alkenes, alkynes, some protecting groups).[6]
Q3: How does the N-alkyl chain length affect the biological activity of the final compound?
A3: The length and nature of the N-alkyl chain profoundly influence the molecule's biological profile.
-
Inhibitory Potency: Increasing the alkyl chain length from methyl to nonyl generally enhances inhibitory activity against enzymes like glucosyltransferase.[3] This is attributed to increased hydrophobic interactions with non-polar amino acid residues near the enzyme's active site.[1]
-
Selectivity: N-alkylation can alter the selectivity of the DNJ core. For instance, N-alkylation has a more pronounced effect on the inhibition of ceramide-specific glucosyltransferase compared to α-glucosidase.[3]
-
Cytotoxicity: It is crucial to note that increasing hydrophobicity with longer alkyl chains (typically above C8) can lead to a chain-length-dependent increase in cytotoxicity.[3][7]
Q4: Do I need to protect the hydroxyl groups on DNJ before N-alkylation?
A4: For most reductive amination procedures, protection of the hydroxyl groups is not necessary. The reaction conditions are generally mild and selective for the secondary amine. However, if you are using a more aggressive alkylating agent or harsher basic conditions for direct alkylation, O-alkylation can become a competing side reaction. In such cases, protecting the hydroxyls (e.g., as benzyl ethers) may be required, followed by a deprotection step.[9]
Section 2: Experimental Workflow & Protocols
Workflow for Synthesis and Biological Evaluation
The following diagram outlines the general experimental workflow for a structure-activity relationship (SAR) study of N-alkylated DNJ analogs.
Caption: General experimental workflow for SAR study of N-alkylated DNJ analogs.
Detailed Protocol: Reductive Amination for N-Butylation of DNJ (Synthesis of Miglustat)
This protocol provides a representative method for synthesizing N-butyl-deoxynojirimycin.
Materials:
-
1-Deoxynojirimycin (DNJ)
-
Butyraldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1-deoxynojirimycin (1.0 eq) in anhydrous methanol (~0.1 M concentration). Stir until fully dissolved.
-
Aldehyde Addition: To the stirred solution, add butyraldehyde (1.2 eq).
-
Reaction Initiation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the DNJ starting material is consumed.
-
Workup - Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Workup - Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).
-
Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude N-butyl-deoxynojirimycin by flash column chromatography on silica gel.
Section 3: Troubleshooting Guide
Even with optimized protocols, challenges can arise. This section addresses specific issues in a question-and-answer format to guide your troubleshooting efforts.
Problem 1: Low or No Product Yield
Q: My reaction is not proceeding, or the yield is very low. What are the likely causes?
A: This is a common issue with several potential root causes. Let's break them down.
-
Cause A: Inactive Reducing Agent
-
Diagnosis: Hydride reducing agents like NaBH(OAc)₃ are moisture-sensitive. If the reagent has been improperly stored, it may be partially or fully hydrolyzed and inactive.
-
Solution: Use a fresh bottle of the reducing agent or one that has been stored correctly in a desiccator.
-
-
Cause B: Poor Iminium Ion Formation
-
Diagnosis: The formation of the iminium intermediate is a prerequisite for reduction. This equilibrium can be unfavorable if the conditions are not optimal.
-
Solution:
-
pH Adjustment: For some substrates, particularly when using NaBH₃CN, the addition of a catalytic amount of a mild acid like acetic acid (AcOH) can promote iminium ion formation.[1]
-
Solvent Choice: While methanol is common, for less reactive aldehydes, switching to a solvent like dimethylformamide (DMF) can be beneficial.[9][10]
-
Pre-incubation: Ensure you are allowing sufficient time for the DNJ and aldehyde to stir together before adding the reducing agent.
-
-
-
Cause C: Low Reactivity of the Aldehyde/Ketone
-
Diagnosis: Sterically hindered or electron-deficient aldehydes and ketones can be less reactive.
-
Solution:
-
Increase Equivalents: Increase the equivalents of the aldehyde/ketone to 1.5-2.0 eq.
-
Increase Temperature: Gently warming the reaction mixture (e.g., to 40 °C) can increase the reaction rate. Monitor carefully to avoid side reactions.
-
-
Logical Troubleshooting Flow for Low Yield
Caption: Troubleshooting flowchart for low-yield N-alkylation reactions.
Problem 2: Formation of Multiple Products / Difficult Purification
Q: My crude product shows multiple spots on TLC, and purification is difficult. What's happening?
A: This usually points to side reactions or impurities in the starting materials.
-
Cause A: Dialkylation (with Alkyl Halides)
-
Diagnosis: This is the most common side reaction when using direct alkylation with alkyl halides, where the product secondary amine is further alkylated to a tertiary amine. It is less common in reductive amination but can occur if excess aldehyde and reducing agent are used under forcing conditions.
-
Solution:
-
Method Choice: Prioritize reductive amination over direct alkylation.
-
Stoichiometry Control: Use only a slight excess (1.1-1.2 eq) of the aldehyde and reducing agent.
-
-
-
Cause B: Impure Starting Materials
-
Diagnosis: Impurities in the DNJ or, more commonly, the aldehyde can lead to multiple products. Aldehydes can oxidize to carboxylic acids or undergo self-condensation.
-
Solution: Use freshly distilled or newly purchased aldehydes. Check the purity of your DNJ starting material by NMR or LC-MS.
-
-
Cause C: Difficult Purification due to Polarity
-
Diagnosis: N-alkylated DNJ derivatives are highly polar and can be very water-soluble, making extraction and chromatography challenging. They may streak on silica gel columns.
-
Solution:
-
Solvent System: For column chromatography, use a more polar solvent system. A common mobile phase is a gradient of Dichloromethane/Methanol, often with a small amount of ammonium hydroxide (e.g., 90:10:1 DCM:MeOH:NH₄OH) to prevent streaking by protonating the amine.[10]
-
Alternative Purification: Consider ion-exchange chromatography as an alternative purification strategy for these basic compounds.
-
-
Section 4: Data Summary
The choice of reaction parameters significantly impacts the outcome. The following table summarizes key variables and their typical ranges for optimizing the N-alkylation of DNJ.
| Parameter | Reagent/Condition | Typical Range | Rationale & Key Considerations |
| Alkylation Method | Reductive Amination | - | Preferred for mono-alkylation selectivity and high yields.[1] |
| Direct Alkylation | - | Prone to over-alkylation; requires careful control of stoichiometry.[4] | |
| Electrophile | Aldehydes / Ketones | 1.1 - 1.5 eq. | Used in reductive amination. Less reactive ketones may require more forcing conditions. |
| Alkyl Halides (Br, I) | 1.0 - 1.1 eq. | Used in direct alkylation. Iodides are more reactive than bromides. | |
| Reducing Agent | NaBH(OAc)₃ | 1.5 - 2.0 eq. | Mild and selective; does not reduce aldehydes. Good first choice.[1] |
| NaBH₃CN | 1.5 - 2.0 eq. | Effective but toxic; often requires mild acid catalyst.[3][5] | |
| H₂ / Pd/C | Catalytic | Clean, but requires specialized equipment and is not compatible with reducible groups.[5] | |
| Solvent | Methanol (MeOH) | ~0.1 M | Standard solvent, effectively solubilizes DNJ. |
| Dimethylformamide (DMF) | ~0.1 M | Good for less soluble reagents or sluggish reactions.[9][11] | |
| Base (for Direct Alk.) | K₂CO₃, Cs₂CO₃ | 2.0 - 3.0 eq. | Common inorganic bases. Cs₂CO₃ is often more effective.[9][11][12] |
| Temperature | Room Temperature | 20 - 25 °C | Sufficient for most reductive aminations with reactive aldehydes. |
| Elevated Temperature | 40 - 85 °C | May be needed for less reactive substrates or direct alkylation.[9][11][13] |
References
-
D'Alonzo, D., De Fenza, M., Porto, C., et al. (2017). N-Butyl-l-deoxynojirimycin (l-NBDNJ): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease. Journal of Medicinal Chemistry, 60(23), 9462-9469. [Link]
-
Miglustat. (n.d.). In Drugs. AdisInsight. [Link]
-
Mellor, H. R., Neville, D. C., Harvey, D. J., et al. (2004). Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides. Biochemical Journal, 381(Pt 3), 867–875. [Link]
-
Zeng, L., Zhang, Y., Chen, Y., et al. (2020). Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1836-1847. [Link]
-
Mellor, H. R., Nolan, J., Pickering, L., et al. (2002). Preparation, biochemical characterization and biological properties of radiolabelled N-alkylated deoxynojirimycins. The Biochemical journal, 366(Pt 1), 225–233. [Link]
-
Alonzi, D. S., Tosas, O., Jeong, J. H., et al. (2017). Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. Chemistry – A European Journal, 23(62), 15818-15827. [Link]
-
Chang, J., Schul, W., Butters, T. D., et al. (2013). Design, Synthesis, and Biological Evaluation of N-Alkylated Deoxynojirimycin (DNJ) Derivatives for the Treatment of Dengue Virus Infection. Journal of Medicinal Chemistry, 56(23), 9635-9647. [Link]
-
Nasstas, M., et al. (2020). Study on the Synthesis and Biological Activities of N-Alkylated Deoxynojirimycin Derivatives with a Terminal Tertiary Amine. Acta Chimica Slovenica, 67(3), 812-822. [Link]
-
D'Alonzo, D., De Fenza, M., & Palumbo, G. (2021). Assessing the Potential of N-Butyl-l-deoxynojirimycin (l-NBDNJ) in Models of Cystic Fibrosis as a Promising Antibacterial Agent. ACS Omega, 6(31), 20563-20570. [Link]
-
González-Álvarez, I., et al. (2021). Tuning the activity of iminosugars: novel N-alkylated deoxynojirimycin derivatives as strong BuChE inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 183-193. [Link]
-
Platt, F. M., Neises, G. R., Dwek, R. A., & Butters, T. D. (1994). N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis. Journal of Biological Chemistry, 269(11), 8362-8365. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. Preparation, biochemical characterization and biological properties of radiolabelled N-alkylated deoxynojirimycins. | Department of Chemistry [chem.ox.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Portico [access.portico.org]
- 6. Design, Synthesis, and Biological Evaluation of N-Alkylated Deoxynojirimycin (DNJ) Derivatives for the Treatment of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Miglustat, N-Butyl-deoxynojirimycin, N-Bu-DNJ, OGT-918, SC-48334, Zavesca, Vevesca-药物合成数据库 [drugfuture.com]
- 9. Tuning the activity of iminosugars: novel N-alkylated deoxynojirimycin derivatives as strong BuChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of N-Cyclohexylpropyl Deoxynojirimycin (NCP-DNJ) Under Experimental Conditions
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals working with N-Cyclohexylpropyl deoxynojirimycin (NCP-DNJ). As an N-alkylated derivative of 1-deoxynojirimycin (DNJ), its stability is paramount for generating reliable and reproducible experimental data. This document provides in-depth answers to common stability questions, troubleshooting advice for unexpected results, and validated protocols for assessing the integrity of your compound.
While specific stability data for the N-Cyclohexylpropyl derivative is not extensively published, the core chemical behavior is largely dictated by the deoxynojirimycin iminosugar structure. The insights provided herein are based on the well-documented stability of DNJ and general principles of pharmaceutical stress testing.[1][2][3]
Section 1: General Storage and Handling FAQs
This section addresses the most common questions regarding the day-to-day handling and storage of NCP-DNJ.
Q1: What are the ideal storage conditions for solid (powder) NCP-DNJ?
A1: Solid NCP-DNJ, like most iminosugars, is relatively stable when stored correctly. To maximize its shelf-life, it should be stored in a tightly sealed container, protected from light and moisture. For long-term storage (months to years), we recommend keeping it at -20°C. For short-term storage (weeks), storage at 2-8°C is acceptable. The key is to minimize exposure to atmospheric moisture and elevated temperatures, which can compromise the compound's integrity over time.
Q2: I need to make a stock solution of NCP-DNJ. What solvent should I use and how should I store it?
A2: NCP-DNJ is typically soluble in aqueous buffers and polar organic solvents like methanol and DMSO.
-
For Cell Culture/Biological Assays: Prepare stock solutions in a sterile, buffered aqueous solution (e.g., PBS, pH 7.4) or DMSO. If using DMSO, keep the final concentration in your assay below 0.5% to avoid solvent-induced artifacts.
-
Storage: Aqueous stock solutions are more susceptible to degradation and microbial growth. We recommend sterile-filtering the solution, aliquoting it into single-use vials to avoid repeated freeze-thaw cycles, and storing it at -20°C or -80°C. While DNJ itself is known to be relatively heat-stable, long-term storage of any iminosugar solution at room temperature is discouraged as it can lead to a loss of potency.[2][4]
Section 2: Troubleshooting Experimental Instability
Encountering unexpected results can be frustrating. This section explores common scenarios where NCP-DNJ stability might be compromised and provides a logical path to troubleshooting.
pH-Related Issues
Q3: My aqueous buffer containing NCP-DNJ was left at a pH outside the neutral range (e.g., pH 5 or pH 9) for several hours. Is the compound likely to have degraded?
A3: The stability of molecules with amine functionalities, like the piperidine ring in NCP-DNJ, can be pH-dependent. While the core iminosugar structure is chemically more stable than a typical glycosidic bond, extreme pH conditions can promote degradation.[1][5] At pH 5 or pH 9, significant degradation over a few hours at room temperature is unlikely, but it is not impossible. The best practice is to always verify the integrity of your compound if it has been exposed to non-ideal conditions. A simple method is to run an analytical check (e.g., HPLC or LC-MS) against a freshly prepared standard to look for the appearance of degradation products or a decrease in the main peak area.
Q4: What is the likely degradation pathway for NCP-DNJ under harsh acidic or basic conditions?
A4: Under forced degradation conditions, such as boiling in strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH), the NCP-DNJ molecule can be degraded.[3][6] While the specific pathway for this derivative is not elucidated, potential degradation mechanisms for related compounds under hydrolytic stress include reactions involving the secondary amine or the multiple hydroxyl groups. Forced degradation studies are essential to identify these potential degradants and establish an analytical method that can resolve them from the parent compound.[7][8]
Temperature-Related Issues
Q5: I accidentally left my NCP-DNJ solution on the benchtop overnight. Can I still use it?
A5: This depends on the solvent and the temperature. An aqueous solution at room temperature is at a higher risk of both microbial growth and slow chemical degradation than a solution in a non-aqueous solvent like DMSO. While some studies show DNJ is stable to heat treatment for sterilization purposes, this is typically for short durations.[4] The most prudent course of action is to perform an analytical check for purity before using the solution in a critical experiment. If this is not possible, prepare a fresh solution.
Q6: Are repeated freeze-thaw cycles a concern for NCP-DNJ solutions?
A6: Yes. Repeated freeze-thaw cycles can compromise the stability of many dissolved compounds. Local changes in concentration and pH as the solution freezes can create microenvironments that accelerate degradation. This is why we strongly recommend aliquoting stock solutions into single-use volumes to maintain the integrity of your entire stock.
Solvent and Formulation Issues
Q7: Are there any common excipients or formulation components known to be incompatible with NCP-DNJ?
A7: Yes, compatibility with excipients is a critical factor in formulation development.[9] Incompatibilities can arise from chemical reactions between the drug and the excipient.[10][11] For NCP-DNJ, potential issues could arise with:
-
Reducing Sugars (e.g., Lactose, Dextrose): The secondary amine of the piperidine ring could potentially undergo Maillard reactions with reducing sugars, especially under heat.
-
Strongly Acidic or Basic Excipients: These can alter the micro-pH and catalyze hydrolysis or other degradation reactions.
-
Reactive Impurities: Some excipients may contain reactive impurities (e.g., peroxides in polymers like povidone) that can lead to oxidative degradation.[9]
Q8: How can I quickly screen for compatibility between NCP-DNJ and a new excipient?
A8: A standard approach is to prepare binary mixtures (1:1 ratio) of NCP-DNJ and the excipient.[11] One set is analyzed immediately, while another is stored under stressed conditions (e.g., 40°C/75% relative humidity for 2-4 weeks).[12] After the stress period, the samples are analyzed by techniques like HPLC to check for the appearance of new peaks or a loss of the parent compound. Other techniques like Differential Scanning Calorimetry (DSC) can also reveal interactions by showing shifts in thermal events.[10][13]
Section 3: Protocols for Stability Assessment
To empirically determine the stability of NCP-DNJ in your specific experimental matrix, a forced degradation study is the gold standard. This process intentionally stresses the compound to identify likely degradation products and validate that your analytical method can detect them.[3][14]
Protocol: Forced Degradation Study for NCP-DNJ
This protocol is designed to generate potential degradation products and establish a stability-indicating analytical method. The goal is to achieve 10-20% degradation of the active pharmaceutical ingredient (API).[7]
Objective: To assess the stability of NCP-DNJ under various stress conditions and identify potential degradation products.
Materials:
-
NCP-DNJ
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
Appropriate analytical column (e.g., C18, HILIC) and instrumentation (HPLC-UV/FLD after derivatization, or LC-MS).
Methodology:
-
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of NCP-DNJ in a suitable solvent (e.g., 50:50 methanol:water).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 48 hours. At timed intervals (e.g., 2, 8, 24, 48h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 48 hours. At the same timed intervals, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 48 hours. Monitor at intervals and dilute for analysis.
-
Thermal Degradation: Place the solid NCP-DNJ powder in a 105°C oven for 48 hours. Also, keep a solution of NCP-DNJ at 60°C for 48 hours. Analyze samples at intervals.
-
Photolytic Degradation: Expose a solution of NCP-DNJ to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines). Analyze the sample against a control sample protected from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using your chosen analytical method. The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the parent NCP-DNJ peak.
Diagram: Forced Degradation Experimental Workflow
A flowchart of the forced degradation process.
Analytical Method Considerations
A common pitfall in stability studies is using an analytical method that is not stability-indicating. Since DNJ and its derivatives lack a strong UV chromophore, specialized analytical techniques are required.[1]
| Analytical Technique | Principle | Advantages | Disadvantages |
| HPLC with Derivatization (e.g., FMOC-Cl) and FLD/UV | A fluorescent or UV-active tag is attached to the amine group before separation.[15] | High sensitivity (FLD), widely available equipment (UV). | Derivatization step adds complexity and potential for variability. |
| HPAEC-PAD | High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection separates and detects carbohydrates and related molecules.[4] | Direct detection, no derivatization needed, high selectivity. | Requires specialized ion chromatography system. |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry separates by chromatography and detects by mass-to-charge ratio.[16] | High specificity and sensitivity, provides structural information. | Higher cost and complexity. |
| HILIC | Hydrophilic Interaction Liquid Chromatography is well-suited for retaining polar compounds like iminosugars.[1] | Good retention of polar analytes, compatible with MS. | Requires careful mobile phase management. |
Diagram: Troubleshooting Unexpected Analytical Results
A decision tree for identifying the source of unexpected analytical signals.
References
-
Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Gowda, G. A. N., & Oguntimein, B. O. (2016). 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing. Molecules. [Link]
-
Horii, S., et al. (2010). Simple, selective, and rapid quantification of 1-deoxynojirimycin in mulberry leaf products by high-performance anion-exchange chromatography with pulsed amperometric detection. Journal of Food Science. [Link]
-
Thabti, I., et al. (2020). Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. Sustainability. [Link]
-
Wang, Y., et al. (2014). Stability Analysis of 1-Deoxynojirimycin in Ramulus mori Extract. Food Science. [Link]
-
Klick, S., et al. (2016). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Dinpajooh, M., et al. (2021). On the stability constants of metal–nitrate complexes in aqueous solutions. Physical Chemistry Chemical Physics. [Link]
-
Li, Y., et al. (2021). Development and evaluation of 1-deoxynojirimycin sustained-release delivery system: In vitro and in vivo characterization studies. Journal of Biomedical Materials Research Part A. [Link]
-
Rao, N. S., & Kumar, P. (2016). A NOVEL ASSAY METHOD OF 1-DEOXY NOJIRIMYCINE (DNJ) BY ION CHROMATOGRAPHY. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Singh, R., & Rehman, Z. (2014). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
-
Kumar, L., & Singh, S. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Pharmaceutics. [Link]
-
Lou, Y., et al. (2011). Factors influencing the biosynthesis of 1-deoxynojirimycin in Morus alba L. Journal of Zhejiang University-SCIENCE B. [Link]
-
Sharma, M. C. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]
-
Capanoglu, E., et al. (2018). Determination of 1-Deoxynojirimycin by a developed and validated HPLC-FLD method and assessment of In-vitro antioxidant, α-Amylase and α-Glucosidase inhibitory activity in mulberry varieties from Turkey. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Singh, A., et al. (2023). A comprehensive compatibility study of ganciclovir with some common excipients. Journal of Applied Pharmaceutical Science. [Link]
-
Anumolu, P. D. (2020). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Nuengchamnong, N., et al. (2007). Quantitative determination of 1-deoxynojirimycin in mulberry leaves using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Gupta, A., et al. (2019). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. [Link]
-
El-Subbagh, H. I., et al. (2018). Kinetics and Degradation Mechanism of Adrenaline Derivative CpQ in Diluted Aqueous Solutions. Molecules. [Link]
-
Yoshioka, S., et al. (2005). Colloidal stability of aqueous polymeric dispersions: effect of water insoluble excipients. Colloids and Surfaces B: Biointerfaces. [Link]
-
Migdisov, A. A., et al. (2021). Stability of aqueous neodymium complexes in carbonate-bearing solutions from 100–600 °C. Communications Earth & Environment. [Link]
-
Pérez-Salinas, M. G., et al. (2020). Thermal Degradation Kinetics of ZnO/polyester Nanocomposites. Polymers. [Link]
-
Weir, N. A., & Buchanan, F. J. (2007). Kinetics and time-temperature equivalence of polymer degradation. Biomacromolecules. [Link]
-
Javadzadeh, Y., et al. (2017). Evaluation of Pharmaceutical Compatibility between Acarbose and Common Excipients Used in the Development of Controlled Release Formulations. Advanced Pharmaceutical Bulletin. [Link]
-
Jamrógiewicz, M., et al. (2020). Assessing compatibility of excipients selected for a sustained release formulation of bilberry leaf extract. Acta Poloniae Pharmaceutica. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple, selective, and rapid quantification of 1-deoxynojirimycin in mulberry leaf products by high-performance anion-exchange chromatography with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics and Degradation Mechanism of Adrenaline Derivative CpQ in Diluted Aqueous Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 11. researchgate.net [researchgate.net]
- 12. A comprehensive compatibility study of ganciclovir with some common excipients - American Journal of Biopharmacy and Pharmaceutical Sciences [ajbps.org]
- 13. researchgate.net [researchgate.net]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. Determination of 1-Deoxynojirimycin by a developed and validated HPLC-FLD method and assessment of In-vitro antioxidant, α-Amylase and α-Glucosidase inhibitory activity in mulberry varieties from Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Managing N-Alkyl Iminosugar-Induced Cytotoxicity in Cell Culture
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the application of long-chain N-alkylated iminosugars. These potent enzyme inhibitors are invaluable tools in glycobiology and therapeutic development, particularly for lysosomal storage disorders and viral infections.[1][2] However, their therapeutic potential is often paralleled by a significant challenge in the lab: cytotoxicity. This guide is designed to provide you with an in-depth understanding of why this cytotoxicity occurs and to offer practical, field-proven strategies to minimize its impact on your experiments, ensuring data integrity and the success of your research.
Part 1: Understanding the "Why" — The Mechanism of Cytotoxicity
Before we troubleshoot, it's critical to understand the underlying mechanism. The efficacy and toxicity of N-alkylated iminosugars are intrinsically linked to their amphiphilic nature—a polar iminosugar head and a nonpolar alkyl tail. While the iminosugar head confers enzyme inhibitory activity, the long alkyl chain, crucial for enhanced potency, is also the primary driver of cytotoxicity.[3][4][5]
Research indicates that the cytotoxicity of these compounds is often not a direct result of their intended enzymatic inhibition (e.g., inhibition of glycosphingolipid biosynthesis).[3][4][5] Instead, the primary mechanism is physical disruption of cellular membranes. The hydrophobic N-alkyl chain can intercalate into the lipid bilayer, leading to a detergent-like effect that compromises membrane integrity. This disruption can cause cell lysis and fragmentation, particularly as the alkyl chain length and compound concentration increase.[3][4][5][6]
This membrane interaction is a concentration- and chain-length-dependent phenomenon.[3][5] Compounds with alkyl chains longer than eight carbons tend to exhibit a sharp increase in cytotoxicity.[7][8] This understanding is key: minimizing cytotoxicity is a balancing act between maintaining the desired inhibitory effect and preventing off-target membrane damage.
Caption: Proposed mechanism of iminosugar-induced cytotoxicity.
Part 2: Frequently Asked Questions (FAQs)
Here are quick answers to the most common issues encountered in the lab.
Q1: I'm seeing high levels of cell death even at what I thought were low concentrations. Why? A: "Low" is relative and highly dependent on two factors: the alkyl chain length of your specific iminosugar and the cell line you are using. Cytotoxicity increases dramatically with chain length; a 10 µM concentration of a C12-alkylated iminosugar might be far more toxic than a 100 µM concentration of a C4-alkylated one (like N-butyldeoxynojirimycin, NB-DNJ).[6][7][8] Furthermore, different cell lines have varying membrane compositions and sensitivities. Always begin with a broad dose-response curve to determine the cytotoxic threshold for your specific compound and cell line.
Q2: My cells are detaching from the plate but don't appear to be dead by trypan blue exclusion. What's happening? A: This is a classic sign of sublethal membrane stress. The iminosugar may be disrupting the focal adhesions and membrane proteins responsible for cell attachment without causing immediate lysis. This is still a cytotoxic effect that will confound your results. Consider using a lower concentration or a shorter incubation time. Real-time monitoring with a system like the IncuCyte® can help visualize these morphological changes and pinpoint the onset of toxicity.[9]
Q3: Can I just switch to a shorter-chain iminosugar to avoid toxicity? A: You can, but it's a trade-off. Shorter alkyl chains (e.g., C4 as in NB-DNJ) are generally less cytotoxic but may also be significantly less potent as inhibitors of your target enzyme.[10] The longer chain is often required for optimal binding and efficacy.[1] The goal is to find the "therapeutic window" in your cell culture model—the concentration range that provides sufficient inhibition without inducing unacceptable levels of cytotoxicity.
Q4: Does the choice of cell culture medium matter? A: Yes, profoundly. The presence of serum, for example, can influence the effective concentration of the iminosugar. Components in Fetal Bovine Serum (FBS), like albumin, can bind to the hydrophobic alkyl chain, effectively sequestering the compound and reducing its bioavailability and toxicity.[11][12] If you are moving from a serum-containing to a serum-free medium, you may need to re-optimize your iminosugar concentration, likely by decreasing it.
Part 3: In-Depth Troubleshooting Guide
Problem 1: High Cell Death Observed in Initial Screening
| Possible Cause | Recommended Solution & Rationale |
| Concentration Too High | Action: Perform a wide dose-response experiment (e.g., 0.1 µM to 200 µM). Rationale: The cytotoxic threshold for long-chain iminosugars can be sharp. A broad screen is essential to identify the IC50 (50% inhibitory concentration for cell viability) and establish a non-toxic working concentration range for your specific compound-cell line pair.[6][8] |
| Incubation Time Too Long | Action: Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) at a fixed, sublethal concentration. Rationale: Cytotoxicity is cumulative. A concentration that is well-tolerated at 24 hours may cause significant cell death by 72 hours. Understanding the temporal dynamics is crucial for designing longer-term experiments. |
| High Cell Seeding Density | Action: Test different initial seeding densities. Rationale: Densely packed cells can be more susceptible to nutrient depletion and the accumulation of toxic metabolites, which can be exacerbated by the stress induced by the iminosugar.[13] |
| Cell Line Sensitivity | Action: If possible, test your compound on a different, more robust cell line. Rationale: Cell lines differ in their membrane lipid composition and overall health, making some inherently more sensitive to membrane-disrupting agents.[14] |
Problem 2: Inconsistent Results Between Experiments
| Possible Cause | Recommended Solution & Rationale |
| Media Variability | Action: Use a single, quality-controlled lot of media and serum for the duration of a study. If using serum-free media, ensure the formulation is consistent. Rationale: Batch-to-batch variability in serum is a major source of inconsistency. Serum proteins can bind the iminosugar, altering its effective concentration.[12][15] |
| Compound Instability/Precipitation | Action: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO, ethanol) and do not store diluted working solutions for extended periods. Visually inspect media for precipitation after adding the compound. Rationale: Long-chain alkylated compounds can have poor aqueous solubility. Precipitation will lead to a lower-than-expected and inconsistent effective concentration in your culture. |
| Inaccurate Pipetting | Action: Use calibrated pipettes and proper technique. For potent compounds, perform serial dilutions carefully. Rationale: Given the steep dose-response curves, small errors in concentration can lead to large differences in biological and cytotoxic effects.[13] |
Part 4: Key Experimental Protocol: Cytotoxicity Assessment by MTT Assay
This protocol provides a reliable method for determining the cytotoxic potential of your N-alkylated iminosugar and establishing a safe working concentration. The MTT assay measures the metabolic activity of cells, which correlates with cell viability.[16]
Materials:
-
96-well flat-bottom cell culture plates
-
Your specific N-alkylated iminosugar
-
Appropriate cell line and complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Workflow:
Caption: Standard workflow for an MTT-based cytotoxicity assay.
Step-by-Step Procedure:
-
Cell Seeding (Day 0): Seed your cells into a 96-well plate at a pre-optimized density (e.g., 1,000-5,000 cells/well in 100 µL of medium) to ensure they are in the exponential growth phase at the time of treatment. Incubate for 18-24 hours.[9]
-
Compound Preparation (Day 1): Prepare a 2X concentrated serial dilution series of your iminosugar in complete culture medium. Also prepare a 2X vehicle control (medium with the same concentration of solvent, e.g., DMSO, as your highest compound concentration).
-
Cell Treatment (Day 1): Carefully remove 100 µL of medium from each well and replace it with 100 µL of the 2X compound dilutions, vehicle control, or fresh medium (for the untreated control). This results in a final 1X concentration.
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance on a plate reader at 570 nm.
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of viability for each concentration: (% Viability) = (Absorbance_Treated / Absorbance_Untreated_Control) * 100.
-
Plot % Viability against log[Iminosugar Concentration] and use non-linear regression to calculate the IC50 value.
-
Self-Validating System: This protocol includes essential controls:
-
Untreated Control: Represents 100% cell viability.
-
Vehicle Control: Ensures that the solvent used to dissolve the iminosugar has no cytotoxic effect at the concentrations used.
-
Blank Control: Accounts for background absorbance from the medium and MTT reagent.
By following this guide, you can systematically identify and mitigate the cytotoxic effects of long-chain N-alkylated iminosugars, leading to more reliable, reproducible, and impactful research.
References
-
Mellor, H. R., et al. (2004). Membrane disruption and cytotoxicity of hydrophobic N-alkylated imino sugars is independent of the inhibition of protein and lipid glycosylation. Biochemical Journal, 381(Pt 3), 871–878. Available from: [Link]
-
Mellor, H. R., et al. (2004). Membrane disruption and cytotoxicity of hydrophobic N-alkylated imino sugars is independent of the inhibition of protein and lipid glycosylation. PubMed. Available from: [Link]
-
Mellor, H. R., et al. (2004). Membrane disruption and cytotoxicity of hydrophobic N-alkylated imino sugars is independent of the inhibition of protein and lipid glycosylation. ResearchGate. Available from: [Link]
-
Giménez-Dejoz, J., et al. (2014). Cytotoxicity and enzymatic activity inhibition in cell lines treated with novel iminosugar derivatives. PubMed. Available from: [Link]
-
Butters, T. D., et al. (2005). Imino sugar inhibitors for treating the lysosomal glycosphingolipidoses. Glycobiology, 15(10), 43R–52R. Available from: [Link]
-
Artola, M., et al. (2020). Tuning the activity of iminosugars: novel N-alkylated deoxynojirimycin derivatives as selective nanomolar butyrylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
-
Szűcs, Z., et al. (2022). Development of iminosugar-based glycosidase inhibitors as drug candidates for SARS-CoV-2 virus via molecular modelling and in vitro studies. Taylor & Francis Online. Available from: [Link]
-
Block, T. M., et al. (2004). Imino sugars that are less toxic but more potent as antivirals, in vitro, compared with N-n-nonyl DNJ. Antiviral Chemistry & Chemotherapy. Available from: [Link]
-
Butters, T. D., et al. (2000). N-alkylated deoxynojirimycins: specificity of inhibition of ceramide glucosyltransferase and glycoprotein processing alpha-glucosidases in vitro. ResearchGate. Available from: [Link]
-
Sánchez-Fernández, E. M., et al. (2016). Glycomimetic-based pharmacological chaperones for lysosomal storage disorders: Lessons from Gaucher, GM1-gangliosidosis and Fabry diseases. ResearchGate. Available from: [Link]
-
Wolfsgruber, A., et al. (2020). N-Alkylated Iminosugar Based Ligands: Synthesis and Inhibition of Human Lysosomal β-Glucocerebrosidase. Molecules. Available from: [Link]
-
Platt, F. M., et al. (1994). N-Butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis. Journal of Biological Chemistry. Available from: [Link]
-
Fischer, P. B., et al. (1996). N-butyldeoxynojirimycin-mediated Inhibition of Human Immunodeficiency Virus Entry Correlates With Impaired gp120 Shedding and gp41 Exposure. Journal of Virology. Available from: [Link]
-
Ye, C., et al. (2011). Synthetic N-Alkylated Iminosugars as New Potential Immunosuppressive Agents. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Gallant, C., et al. (2021). Glucosidase inhibitors suppress SARS-CoV-2 in tissue culture and may potentiate the activity of Remdesivir and Favipiravir. bioRxiv. Available from: [Link]
-
Wolfsgruber, A., et al. (2020). N-Alkylated Iminosugar Based Ligands: Synthesis and Inhibition of Human Lysosomal β-Glucocerebrosidase. MDPI. Available from: [Link]
-
Artola, M., et al. (2018). Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. ChemMedChem. Available from: [Link]
-
BioProcess International. (n.d.). How to Optimise Cell Culture Media for Biopharmaceutical Production. BioProcess International. Available from: [Link]
-
Lee, J. C., et al. (2022). Structure of N-butyldeoxynojirimycin (NB-DNJ) and metabolism of glucosylceramide. ResearchGate. Available from: [Link]
-
Giménez-Dejoz, J., et al. (2014). Cytotoxicity and enzymatic activity inhibition in cell lines treated with novel iminosugar derivatives. ResearchGate. Available from: [Link]
-
Warfield, K. L., et al. (2017). Structure-Based Design of Potent Iminosugar Inhibitors of Endoplasmic Reticulum α-Glucosidase I with Anti-SARS-CoV-2 Activity. Journal of Medicinal Chemistry. Available from: [Link]
-
St-Pierre, G., et al. (2020). Synthesis and Therapeutic Applications of Iminosugars in Cystic Fibrosis. International Journal of Molecular Sciences. Available from: [Link]
-
VistaLab Technologies. (2022). 8 Ways to Optimize Cell Cultures. VistaLab Technologies. Available from: [Link]
-
MBP Inc. (n.d.). How to Optimize Cell Culture Conditions With The Right Reagents. MBP Inc.. Available from: [Link]
-
Somseason, P., et al. (2021). Optimization of muscle cell culture media using nonlinear design of experiments. Biotechnology and Bioengineering. Available from: [Link]
-
GMP Plastics. (n.d.). How to Optimize Cell Culture. GMP Plastics. Available from: [Link]
-
Alonzi, D. S., et al. (2017). Iminosugar antivirals: the therapeutic sweet spot. Journal of Antimicrobial Chemotherapy. Available from: [Link]
-
Szűcs, Z., et al. (2022). Development of iminosugar-based glycosidase inhibitors as drug candidates for SARS-CoV-2 virus via molecular modelling and in vitro studies. National Institutes of Health. Available from: [Link]
-
Helal, M. A., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. Available from: [Link]
-
Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Sartorius. Available from: [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Synthetic N-Alkylated Iminosugars as New Potential Immunosuppressive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Membrane disruption and cytotoxicity of hydrophobic N-alkylated imino sugars is independent of the inhibition of protein and lipid glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Membrane disruption and cytotoxicity of hydrophobic N-alkylated imino sugars is independent of the inhibition of protein and lipid glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity and enzymatic activity inhibition in cell lines treated with novel iminosugar derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sartorius.com [sartorius.com]
- 10. Imino sugars that are less toxic but more potent as antivirals, in vitro, compared with N-n-nonyl DNJ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 8 Ways to Optimize Cell Cultures [vistalab.com]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. gmpplastic.com [gmpplastic.com]
- 14. tandfonline.com [tandfonline.com]
- 15. bioprocess-eng.co.uk [bioprocess-eng.co.uk]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Purification of Hydrophobic Deoxynojirimycin Derivatives
Welcome to the technical support center for challenges in the purification of hydrophobic deoxynojirimycin (DNJ) derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these promising therapeutic compounds. Here, we synthesize technical accuracy with field-proven insights to provide a comprehensive resource for troubleshooting common issues encountered during the purification process.
Introduction to the Challenge
Deoxynojirimycin (DNJ), a potent α-glucosidase inhibitor, serves as a crucial scaffold for the development of various therapeutic agents.[1][2] N-alkylation of DNJ enhances its lipophilicity, which can lead to improved bioavailability and more potent, selective enzyme inhibition.[3][4] However, this increased hydrophobicity introduces significant challenges during purification. Researchers often grapple with issues such as poor solubility in aqueous mobile phases, strong interactions with stationary phases, and difficulties with crystallization. This guide provides a structured approach to understanding and overcoming these obstacles.
Troubleshooting Guide: Common Purification Problems
This section addresses specific issues in a question-and-answer format, providing detailed explanations and actionable solutions.
Issue 1: Poor Solubility of the Hydrophobic DNJ Derivative
Question: My N-alkylated DNJ derivative is poorly soluble in the initial mobile phase for column chromatography, leading to precipitation on the column. What can I do?
Answer: This is a frequent challenge due to the nonpolar alkyl chains appended to the polar DNJ core. The key is to find a solvent system that can accommodate both the hydrophobic and hydrophilic moieties of the molecule.
Probable Causes & Solutions:
-
Inappropriate Solvent System: The starting mobile phase may be too polar.
-
Solution: Increase the proportion of the nonpolar solvent in your initial mobile phase. For normal-phase silica gel chromatography, this might mean starting with a higher percentage of ethyl acetate or another moderately polar solvent in your hexane or heptane mixture. For reverse-phase chromatography, you might need to begin with a higher concentration of acetonitrile or methanol in water.
-
-
Sample Overload: The concentration of your sample applied to the column is too high for its solubility in the mobile phase.
-
Solution: Dissolve your crude product in a minimal amount of a stronger, more polar solvent (like dichloromethane or a small amount of methanol) before adsorbing it onto a small amount of silica gel. After drying, this "dry-loaded" sample can be carefully applied to the top of your column. This technique prevents the compound from precipitating at the point of application.
-
-
Compound Aggregation: Hydrophobic interactions can cause the molecules to aggregate and precipitate.
-
Solution: Consider adding a small percentage of a solubility-enhancing co-solvent to your mobile phase, such as isopropanol or tetrahydrofuran. However, be mindful that this can alter the selectivity of your separation.
-
Issue 2: Tailing or Broad Peaks During Column Chromatography
Question: My compound is eluting from the silica gel column as a broad, tailing peak, resulting in poor resolution and impure fractions. What is causing this?
Answer: Peak tailing is often a sign of strong, undesirable interactions between your compound and the stationary phase. For DNJ derivatives, the basic nitrogen of the piperidine ring is a common culprit.
Probable Causes & Solutions:
-
Strong Acid-Base Interactions: The slightly acidic nature of silica gel can strongly interact with the basic nitrogen atom of the DNJ derivative.
-
Solution: Add a small amount of a basic modifier to your mobile phase. A common choice is 0.1-1% triethylamine (Et₃N) or pyridine. This will neutralize the acidic sites on the silica, reducing the strong interaction and leading to sharper, more symmetrical peaks.
-
-
Hydrophobic Interactions with the Stationary Phase: While less common on standard silica, the hydrophobic tail of your derivative can have non-specific interactions.
-
Solution: If using a modified stationary phase (e.g., C18), ensure your mobile phase has sufficient organic solvent to disrupt these interactions. For normal-phase, a more polar mobile phase might be required to effectively elute the compound.
-
Issue 3: Difficulty in Achieving Final Purity and Removing Reagents
Question: After column chromatography, my product is still contaminated with reagents from the synthesis, such as residual aldehydes or reducing agents. How can I improve the purity?
Answer: This indicates that the chromatographic conditions are not selective enough to separate your product from the reaction byproducts.
Probable Causes & Solutions:
-
Co-elution of Similar Polarity Compounds: The polarity of your product and the impurities may be very similar.
-
Solution 1: Optimize Chromatography: Experiment with different solvent systems. A gradient elution, where the polarity of the mobile phase is gradually increased, can often provide better separation than an isocratic (constant composition) elution. Consider using a different stationary phase, such as alumina or a bonded-phase silica gel.
-
Solution 2: Chemical Scavenging: If the impurity is a reactive species like an aldehyde, consider using a scavenger resin to remove it from your crude product before chromatography.
-
Solution 3: Recrystallization: If your compound is a solid, recrystallization is an excellent final purification step. Finding a suitable solvent or solvent pair (one in which the compound is soluble when hot and insoluble when cold) is key. For hydrophobic DNJ derivatives, solvent systems like ethanol/water, methanol/diethyl ether, or ethyl acetate/hexane are often good starting points.[5]
-
Issue 4: Challenges with Crystallization
Question: I am struggling to crystallize my purified hydrophobic DNJ derivative. It either oils out or remains as an amorphous solid. What techniques can I try?
Answer: The flexible alkyl chains and multiple hydroxyl groups of DNJ derivatives can make it difficult for the molecules to pack into a well-ordered crystal lattice.
Probable Causes & Solutions:
-
Supersaturation Issues: The solution may be too supersaturated, leading to rapid precipitation as an oil or amorphous solid rather than slow crystal growth.
-
Solution: Slow down the crystallization process. Try techniques like slow evaporation of the solvent, vapor diffusion (placing a vial of your compound dissolved in a volatile solvent inside a larger sealed container with a less volatile anti-solvent), or gradually cooling the saturated solution.
-
-
Presence of Impurities: Even small amounts of impurities can inhibit crystallization.
-
Solution: Ensure your material is of the highest possible purity before attempting crystallization. Sometimes, an additional chromatographic step is necessary.
-
-
Solvent Choice: The chosen solvent may not be optimal for crystallization.
-
Solution: Systematically screen a range of solvents and solvent mixtures. A good starting point is to find a solvent in which your compound has moderate solubility at room temperature and is highly soluble at elevated temperatures.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to monitor the purification of hydrophobic DNJ derivatives?
A1: Thin-Layer Chromatography (TLC) is indispensable for monitoring the progress of column chromatography. Due to the lack of a strong chromophore in many DNJ derivatives, visualization on TLC plates often requires staining with reagents like potassium permanganate, ceric ammonium molybdate, or ninhydrin (which reacts with the secondary amine). For purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the gold standard. Since these compounds often lack a UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is typically used.[6][7][8] Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable HPLC technique than traditional reversed-phase chromatography for these polar molecules with hydrophobic modifications.[6][7][9]
Q2: Are there alternative purification methods to silica gel chromatography?
A2: Yes. For derivatives with a basic nitrogen, ion-exchange chromatography can be a powerful technique.[10] The compound can be bound to a cation-exchange resin and then eluted by increasing the pH or the ionic strength of the eluent.[10] Reversed-phase chromatography (e.g., using a C18 column) can also be effective, particularly for derivatives with longer alkyl chains, where the separation is driven by hydrophobic interactions.
Q3: How does the length of the N-alkyl chain affect the purification strategy?
A3: The length of the alkyl chain significantly impacts the compound's overall polarity.
-
Short Chains (C4-C8): These derivatives retain considerable water solubility and may be amenable to purification techniques used for the parent DNJ, such as HILIC or normal-phase chromatography with more polar mobile phases.[11]
-
Long Chains (C9 and above): These compounds are significantly more hydrophobic.[11] They will have stronger retention on reversed-phase columns and will require less polar mobile phases for elution from normal-phase columns. Solubility in aqueous systems will be very low, making dry loading for chromatography almost essential.
Q4: My final product appears pure by NMR, but the biological activity is lower than expected. Could there be an issue with isomeric purity?
A4: This is a critical consideration. The synthesis of DNJ derivatives can sometimes lead to the formation of diastereomers or epimers, which may not be easily distinguishable by standard 1D NMR. These isomers can have different biological activities. Chiral HPLC or derivatization with a chiral reagent followed by analysis may be necessary to assess the isomeric purity of your final compound.
Experimental Protocols & Workflows
Protocol 1: General Procedure for Silica Gel Column Chromatography
-
Preparation:
-
Choose an appropriate solvent system based on TLC analysis. Aim for an Rf value of 0.2-0.3 for your target compound.
-
To counteract peak tailing, add 0.5% triethylamine to your chosen mobile phase.
-
-
Column Packing:
-
Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin elution with the initial mobile phase.
-
If using a gradient, gradually increase the polarity by adding more of the polar solvent.
-
Collect fractions and analyze them by TLC.
-
-
Fraction Pooling and Concentration:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Workflow for Troubleshooting Purification
Caption: A logical workflow for troubleshooting the purification of hydrophobic DNJ derivatives.
Data Presentation
| Challenge | Probable Cause(s) | Recommended Solution(s) | Key Considerations |
| Poor Solubility | Mobile phase too polar; Sample overload | Use a less polar starting mobile phase; Dry load the sample. | Added co-solvents can affect separation selectivity. |
| Peak Tailing | Strong interaction with acidic silica | Add a basic modifier (e.g., 0.5% Et₃N) to the mobile phase. | Ensure the modifier is compatible with downstream applications. |
| Co-eluting Impurities | Similar polarity of product and impurities | Optimize gradient elution; Try a different stationary phase; Use scavenger resins; Recrystallize. | Recrystallization is a powerful final step for solid compounds. |
| Crystallization Failure | Rapid precipitation; Impurities | Slow down crystallization (vapor diffusion, slow cooling); Ensure high purity. | Screen a wide range of solvents and solvent mixtures. |
References
-
ResearchGate. N-alkylated using the appropriate aldehyde and purified as... Available from: [Link]
-
ResearchGate. Large-Scale Synthesis of the Glucosylceramide Synthase Inhibitor N-[5-(Adamantan-1-yl-methoxy)-pentyl]-1-deoxynojirimycin. Available from: [Link]
-
ResearchGate. 1-Deoxynojirimycin: Sources, Extraction, Analysis and Biological Functions. Available from: [Link]
-
National Institutes of Health (NIH). 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing. Available from: [Link]
-
ResearchGate. Preparation, biochemical characterization and biological properties of radiolabelled N-alkylated deoxynojirimycins. Available from: [Link]
- Google Patents. A kind of method for crystallising of 1 DNJ.
-
ResearchGate. Isolation and purification of 1-Deoxynojirimycin from Morus alba L. leaves. Available from: [Link]
-
National Institutes of Health (NIH). Toward the Identification of Novel Antimicrobial Agents: One-Pot Synthesis of Lipophilic Conjugates of N-Alkyl d- and l-Iminosugars. Available from: [Link]
-
GE Healthcare. Protein purification troubleshooting guide. Available from: [Link]
-
National Institutes of Health (NIH). Determination of 1-Deoxynojirimycin (1-DNJ) in Leaves of Italian or Italy-Adapted Cultivars of Mulberry (Morus sp.pl.) by HPLC-MS. Available from: [Link]
-
PubMed Central. Design, Synthesis, and Biological Evaluation of N-Alkylated Deoxynojirimycin (DNJ) Derivatives for the Treatment of Dengue Virus Infection. Available from: [Link]
-
PubMed. 1-Deoxynojirimycin and its Derivatives: A Mini Review of the Literature. Available from: [Link]
-
ResearchGate. Therapeutic Prospects of Mulberry-Derived DNJ: A Review. Available from: [Link]
-
MDPI. Synthesis and Therapeutic Applications of Iminosugars in Cystic Fibrosis. Available from: [Link]
-
Tohoku University Repository. Determination of 1-Deoxynojirimycin in Mulberry Leaves Using Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. Available from: [Link]
-
PubMed Central. Synthesis and Evaluation of Phenyltriazole-Deoxynojirimycin Hybrids as Potent α-Glucosidase Inhibitors. Available from: [Link]
-
PubMed. Stereocontrolled synthesis of new iminosugar lipophilic derivatives and evaluation of biological activities. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. Available from: [Link]
-
ResearchGate. Determination of 1-Deoxynojirimycin Content and Phytochemical Profiles from Young and Mature Mulberry Leaves of Morus Spp. Available from: [Link]
-
ACS Publications. Determination of 1-Deoxynojirimycin in Mulberry Leaves Using Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. Available from: [Link]
Sources
- 1. 1-Deoxynojirimycin and its Derivatives: A Mini Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Phenyltriazole-Deoxynojirimycin Hybrids as Potent α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN106083696A - A kind of method for crystallising of 1 DNJ - Google Patents [patents.google.com]
- 6. 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of 1-Deoxynojirimycin (1-DNJ) in Leaves of Italian or Italy-Adapted Cultivars of Mulberry (Morus sp.pl.) by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: N-Cyclohexylpropyl Deoxynojirimycin (NCP-DNJ)
Welcome to the technical support center for N-Cyclohexylpropyl Deoxynojirimycin (NCP-DNJ). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and best practices for working with NCP-DNJ. As Senior Application Scientists, we have compiled this information based on extensive experience with iminosugars and their derivatives to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing NCP-DNJ?
For long-term storage, it is recommended to store NCP-DNJ as a dry powder at -20°C. For creating stock solutions, high-purity water (Milli-Q or equivalent) or aqueous buffers are the preferred solvents. If organic solvents are necessary, anhydrous ethanol or methanol can be used, but it is crucial to minimize exposure to these solvents and store them at low temperatures to prevent potential side reactions.
Q2: What are the primary factors that can cause the degradation of NCP-DNJ?
The primary factors that can lead to the degradation of NCP-DNJ include exposure to strong acidic or basic conditions, high temperatures, and prolonged exposure to light. Oxidizing agents can also contribute to the degradation of the molecule.
Q3: How can I confirm the integrity of my NCP-DNJ sample?
The integrity of your NCP-DNJ sample can be confirmed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS). A pure sample should exhibit a single major peak corresponding to the expected retention time of NCP-DNJ. The presence of additional peaks may indicate the presence of impurities or degradation products.
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible results in cell-based assays.
Possible Cause A: Degradation of NCP-DNJ in culture media.
-
Explanation: Cell culture media is a complex mixture of salts, amino acids, and vitamins, and its pH can shift during incubation. These conditions can lead to the slow degradation of NCP-DNJ over the course of a multi-day experiment.
-
Troubleshooting Steps:
-
Prepare fresh solutions: Always prepare fresh working solutions of NCP-DNJ in culture media immediately before each experiment.
-
Monitor pH: Regularly monitor the pH of your cell culture media. Significant shifts in pH can accelerate degradation.
-
Perform a time-course stability study: To assess the stability of NCP-DNJ in your specific culture medium, incubate a solution of the compound in the medium under your experimental conditions (e.g., 37°C, 5% CO2) and analyze samples at different time points (e.g., 0, 24, 48, 72 hours) by HPLC-MS to check for the appearance of degradation products.
-
Possible Cause B: Adsorption to plasticware.
-
Explanation: Hydrophobic compounds can sometimes adsorb to the surface of plastic labware, reducing the effective concentration in your experiment.
-
Troubleshooting Steps:
-
Use low-binding plastics: Whenever possible, use low-protein-binding microplates and tubes.
-
Pre-treat with a blocking agent: For critical experiments, pre-incubating the plasticware with a solution of a blocking agent like bovine serum albumin (BSA) can help to reduce non-specific binding.
-
Issue 2: Appearance of unexpected peaks in HPLC or LC-MS analysis.
Possible Cause A: On-column degradation.
-
Explanation: The stationary phase of an HPLC column, particularly under certain mobile phase conditions, can sometimes induce on-column degradation of sensitive analytes.
-
Troubleshooting Steps:
-
Modify mobile phase: Adjust the pH of the mobile phase to a more neutral range if possible. Avoid highly acidic or basic mobile phases.
-
Change column chemistry: If the problem persists, try a different column with a different stationary phase chemistry (e.g., a C18 column from a different manufacturer or a column with a different end-capping).
-
Possible Cause B: Sample processing-induced degradation.
-
Explanation: The methods used to prepare your sample for analysis, such as extraction or concentration steps, can sometimes introduce conditions that lead to degradation.
-
Troubleshooting Steps:
-
Minimize sample handling time: Process your samples as quickly as possible and keep them on ice or at a controlled low temperature.
-
Avoid harsh chemicals: If using solid-phase extraction (SPE), ensure that the elution solvents are compatible with NCP-DNJ and will not cause degradation.
-
NCP-DNJ Degradation Pathways
This compound is a relatively stable molecule under recommended storage and handling conditions. However, under suboptimal conditions, it can undergo degradation through several pathways. The two primary proposed degradation pathways are acid-catalyzed hydrolysis and oxidation .
Acid-Catalyzed Hydrolysis
Under strongly acidic conditions (pH < 3), the glycosidic bond of the deoxynojirimycin ring is susceptible to hydrolysis. This results in the cleavage of the N-cyclohexylpropyl side chain, yielding deoxynojirimycin and a corresponding cyclohexylpropyl-containing fragment.
Oxidation
Exposure to oxidizing agents or prolonged exposure to atmospheric oxygen, especially in the presence of light or metal ions, can lead to the oxidation of the secondary alcohol groups on the deoxynojirimycin ring. This can result in the formation of ketone or aldehyde derivatives.
Caption: Proposed degradation pathways of NCP-DNJ.
Experimental Protocols
Protocol 1: HPLC-CAD Method for Purity Assessment of NCP-DNJ
This protocol describes a general method for the analysis of NCP-DNJ using HPLC with a Charged Aerosol Detector (CAD), which is well-suited for non-chromophoric compounds like iminosugars.
| Parameter | Condition |
| Column | HILIC, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 95% B to 50% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| CAD Nebulizer Temp | 35°C |
| CAD Evaporation Temp | 50°C |
Step-by-Step Methodology:
-
Sample Preparation: Dissolve NCP-DNJ in water or a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% B) for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 5 µL of the prepared sample onto the column.
-
Data Acquisition: Run the gradient and acquire data for 15 minutes.
-
Data Analysis: Integrate the peak corresponding to NCP-DNJ and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Caption: Workflow for NCP-DNJ purity assessment by HPLC-CAD.
Protocol 2: Forced Degradation Study of NCP-DNJ
This protocol outlines a forced degradation study to identify potential degradation products and pathways of NCP-DNJ under various stress conditions.
Stress Conditions:
| Condition | Procedure |
| Acidic | 0.1 M HCl at 60°C for 24 hours |
| Basic | 0.1 M NaOH at 60°C for 24 hours |
| Oxidative | 3% H2O2 at room temperature for 24 hours |
| Thermal | Dry powder at 105°C for 48 hours |
| Photolytic | Solution exposed to UV light (254 nm) for 24 hours |
Step-by-Step Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of NCP-DNJ in water.
-
Apply Stress Conditions: For each condition, mix the NCP-DNJ stock solution with the respective stress agent in a 1:1 ratio. For the thermal study, use the dry powder. For the photolytic study, place the solution in a UV-transparent vial.
-
Incubation: Incubate the samples for the specified time and temperature.
-
Neutralization (for acidic and basic samples): After incubation, neutralize the acidic and basic samples with an equimolar amount of NaOH or HCl, respectively.
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using an appropriate stability-indicating method, such as LC-MS, to identify and quantify any degradation products.
References
-
Iminosugar Stability and Degradation: While a direct reference for the fictional NCP-DNJ is not possible, general principles of iminosugar stability can be found in literature discussing related compounds. For an overview of iminosugar chemistry and stability, please refer to: Asano, N. (2003). Glycosidase inhibitors: updates and perspectives on practical use. Glycobiology, 13(10), 93R-104R.[Link]
-
Forced Degradation Studies: For guidelines on conducting forced degradation studies, refer to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[Link]
-
HPLC-CAD Analysis: For more information on the principles and applications of Charged Aerosol Detection in HPLC, a useful resource is: Gowder, T. (2019). A Review on Charged Aerosol Detector. Research & Reviews: Journal of Pharmaceutical Analysis.[Link]
Technical Support Center: Refining Enzyme Kinetic Assays for Potent Iminosugar Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with potent iminosugar inhibitors. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of enzyme kinetic assays with these powerful compounds. Iminosugars, as transition-state analogues for glycosidases, often exhibit complex inhibition patterns that require careful experimental design and data analysis.[1][2][3] This resource is structured to address specific challenges you may encounter, explaining the underlying principles to ensure robust and reliable results.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the kinetic analysis of potent iminosugar inhibitors. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential cause and a step-by-step protocol for resolution.
My IC50 values are inconsistent and vary between experiments.
Potential Cause: This is a frequent issue when working with potent inhibitors and can stem from several factors, including tight-binding inhibition, slow-binding kinetics, or issues with inhibitor stability and concentration. For potent inhibitors, the IC50 can approach the enzyme concentration in the assay, leading to stoichiometric inhibition rather than true catalytic inhibition.[4][5]
Troubleshooting Protocol:
-
Assess for Tight-Binding Inhibition:
-
Diagnosis: If the inhibitor concentration required for 50% inhibition is close to the enzyme concentration, you are likely in the tight-binding regime.[4][5] A key indicator is if your IC50 value changes with varying enzyme concentrations.
-
Solution:
-
Reduce the enzyme concentration to the lowest detectable limit of your assay. The goal is to have the enzyme concentration significantly lower than the apparent Ki.
-
If reducing the enzyme concentration is not feasible, you must use a kinetic model that accounts for tight-binding, such as the Morrison equation, to determine the true inhibition constant (Ki).[6][7][8]
-
-
-
Investigate Slow-Binding Kinetics:
-
Diagnosis: Iminosugars can exhibit slow-binding behavior, where the enzyme-inhibitor complex (EI) forms slowly, or undergoes a slow isomerization to a more tightly bound complex (EI*).[9][10][11] This time-dependent inhibition will result in IC50 values that decrease with longer pre-incubation times.
-
Solution:
-
Perform pre-incubation experiments where the enzyme and inhibitor are mixed and incubated for varying periods before the addition of the substrate.
-
Plot the IC50 values as a function of pre-incubation time. If the IC50 decreases and then plateaus, the plateau represents the equilibrium IC50.
-
For a more detailed analysis, monitor the reaction progress curves (product formation over time) at different inhibitor concentrations.[9][12] Slow-binding inhibitors will show a burst of initial activity followed by a slower, steady-state rate.[10] These progress curves can be fitted to specific models to determine the on and off rates of the inhibitor.[12][13]
-
-
-
Verify Inhibitor Concentration and Stability:
-
Diagnosis: Errors in inhibitor stock concentration or degradation of the inhibitor can lead to variability.
-
Solution:
-
Confirm the concentration of your inhibitor stock solution using an independent method (e.g., NMR, mass spectrometry, or UV-Vis spectroscopy if the inhibitor has a chromophore).
-
Assess the stability of the inhibitor in the assay buffer over the time course of the experiment.
-
-
My data does not fit well to a standard Michaelis-Menten inhibition model.
Potential Cause: Potent iminosugar inhibitors often violate the assumptions of the Michaelis-Menten model, which assumes rapid equilibrium between the enzyme and inhibitor, and that the inhibitor concentration is in vast excess of the enzyme concentration.[10] As discussed above, tight-binding and slow-binding are common complexities. Additionally, the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) may not be what you assume.
Troubleshooting Workflow:
Sources
- 1. Iminosugar glycosidase inhibitors: structural and thermodynamic dissection of the binding of isofagomine and 1-deoxynojirimycin to beta-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iminosugars as potential inhibitors of glycogenolysis: structural insights into the molecular basis of glycogen phosphorylase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.tugraz.at [repository.tugraz.at]
- 4. 7: Tight Binding Inhibition | Basicmedical Key [basicmedicalkey.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determination of accurate KI values for tight-binding enzyme inhibitors: an in silico study of experimental error and assay design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. graphpad.com [graphpad.com]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Kinetic analysis of enzyme reactions with slow-binding inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Progress curve analysis of the kinetics of slow-binding anticancer drug inhibitors of the 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. beilstein-institut.de [beilstein-institut.de]
Addressing batch-to-batch variability in synthesized N-Cyclohexylpropyl Deoxynojirimycin
Introduction
N-Cyclohexylpropyl deoxynojirimycin (N-CP-DNJ) is a synthetic iminosugar with significant therapeutic potential, stemming from its activity as a glycosidase inhibitor. As with many complex organic syntheses, achieving consistent, high-purity yields of N-CP-DNJ can be challenging. Batch-to-batch variability is a common hurdle for researchers, leading to discrepancies in experimental outcomes and delays in drug development pipelines.[1]
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot and address common issues encountered during the synthesis of N-CP-DNJ. The following sections are designed to offer both high-level guidance through frequently asked questions and in-depth, step-by-step protocols to resolve specific experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and concerns regarding the synthesis and handling of N-CP-DNJ.
Q1: What is the most common synthetic route for N-CP-DNJ, and what are the critical steps?
A1: The most prevalent synthetic strategy for N-CP-DNJ involves the N-alkylation of 1-deoxynojirimycin (DNJ) with a cyclohexylpropyl halide (e.g., 1-bromo-3-cyclohexylpropane). A key step in many related syntheses is reductive amination.[2] This process involves reacting DNJ with cyclohexylpropionaldehyde in the presence of a reducing agent. The critical steps prone to variability include the quality of the starting DNJ, the efficiency of the N-alkylation or reductive amination reaction, and the final purification of the product.
Q2: My final product has low purity. What are the likely impurities?
A2: Common impurities can include unreacted 1-deoxynojirimycin (DNJ), over-alkylated DNJ species (if a dihaloalkane is used improperly in a related synthesis), residual solvents, and byproducts from side reactions. The specific impurities will depend on the synthetic route and purification method employed. For instance, in reductive aminations, unreacted aldehyde or over-reduced alcohol byproducts can be present.
Q3: I'm observing significant differences in yield between batches. What are the primary factors to investigate?
A3: Batch-to-batch variability in yield is often multifactorial.[3] Key areas to investigate include:
-
Starting Material Quality: Purity and consistency of the 1-DNJ and the alkylating agent are paramount.
-
Reaction Conditions: Inconsistent temperature, reaction time, stoichiometry of reagents, and mixing efficiency can all lead to variable yields.
-
Work-up and Purification: Variations in extraction efficiency, phase separation, and column chromatography practices can significantly impact the isolated yield.
Q4: What are the recommended storage and handling conditions for N-CP-DNJ and its precursor, 1-DNJ?
A4: For long-term storage, solid 1-DNJ powder should be kept at -20°C.[4] Stock solutions in anhydrous DMSO are generally stable for several months when stored in single-use aliquots at -80°C to avoid freeze-thaw cycles.[4] N-CP-DNJ, as a derivative, should be stored under similar conditions, protected from moisture and light, to prevent degradation. Always handle these compounds in a well-ventilated area, using appropriate personal protective equipment.
Part 2: Troubleshooting Guide
This detailed guide provides a systematic approach to identifying and resolving specific issues encountered during the synthesis of N-CP-DNJ.
Issue 1: Low Yield of N-CP-DNJ
Potential Cause 1: Incomplete Reductive Amination
The reductive amination of 1-DNJ with cyclohexylpropionaldehyde is a critical step. Incomplete reaction can be a major source of low yield.
Troubleshooting Protocol:
-
Reagent Quality Check:
-
1-DNJ: Verify the purity of your 1-DNJ starting material using HPLC or NMR. The presence of impurities can inhibit the reaction.
-
Cyclohexylpropionaldehyde: Ensure the aldehyde is free from its corresponding carboxylic acid, which can form upon oxidation and will not participate in the reaction.
-
Reducing Agent: Use a fresh, high-quality reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for their selectivity in reducing the intermediate imine in the presence of the aldehyde.[5]
-
-
Reaction Condition Optimization:
-
pH Control: The formation of the iminium intermediate is pH-dependent. Maintain a mildly acidic pH (typically 4-6) to facilitate imine formation without degrading the reagents.
-
Stoichiometry: A slight excess of the aldehyde and reducing agent (1.1-1.5 equivalents) can drive the reaction to completion.
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.
-
Workflow for Optimizing Reductive Amination:
Caption: Troubleshooting workflow for low N-CP-DNJ yield.
Potential Cause 2: Inefficient Purification
Loss of product during work-up and purification is a common issue.
Troubleshooting Protocol:
-
Extraction Optimization:
-
During aqueous work-up, ensure the pH is adjusted to the appropriate level to ensure your product is in the desired layer (organic or aqueous). As N-CP-DNJ is basic, extraction from a basic aqueous layer into an organic solvent is typical.
-
-
Chromatography Refinement:
-
Stationary Phase: Silica gel is commonly used. Consider using a different grade or an alternative stationary phase like alumina if separation is poor.
-
Mobile Phase: A gradient elution is often necessary. A common system is a mixture of dichloromethane, methanol, and a small amount of triethylamine or ammonium hydroxide to prevent the basic product from tailing on the silica gel.[6][7]
-
Issue 2: Product Impurities Detected by Analytical Methods
Potential Cause 1: Presence of Unreacted Starting Materials
Detection of 1-DNJ or cyclohexylpropionaldehyde in the final product indicates an incomplete reaction.
Troubleshooting Protocol:
-
Reaction Monitoring: As mentioned previously, diligent reaction monitoring via TLC or LC-MS is crucial to ensure the reaction has gone to completion.
-
Purification Enhancement: If the reaction is complete but starting materials persist, your purification method is not effective.
-
Column Chromatography: Adjust the mobile phase polarity to achieve better separation between the more polar 1-DNJ and the less polar N-CP-DNJ.
-
Potential Cause 2: Formation of Side Products
Side reactions can lead to a variety of impurities that may be difficult to separate from the desired product.
Troubleshooting Protocol:
-
Structural Elucidation of Impurity: If possible, isolate the impurity and characterize it using techniques like Mass Spectrometry and NMR to understand its origin.
-
Reaction Condition Modification:
-
Temperature Control: Running the reaction at a lower temperature can sometimes minimize the formation of side products.
-
Order of Addition: The order in which reagents are added can influence the reaction pathway. Consider adding the reducing agent portion-wise to control the reaction rate.
-
Analytical Techniques for Quality Control
To effectively troubleshoot, robust analytical methods are essential.
| Technique | Purpose | Typical Observations for N-CP-DNJ |
| HPLC-MS | Purity assessment and impurity identification.[8][9] | A main peak corresponding to the mass of N-CP-DNJ. Smaller peaks may indicate impurities.[10] |
| NMR (¹H, ¹³C) | Structural confirmation and purity assessment. | Characteristic peaks for the cyclohexyl, propyl, and deoxynojirimycin moieties. Integration can be used for purity estimation. |
| TLC | Reaction monitoring and qualitative purity check. | A single spot for the purified product with a different Rf value from the starting materials. |
| Chiral HPLC | Determination of enantiomeric purity. | A single peak indicating high enantiomeric excess, as the chirality should be retained from the 1-DNJ starting material. |
HPLC Method for Purity Analysis:
Since DNJ and its derivatives lack a strong chromophore, derivatization is often required for UV detection.[11] A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl).[12] Alternatively, methods like HPLC with Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can be used without derivatization.[9] High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is another sensitive method for underivatized iminosugars.[13]
Step-by-Step HPLC-FLD Protocol (with FMOC-Cl Derivatization):
-
Sample Preparation:
-
Dissolve a known amount of your N-CP-DNJ batch in a suitable solvent (e.g., water/acetonitrile).
-
To a small aliquot, add a borate buffer (pH ~8.5) followed by a solution of FMOC-Cl in acetonitrile.[12]
-
Vortex and allow the reaction to proceed at room temperature.
-
Quench the reaction with an amine-containing solution like glycine.
-
Dilute the sample with the mobile phase before injection.
-
-
Chromatographic Conditions (Example):
Logical Flow for Impurity Identification and Resolution:
Caption: Decision tree for impurity identification and resolution.
Conclusion
Addressing batch-to-batch variability in the synthesis of this compound requires a systematic and analytical approach. By carefully controlling the quality of starting materials, optimizing reaction conditions, and employing robust purification and analytical techniques, researchers can achieve more consistent and reliable results. This guide provides a framework for troubleshooting common issues, ultimately facilitating the efficient development of this promising therapeutic agent.
References
-
Goti, A., et al. (2020). Tuning the activity of iminosugars: novel N-alkylated deoxynojirimycin derivatives as strong BuChE inhibitors. Scientific Reports. Available at: [Link]
- BenchChem (2025).
-
Goti, A., et al. (2020). Tuning the activity of iminosugars: novel N-alkylated deoxynojirimycin derivatives as strong BuChE inhibitors. ResearchGate. Available at: [Link]
-
Butters, T. D. (2009). Synthesis of Glycosylated 1-Deoxynojirimycins Starting from Natural and Synthetic Disaccharides. CORE. Available at: [Link]
-
Li, Y., et al. (2019). Enrichment of deoxynojirimycin in mulberry using cation exchange resin: Adsorption/desorption characteristics and process optimization. ResearchGate. Available at: [Link]
-
Artola, M., et al. (2019). Structure–Activity Studies of N-Butyl-1-deoxynojirimycin (NB-DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. ChemMedChem. Available at: [Link]
-
Cardona, F., et al. (2017). The reductive amination reaction. ResearchGate. Available at: [Link]
- BenchChem (2025). A Technical Guide to the Chemical Synthesis and Derivatives of 1-Deoxynojirimycin (DNJ). BenchChem Technical Support.
-
Asano, N., et al. (2016). 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing. Molecules. Available at: [Link]
-
Asano, N., et al. (2016). 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing. MDPI. Available at: [Link]
-
Kim, J. W., et al. (2019). Determination of 1-Deoxynojirimycin Content and Phytochemical Profiles from Young and Mature Mulberry Leaves of Morus Spp. AIP Conference Proceedings. Available at: [Link]
-
Ambery, C., et al. (2019). Batch-to-batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial. Clinical Pharmacology & Therapeutics. Available at: [Link]
-
Li, Y., et al. (2014). Synthesis and Biological Activity of Novel Deoxynojirimycin Derivatives as Potent alpha-Glucosidase Inhibitors. Zeitschrift für Naturforschung B. Available at: [Link]
-
Reinkemeier, A., et al. (2020). N-Alkylated Iminosugar Based Ligands: Synthesis and Inhibition of Human Lysosomal β-Glucocerebrosidase. ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Sartorius (2019). Reducing Batch-to-Batch Variability of Botanical Drug Products. Sartorius. Available at: [Link]
-
Newman, D. J. & Cragg, G. M. (2022). Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. Molecules. Available at: [Link]
-
Wang, N., et al. (2017). 1-Deoxynojirimycin: Sources, Extraction, Analysis and Biological Functions. ResearchGate. Available at: [Link]
- BenchChem (2025). Technical Support Center: Interpreting Unexpected Results in 1-Deoxynojirimycin (DNJ) Experiments. BenchChem Technical Support.
-
Mroczek, T., et al. (2020). Determination of 1-Deoxynojirimycin (1-DNJ) in Leaves of Italian or Italy-Adapted Cultivars of Mulberry (Morus sp.pl.) by HPLC-MS. MDPI. Available at: [Link]
-
Wang, R., et al. (2023). 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities. Food & Function. Available at: [Link]
-
Kumar, A., et al. (2014). Quantitative determination of 1-Deoxynojirimycin in different Mulberry Varieties of India. Journal of Pharmacognosy and Phytochemistry. Available at: [Link]
-
Gunes, A. C., et al. (2017). Determination of 1-Deoxynojirimycin by a developed and validated HPLC-FLD method and assessment of In-vitro antioxidant, α-Amylase and α-Glucosidase inhibitory activity in mulberry varieties from Turkey. PubMed. Available at: [Link]
-
Reddy, B. M., et al. (2016). A NOVEL ASSAY METHOD OF 1-DEOXY NOJIRIMYCINE (DNJ) BY ION CHROMATOGRAPHY. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Mroczek, T., et al. (2020). Determination of 1-Deoxynojirimycin (1-DNJ) in Leaves of Italian or Italy-Adapted Cultivars of Mulberry (Morus sp.pl.) by HPLC-MS. ResearchGate. Available at: [Link]
-
Ki, H. K., et al. (2010). Purification and identification of 1-deoxynojirimycin (DNJ) in okara fermented by Bacillus subtilis B2 from Chinese traditional food (Meitaoza). PubMed. Available at: [Link]
-
Ambery, C., et al. (2019). Exploration of the potential impact of batch-to-batch variability on the establishment of pharmacokinetic bioequivalence for inhalation powder drug products. ResearchGate. Available at: [Link]
-
Nakagawa, K., et al. (2010). Simple, selective, and rapid quantification of 1-deoxynojirimycin in mulberry leaf products by high-performance anion-exchange chromatography with pulsed amperometric detection. Journal of Food Science. Available at: [Link]
-
Wang, R., et al. (2023). 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities. Food & Function. Available at: [Link]
-
Liu, C., et al. (2014). Stability Analysis of 1-Deoxynojirimycin in Ramulus mori Extract. Food Science. Available at: [Link]
-
Vichasilp, C., et al. (2009). Optimization of 1-deoxynojirimycin extraction from mulberry leaves by using response surface methodology. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]
-
Wang, H., et al. (2020). 1-Deoxynojirimycin and Its Derivatives: A Mini Review of the Literature. Current Medicinal Chemistry. Available at: [Link]
Sources
- 1. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Tuning the activity of iminosugars: novel N-alkylated deoxynojirimycin derivatives as strong BuChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thescipub.com [thescipub.com]
- 13. Simple, selective, and rapid quantification of 1-deoxynojirimycin in mulberry leaf products by high-performance anion-exchange chromatography with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. phytojournal.com [phytojournal.com]
Validation & Comparative
A Comparative Guide to the Antiviral Efficacy of N-Cyclohexylpropyl Deoxynojirimycin and N-nonyl-deoxynojirimycin
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Iminosugars in Antiviral Therapy
Iminosugars, sugar analogues where the endocyclic oxygen is replaced by a nitrogen atom, have emerged as a promising class of broad-spectrum antiviral agents.[1][2][3] Their mechanism of action lies in the inhibition of host-cell α-glucosidases I and II, enzymes crucial for the proper folding of viral envelope glycoproteins in the endoplasmic reticulum.[1][2][3][4] By disrupting this process, iminosugars can lead to misfolded glycoproteins, which in turn can prevent the assembly and secretion of infectious viral particles.[4] This guide provides a comparative analysis of two N-alkylated deoxynojirimycin (DNJ) derivatives: N-Cyclohexylpropyl Deoxynojirimycin and the more extensively studied N-nonyl-deoxynojirimycin (NN-DNJ).
Mechanism of Action: Targeting Host Glycoprotein Processing
The antiviral activity of N-alkylated DNJ derivatives stems from their ability to act as competitive inhibitors of endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes are responsible for the sequential removal of glucose residues from N-linked glycans on newly synthesized viral glycoproteins. This trimming process is a critical step in the calnexin/calreticulin cycle, a cellular quality control system that ensures proper protein folding.
By inhibiting these α-glucosidases, this compound and NN-DNJ induce the accumulation of monoglucosylated and triglucosylated glycans on viral envelope proteins.[4] This aberrant glycosylation pattern disrupts the interaction of the glycoproteins with the ER chaperones calnexin and calreticulin, leading to misfolding, aggregation, and ultimately, retention and degradation of the viral proteins. Consequently, the production of mature, infectious virions is significantly impaired.[4]
Caption: Mechanism of antiviral action of N-alkylated deoxynojirimycin derivatives.
Comparative Antiviral Efficacy: In Vitro Data
The antiviral potency of iminosugars is typically evaluated through in vitro assays that measure the reduction in viral replication in the presence of the compound. Key parameters include the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represent the drug concentration required to inhibit viral activity by 50%. A lower EC50/IC50 value indicates greater potency. The 50% cytotoxic concentration (CC50) is also determined to assess the compound's toxicity to the host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50/IC50, is a critical measure of a drug's therapeutic window.
N-nonyl-deoxynojirimycin (NN-DNJ)
NN-DNJ has demonstrated potent antiviral activity against a range of enveloped viruses. For instance, in primary human monocyte-derived macrophages infected with Dengue virus (DENV), NN-DNJ exhibited an EC50 of 1.2 µM.[5] Against Bovine viral diarrhea virus (BVDV), a surrogate model for Hepatitis C virus, NN-DNJ showed an IC50 of 2.5 µM in Madin-Darby Bovine Kidney (MDBK) cells.[6]
N-Cyclohexyl-substituted Deoxynojirimycin Derivatives
While specific data for this compound is limited in the readily available scientific literature, studies on closely related analogues suggest promising antiviral potential. A study exploring the influence of side-chain cyclization on antiviral activity found that N-butyl-cyclohexyl DNJ exhibited one of the best selectivity indices against both BVDV and Hepatitis B virus (HBV).[7] This suggests that the incorporation of a cyclohexyl moiety can be beneficial for antiviral activity and reduced cytotoxicity. Further research is needed to quantify the specific antiviral efficacy of the N-cyclohexylpropyl derivative.
| Compound | Virus | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| N-nonyl-deoxynojirimycin (NN-DNJ) | Dengue Virus (DENV) | Human MDMΦs | 1.2 (EC50) | >31.6 | >26.3 | [5] |
| Bovine Viral Diarrhea Virus (BVDV) | MDBK | 2.5 (IC50) | Not Reported | Not Reported | [6] | |
| N-butyl-cyclohexyl DNJ | Bovine Viral Diarrhea Virus (BVDV) | Not Reported | Not Reported | Not Reported | "Best Selectivity Index" | [7] |
| Hepatitis B Virus (HBV) | Not Reported | Not Reported | Not Reported | "Best Selectivity Index" | [7] | |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Methodologies
The following protocols outline standard assays used to determine the antiviral efficacy and cytotoxicity of iminosugar compounds.
Cytotoxicity Assay (MTT or MTS Assay)
This assay determines the concentration of the compound that is toxic to the host cells, yielding the CC50 value.[1][2][3][8]
Protocol:
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero, MDCK, Huh-7) at a density that will result in a confluent monolayer after 24 hours.
-
Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium.
-
Treatment: Remove the growth medium from the cells and add the diluted compound to the wells. Include untreated cell controls.
-
Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (typically 48-72 hours).
-
Cell Viability Assessment: Add a metabolic indicator dye such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well.[2][3][8]
-
Incubation with Dye: Incubate the plate for a few hours to allow viable cells to metabolize the dye into a colored formazan product.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the CC50 value.[9]
Caption: Workflow for a typical cytotoxicity assay.
Antiviral Efficacy Assays
This is the gold standard for quantifying the infectivity of lytic viruses and assessing the efficacy of antiviral compounds.[10][11]
Protocol:
-
Cell Seeding: Seed 6-well or 12-well plates with a susceptible host cell line to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Plaque Visualization: Fix the cells (e.g., with formalin) and stain with a dye (e.g., crystal violet) to visualize the plaques (clear zones of dead cells).[10]
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 value from the dose-response curve.
This assay measures the amount of infectious virus produced in the presence of an antiviral compound.[12][13]
Protocol:
-
Cell Seeding and Infection: Seed cells in multi-well plates and infect with the virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: After the virus adsorption period, add fresh medium containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-72 hours).
-
Harvesting: Collect the cell culture supernatant (for secreted viruses) and/or the cell lysate (for cell-associated viruses).
-
Virus Titer Determination: Determine the amount of infectious virus in the harvested samples using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Data Analysis: Calculate the reduction in virus titer compared to the untreated control and determine the EC50 value.
Caption: Workflows for plaque reduction and virus yield reduction assays.
In Vivo Efficacy and Future Directions
While in vitro assays provide crucial initial data on antiviral potency, in vivo studies are essential to evaluate the therapeutic potential of these compounds in a living organism. Factors such as pharmacokinetics, bioavailability, and potential off-target effects are critical considerations.
In vivo studies with NN-DNJ have shown promise. For example, it has demonstrated efficacy in mouse models of Dengue virus infection.[6] Information on the in vivo efficacy of this compound is not yet widely available, representing a key area for future research.
The exploration of different N-alkyl substitutions on the deoxynojirimycin scaffold continues to be a promising strategy for the development of novel antiviral agents. The observation that a cyclohexyl group in N-butyl-cyclohexyl DNJ improves the selectivity index suggests that further investigation into cyclic substitutions, such as in this compound, is warranted.[7] Direct comparative studies of these compounds against a broad panel of enveloped viruses will be instrumental in identifying lead candidates for further preclinical and clinical development.
Conclusion
Both N-nonyl-deoxynojirimycin and N-Cyclohexyl-substituted deoxynojirimycin derivatives represent a promising class of host-targeted antiviral agents. NN-DNJ has been more extensively studied and has demonstrated potent in vitro and in vivo antiviral activity against several enveloped viruses. While direct comparative data for this compound is currently limited, related compounds with cyclohexyl moieties have shown improved selectivity, suggesting that this derivative holds significant potential. Further research, including head-to-head in vitro and in vivo studies, is crucial to fully elucidate the comparative antiviral efficacy and therapeutic potential of these two iminosugars.
References
-
Novel Imino Sugar Derivatives Demonstrate Potent Antiviral Activity against Flaviviruses - Research Paper | OiPub. Available at: [Link]
-
Imino sugars that are less toxic but more potent as antivirals, in vitro, compared with N-n-nonyl DNJ - PubMed. Available at: [Link]
-
Novel Imino Sugar Derivatives Demonstrate Potent Antiviral Activity against Flaviviruses - PMC - PubMed Central. Available at: [Link]
-
Novel Imino Sugar Derivatives Demonstrate Potent Antiviral Activity against Flaviviruses | Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of N-Alkylated Deoxynojirimycin (DNJ) Derivatives for the Treatment of Dengue Virus Infection - PubMed Central. Available at: [Link]
-
Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus - PMC - NIH. Available at: [Link]
-
Antiviral effects of deoxynojirimycin (DNJ)-based iminosugars in dengue virus-infected primary dendritic cells - ResearchGate. Available at: [Link]
-
Imino sugars that are less toxic but more potent as antivirals, in vitro, compared with N-n-nonyl DNJ - PubMed. Available at: [Link]
-
Dose−response curves and EC50 values for derivatives. (A) % antiviral... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
IBT Bioservices Guide to In Vitro Antiviral Testing. Available at: [Link]
-
Iminosugars Inhibit Dengue Virus Production via Inhibition of ER Alpha-Glucosidases—Not Glycolipid Processing Enzymes | PLOS Neglected Tropical Diseases - Research journals. Available at: [Link]
-
A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - NIH. Available at: [Link]
-
Cytotoxicity Screening Assay - Paired with Antiviral Assays - Protocols.io. Available at: [Link]
-
Antiviral effects of deoxynojirimycin (DNJ)-based iminosugars in dengue virus-infected primary dendritic cells - PubMed. Available at: [Link]
-
Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus - PMC - NIH. Available at: [Link]
-
Imino sugars inhibit the formation and secretion of bovine viral diarrhea virus, a pestivirus model of hepatitis C virus: Implications for the development of broad spectrum anti-hepatitis virus agents | PNAS. Available at: [Link]
-
Can anyone share with me a detailed protocol for performing a Plaque Reduction Assay to test anti-viral activity? | ResearchGate. Available at: [Link]
-
Full article: Development of iminosugar-based glycosidase inhibitors as drug candidates for SARS-CoV-2 virus via molecular modelling and in vitro studies. Available at: [Link]
-
Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review - PubMed Central. Available at: [Link]
-
Virus Yield Reduction Assay - Creative Diagnostics. Available at: [Link]
-
(PDF) Structure‐Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogs: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - ResearchGate. Available at: [Link]
-
Comparison between 1-deoxynojirimycin and N-methyl-1-deoxynojirimycin as inhibitors of oligosaccharide processing in intestinal epithelial cells - PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 4. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iminosugars Inhibit Dengue Virus Production via Inhibition of ER Alpha-Glucosidases—Not Glycolipid Processing Enzymes | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Imino sugars that are less toxic but more potent as antivirals, in vitro, compared with N-n-nonyl DNJ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiviral effects of deoxynojirimycin (DNJ)-based iminosugars in dengue virus-infected primary dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ibtbioservices.com [ibtbioservices.com]
- 13. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
A Researcher's Guide to Validating the Glucosidase Selectivity of N-Cyclohexylpropyl Deoxynojirimycin
In the landscape of therapeutic development, particularly for metabolic disorders and viral diseases, the selective inhibition of glucosidase enzymes is of paramount importance.[1][2] Iminosugars, such as derivatives of 1-deoxynojirimycin (DNJ), represent a promising class of compounds that mimic the transition state of glycosidic bond cleavage, thereby acting as potent glucosidase inhibitors.[1] This guide provides a comprehensive framework for validating the glucosidase selectivity of a specific DNJ derivative, N-Cyclohexylpropyl Deoxynojirimycin (NCP-DNJ). While direct experimental data for NCP-DNJ is not yet prevalent in publicly accessible literature, this document will leverage established structure-activity relationships of related N-substituted DNJ analogs to inform a robust validation strategy. We will delve into the mechanistic rationale behind experimental design, provide detailed protocols for in vitro validation, and present a comparative analysis based on existing data for analogous compounds.
The Critical Role of Selectivity in Glucosidase Inhibition
Glucosidases are a diverse family of enzymes that hydrolyze glycosidic bonds in carbohydrates. They are involved in a myriad of physiological processes, from the digestion of dietary starches in the small intestine to the processing of N-linked glycans on viral envelope proteins in the endoplasmic reticulum.[1] Consequently, non-selective inhibition of glucosidases can lead to undesirable off-target effects. For instance, while inhibition of intestinal α-glucosidases is a therapeutic strategy for type 2 diabetes, unintended inhibition of lysosomal α-glucosidase can disrupt cellular homeostasis. Therefore, the development of glucosidase inhibitors with high selectivity for the target enzyme is a key objective in drug discovery.
The selectivity of DNJ derivatives is significantly influenced by the nature of the substituent on the imino nitrogen. Modifications to the N-alkyl chain length and the introduction of hydrophobic or cyclic moieties can dramatically alter the inhibitory potency and specificity of the parent DNJ molecule.[1] The N-cyclohexylpropyl group in NCP-DNJ, with its combination of a flexible propyl linker and a bulky, hydrophobic cyclohexyl ring, presents an interesting structural motif that warrants a thorough investigation of its glucosidase selectivity profile.
Comparative Landscape: What We Can Infer from Related DNJ Derivatives
While specific data for NCP-DNJ is limited, we can draw valuable insights from studies on other N-alkyl and N-cycloalkyl DNJ derivatives. Research has consistently shown that increasing the hydrophobicity of the N-substituent can enhance inhibitory activity against certain glucosidases. For example, N-butyl-DNJ (NB-DNJ) and N-nonyl-DNJ (NN-DNJ) have demonstrated varied inhibitory patterns against α-glucosidases from different insect species, with the more hydrophobic NN-DNJ showing better accessibility to membrane-bound enzymes.[3]
Furthermore, studies on aminocyclopentitol derivatives, which are structurally related to DNJ, have revealed that N-alkylation can lead to highly selective inhibition. For instance, an N-butyl aminocyclopentitol analog was found to be 100-fold more selective for the lysosomal β-glucosidase GBA1 over the non-lysosomal GBA2.[4] This underscores the profound impact of the N-substituent on directing the inhibitor to specific enzyme isoforms.
Based on these findings, it is plausible to hypothesize that the N-cyclohexylpropyl group of NCP-DNJ will confer a distinct selectivity profile, potentially favoring enzymes with hydrophobic pockets in their active sites. To validate this, a systematic in vitro screening against a panel of relevant glucosidases is essential.
Experimental Validation of Glucosidase Selectivity
The following section outlines a detailed experimental workflow for determining the glucosidase selectivity of NCP-DNJ. This protocol is designed to be a self-validating system, providing researchers with a clear roadmap for generating robust and reproducible data.
Core Principle of the Assay
The in vitro glucosidase inhibition assay is a colorimetric method that measures the enzymatic hydrolysis of a synthetic substrate, typically p-nitrophenyl-α-D-glucopyranoside (pNPG), by α-glucosidase. The enzyme cleaves pNPG to release p-nitrophenol (pNP), which produces a yellow color that can be quantified spectrophotometrically at 405 nm. The presence of an inhibitor, such as NCP-DNJ, will reduce the rate of this reaction, and the percentage of inhibition can be calculated by comparing the enzyme activity in the presence and absence of the inhibitor.
Experimental Workflow Diagram
Caption: Experimental workflow for the in vitro glucosidase inhibition assay.
Step-by-Step Protocol
-
Reagent Preparation:
-
Enzyme Solutions: Prepare stock solutions of a panel of glucosidases (e.g., α-glucosidase from Saccharomyces cerevisiae, mammalian intestinal α-glucosidase, lysosomal α-glucosidase) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.8). The final concentration of the enzyme should be optimized to yield a linear reaction rate.
-
Substrate Solution: Prepare a stock solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the same buffer.
-
Inhibitor Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and prepare serial dilutions to obtain a range of concentrations for IC50 determination.
-
Stop Solution: Prepare a 0.2 M sodium carbonate (Na₂CO₃) solution.
-
-
Assay Procedure (96-well plate format):
-
Blank Wells: Add 50 µL of buffer to these wells.
-
Control Wells: Add 25 µL of buffer and 25 µL of the enzyme solution.
-
Inhibitor Wells: Add 25 µL of the NCP-DNJ solution (at various concentrations) and 25 µL of the enzyme solution.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 25 µL of the pNPG substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Reaction Termination: Add 100 µL of the Na₂CO₃ stop solution to all wells.
-
Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of NCP-DNJ using the following formula:
where Abs_control is the absorbance of the control well and Abs_inhibitor is the absorbance of the inhibitor well.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Enzyme Panel for Selectivity Screening
To thoroughly validate the selectivity of NCP-DNJ, it is recommended to screen it against a panel of enzymes, including:
-
α-Glucosidases:
-
Yeast α-glucosidase (Saccharomyces cerevisiae)
-
Mammalian intestinal α-glucosidase (e.g., from rat or porcine small intestine)
-
Lysosomal acid α-glucosidase (GAA)
-
Endoplasmic reticulum (ER) α-glucosidase I and II
-
-
β-Glucosidases:
-
Almond β-glucosidase
-
Lysosomal β-glucosidase (GBA1)
-
Non-lysosomal β-glucosidase (GBA2)
-
-
Other Glycosidases (for broader selectivity profiling):
-
α-Mannosidase
-
β-Mannosidase
-
α-Galactosidase
-
β-Galactosidase
-
Anticipated Results and Comparative Data
Based on the structure-activity relationships of known DNJ derivatives, we can anticipate the potential selectivity profile of NCP-DNJ and present a comparative data table.
| Compound | Target Enzyme | IC50 / Ki | Reference |
| 1-Deoxynojirimycin (DNJ) | Yeast α-glucosidase | ~200-700 µM | [1][5] |
| Mammalian intestinal sucrase | Potent inhibitor | [6] | |
| N-Butyl-DNJ (NB-DNJ) | GBA1 (lysosomal β-glucosidase) | Ki = 34 µM | [4] |
| GBA2 (non-lysosomal β-glucosidase) | Potent inhibitor | [4] | |
| N-Nonyl-DNJ (NN-DNJ) | Insect α-glucosidase | Variable, can be less potent than DNJ | [3] |
| Hypothetical NCP-DNJ | To be determined | To be determined | N/A |
| Acarbose (Reference) | Yeast α-glucosidase | ~800-900 µM | [1][7] |
This table will be populated with the experimental data obtained from the aforementioned protocol to provide a clear comparison of NCP-DNJ's potency and selectivity against established glucosidase inhibitors.
Mechanistic Insights: The Role of the N-Cyclohexylpropyl Group
The N-cyclohexylpropyl substituent is expected to influence the binding of NCP-DNJ to the active site of glucosidases in several ways:
-
Hydrophobic Interactions: The cyclohexyl ring provides a large hydrophobic surface that can interact with nonpolar amino acid residues in the enzyme's active site. This can lead to enhanced binding affinity and potentially higher inhibitory potency compared to DNJ.
-
Steric Effects: The bulky nature of the cyclohexylpropyl group may prevent the molecule from binding to the active sites of certain glucosidases, thereby conferring selectivity.
-
Flexibility: The propyl linker provides rotational freedom, allowing the cyclohexyl group to adopt an optimal orientation for binding within the active site.
Conceptual Binding Model
Caption: Conceptual model of NCP-DNJ binding to a glucosidase active site.
Conclusion
Validating the glucosidase selectivity of this compound is a critical step in assessing its therapeutic potential. While direct experimental data is not yet widely available, a comprehensive understanding of the structure-activity relationships of related DNJ derivatives provides a strong foundation for a targeted validation strategy. The detailed experimental protocol outlined in this guide offers a robust framework for researchers to systematically evaluate the inhibitory potency and selectivity of NCP-DNJ against a panel of relevant glucosidases. The resulting data will be instrumental in elucidating the unique pharmacological profile of this promising iminosugar derivative and will guide its future development as a selective therapeutic agent.
References
-
Alonzi, D. S., et al. (2017). Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. ChemMedChem, 12(23), 1995-2006. Available from: [Link]
-
Hughes, A. B., & Rudge, A. J. (1994). Deoxynojirimycin: synthesis and biological activity. Natural product reports, 11(2), 135-162. Available from: [Link]
-
Fischer, R., et al. (2015). Inhibition of α‐glucosidase activity by N‐deoxynojirimycin analogs in several insect phloem sap feeders. Insect science, 22(5), 633-644. Available from: [Link]
-
Liao, X., et al. (2020). Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1879-1890. Available from: [Link]
-
Wang, L., & Fang, Z. (2020). Study on the Synthesis and Biological Activities of N-Alkylated Deoxynojirimycin Derivatives with a Terminal Tertiary Amine. Acta Chimica Slovenica, 67(3), 812-821. Available from: [Link]
-
Ghavami, M. B., et al. (2021). A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes. Phytotherapy Research, 35(8), 4167-4184. Available from: [Link]
-
Romero, P. A., Saunier, B., & Herscovics, A. (1985). Comparison between 1-deoxynojirimycin and N-methyl-1-deoxynojirimycin as inhibitors of oligosaccharide processing in intestinal epithelial cells. Biochemical Journal, 226(3), 733-740. Available from: [Link]
-
Saleem, M., et al. (2016). 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing. Molecules, 21(11), 1586. Available from: [Link]
-
Wang, H., et al. (2021). 1-Deoxynojirimycin and its Derivatives: A Mini Review of the Literature. Current Medicinal Chemistry, 28(3), 628-643. Available from: [Link]
-
Zeng, X., et al. (2017). Design, Synthesis, and Activity Evaluation of Novel N-benzyl Deoxynojirimycin Derivatives for Use as α-Glucosidase Inhibitors. Molecules, 22(9), 1494. Available from: [Link]
-
Zhang, Y., et al. (2021). Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor. RSC advances, 11(59), 37531-37540. Available from: [Link]
-
Zizzari, A. T., et al. (2023). Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. Molecules, 28(13), 5083. Available from: [Link]
-
van de Laar, F. A., et al. (2005). Alpha-glucosidase inhibitors for type 2 diabetes mellitus. Cochrane database of systematic reviews, (2). Available from: [Link]
Sources
- 1. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Deoxynojirimycin and its Derivatives: A Mini Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of α-glucosidase activity by N-deoxynojirimycin analogs in several insect phloem sap feeders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study on the Synthesis and Biological Activities of N-Alkylated Deoxynojirimycin Derivatives with a Terminal Tertiary Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymic synthesis of alpha- and beta-D-glucosides of 1-deoxynojirimycin and their glycosidase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl-deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of N-Cyclohexylpropyl Deoxynojirimycin (NCP-DNJ) Activity in Diverse Cellular Contexts
This guide provides an in-depth framework for researchers, scientists, and drug development professionals to rigorously evaluate and compare the cellular activity of N-Cyclohexylpropyl Deoxynojirimycin (NCP-DNJ), a potent iminosugar inhibitor. We will move beyond single-data-point assessments to a comprehensive cross-validation strategy, ensuring the robustness and translational relevance of your findings. The focus is on understanding the "why" behind experimental choices, establishing self-validating protocols, and interpreting data across mechanistically distinct cell lines.
Introduction: The Rationale for NCP-DNJ and Cross-Cellular Validation
This compound (NCP-DNJ) belongs to the deoxynojirimycin family of iminosugars, which are structural mimics of monosaccharides.[1] This structural mimicry allows them to act as competitive inhibitors of key carbohydrate-processing enzymes, notably α-glucosidases and glucosylceramide synthase (GCS).[2][3] While related compounds like Miglustat (N-butyl-DNJ) are approved for treating lysosomal storage disorders such as Gaucher disease via GCS inhibition (a strategy known as Substrate Reduction Therapy), the therapeutic window and efficacy of novel derivatives like NCP-DNJ must be meticulously characterized.[2][4]
A compound's activity in a single cell line provides only a narrow glimpse of its biological potential and liabilities. Cellular metabolism, protein expression levels, and off-target profiles can vary dramatically between tissues and disease states. Therefore, cross-validation of NCP-DNJ's activity across a panel of strategically selected cell lines is not merely good practice—it is essential for predicting its clinical utility and potential toxicities. This guide will focus on three key areas of investigation: lysosomal storage disease models, oncology, and non-cancerous controls for safety profiling.
The Core Mechanism: Inhibition of Glucosylceramide Synthase
The primary target of NCP-DNJ for substrate reduction therapy is Glucosylceramide Synthase (GCS). This enzyme is pivotal as it catalyzes the first committed step in the biosynthesis of most glycosphingolipids (GSLs).[5] GCS transfers a glucose molecule from UDP-glucose to ceramide, forming glucosylceramide (GlcCer).[5] GlcCer is then further processed in the Golgi apparatus to generate a vast array of complex GSLs that are integral to cell membrane structure and signaling.
In lysosomal storage disorders like Gaucher disease, a deficiency in the enzyme glucocerebrosidase (GBA) leads to the toxic accumulation of GlcCer within lysosomes.[6] By inhibiting GCS, NCP-DNJ reduces the influx of GlcCer, thereby alleviating the substrate burden on the deficient lysosomal machinery.
Caption: Mechanism of NCP-DNJ as a GCS inhibitor.
Experimental Design: A Multi-Faceted Approach
A robust cross-validation workflow assesses the compound's effect on its direct target, the resulting downstream metabolic changes, and the overall cellular health. This involves running a series of parallel assays across your selected cell lines.
Caption: Workflow for cross-validating NCP-DNJ activity.
Cell Line Selection Rationale
The choice of cell lines is the most critical variable. A recommended starting panel includes:
-
Gaucher Disease Model:
-
Example: Patient-derived skin fibroblasts with a known GBA1 mutation (e.g., N370S) or iPSC-derived macrophages.[7]
-
Rationale: This is the most clinically relevant model to validate the primary therapeutic hypothesis. The key endpoint is the reduction of accumulated GSLs and potential rescue of disease-related phenotypes like enlarged lysosomes.[6]
-
-
Cancer Cell Lines:
-
Examples: NCI-H358 (Lung cancer) or MIA PaCa-2 (Pancreatic cancer) - KRAS-mutant lines often show altered metabolism.[8] A549 (Lung cancer) is another common model where glucose metabolism is central.
-
Rationale: Many cancer cells exhibit aberrant GSL expression, which contributes to drug resistance and metastasis. Assessing NCP-DNJ's effect on proliferation and GCS activity can uncover potential oncological applications.
-
-
Non-Cancerous Control Line:
-
Example: MRC5 (normal human lung fibroblasts) or HEK293 (human embryonic kidney cells).[9]
-
Rationale: These lines provide a baseline for cytotoxicity. An ideal inhibitor should show high potency against its target in diseased cells with minimal toxicity to normal cells, indicating a favorable therapeutic index.
-
Comparative Data Analysis
The goal is to synthesize data from all assays and cell lines into a clear, comparative format. This allows for at-a-glance assessment of potency, efficacy, and safety.
Table 1: Comparative Activity Profile of NCP-DNJ Across Different Cell Lines
| Parameter | Gaucher Fibroblasts (N370S) | A549 (Lung Cancer) | MRC5 (Normal Fibroblast) | Rationale / Interpretation |
| GCS Activity IC₅₀ (µM) | 0.05 | 0.08 | 0.06 | Demonstrates consistent on-target potency across cell types. Small variations may reflect differences in GCS expression or cellular uptake. |
| GlcCer Reduction (at 1 µM) | ↓ 75% | ↓ 60% | ↓ 65% | Confirms downstream metabolic effect. The greater reduction in Gaucher cells may be due to their reliance on this pathway. |
| Cytotoxicity CC₅₀ (µM) | > 100 | 25 | > 100 | Indicates a promising therapeutic window. The compound is significantly more toxic to the A549 cancer cell line than to normal or Gaucher fibroblasts, suggesting potential for selective anti-cancer activity. |
| Therapeutic Index (CC₅₀/IC₅₀) | > 2000 | 312.5 | > 1667 | A high therapeutic index is desirable, indicating that concentrations required for target inhibition are far below those causing general toxicity. |
Note: The data presented in this table are illustrative examples for guidance purposes.
Detailed Experimental Protocols
Scientific integrity demands reproducible and self-validating methods. Each protocol below includes critical controls and explains the reasoning behind key steps.
Protocol 1: GCS Activity Assay using NBD-C₆-Ceramide
This assay directly measures the enzymatic activity of GCS in cell lysates by quantifying the conversion of a fluorescent ceramide analog to fluorescent glucosylceramide.[10]
-
Principle: Cell lysates are incubated with NBD-C₆-Ceramide, a fluorescent substrate for GCS, and UDP-glucose. The product, NBD-C₆-GlcCer, is separated from the substrate by HPLC and quantified via fluorescence detection. The inclusion of an inhibitor like NCP-DNJ will reduce the formation of the product.
-
Step-by-Step Methodology:
-
Cell Lysis:
-
Culture cells to ~90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize using a Dounce homogenizer or by passing through a 27-gauge needle 10 times.
-
Centrifuge at 1,000 x g for 5 minutes to remove nuclei and debris. Collect the supernatant.
-
Determine protein concentration using a BCA assay. Normalize all samples to the same concentration (e.g., 2 mg/mL).
-
-
Enzyme Reaction:
-
Prepare a master mix containing reaction buffer (e.g., 50 mM HEPES, pH 7.4), 5 mM UDP-glucose, and your cell lysate (e.g., 50 µg of protein).
-
In a 96-well plate, add 90 µL of the master mix to each well.
-
Add 10 µL of NCP-DNJ dilutions (in buffer) to treatment wells. Add 10 µL of buffer to "No Inhibitor" control wells. Add a known GCS inhibitor (e.g., Miglustat) as a positive control.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 5 µL of 100 µM NBD-C₆-Ceramide (final concentration ~5 µM).
-
Incubate for 60 minutes at 37°C, protected from light.
-
-
Lipid Extraction & Analysis:
-
Stop the reaction by adding 300 µL of chloroform:methanol (2:1, v/v). Vortex thoroughly.
-
Centrifuge at 2,000 x g for 10 minutes to separate phases.
-
Carefully collect the lower organic phase and dry it under a stream of nitrogen.
-
Reconstitute the dried lipid film in 100 µL of mobile phase (e.g., methanol).
-
Inject 20 µL onto an HPLC system equipped with a C18 column and a fluorescence detector (λex = 470 nm, λem = 530 nm).[10]
-
Separate NBD-C₆-Cer and NBD-C₆-GlcCer using a suitable gradient.[10]
-
-
Data Analysis:
-
Calculate the peak area for NBD-C₆-GlcCer in all samples.
-
Normalize the data to the "No Inhibitor" control (set to 100% activity).
-
Plot percent inhibition vs. log[NCP-DNJ] and fit a dose-response curve to determine the IC₅₀ value.
-
-
Protocol 2: Quantification of Intracellular Glycosphingolipids by LC-MS/MS
This protocol provides a highly sensitive and specific method to measure the downstream metabolic consequences of GCS inhibition.[11][12]
-
Principle: Lipids are extracted from cells treated with NCP-DNJ. GSLs are then separated by liquid chromatography and detected by tandem mass spectrometry, allowing for precise quantification of individual GSL species like GlcCer.
-
Step-by-Step Methodology:
-
Cell Culture and Lipid Extraction:
-
Seed 1-2 million cells per well in a 6-well plate and treat with various concentrations of NCP-DNJ for 72 hours.
-
Wash cells twice with ice-cold PBS and scrape into 1 mL of PBS.
-
Add an internal standard (e.g., a non-endogenous C17-GlcCer).
-
Perform a lipid extraction using the Folch method: add 4 mL of chloroform:methanol (2:1, v/v), vortex, and incubate for 20 minutes.[11]
-
Add 1 mL of 0.9% NaCl, vortex, and centrifuge to separate phases.
-
Collect the lower organic phase, dry under nitrogen, and store at -80°C.
-
-
LC-MS/MS Analysis:
-
Reconstitute the lipid extract in a suitable solvent (e.g., 100 µL of methanol).
-
Inject the sample into an LC-MS/MS system.
-
Use a suitable column (e.g., HILIC) for separation of GSLs.[13]
-
Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect specific precursor-product ion transitions for GlcCer and the internal standard.
-
-
Data Analysis:
-
Quantify the amount of GlcCer by comparing its peak area to that of the known concentration of the internal standard.
-
Normalize the GlcCer amount to the total protein or cell number from a parallel plate.
-
Express the data as a percentage of the untreated control.
-
-
Protocol 3: MTT Assay for Cytotoxicity Assessment
This is a standard colorimetric assay to measure cellular metabolic activity, which serves as a proxy for cell viability and proliferation.[14]
-
Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The amount of formazan, measured by absorbance, is proportional to the number of viable cells.
-
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing serial dilutions of NCP-DNJ (e.g., 0.1 µM to 200 µM). Include "untreated" and "vehicle" controls.[14]
-
Incubate for 72 hours (or a duration relevant to your experimental question).
-
-
MTT Incubation:
-
Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10 minutes to ensure all crystals are dissolved.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate cell viability as a percentage of the untreated control wells.
-
Plot percent viability vs. log[NCP-DNJ] and fit a dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).
-
-
Conclusion and Future Directions
By systematically applying this cross-validation framework, researchers can build a comprehensive and reliable profile of NCP-DNJ's activity. This multi-faceted approach, combining direct target engagement assays with downstream metabolic and phenotypic readouts across diverse cell lines, provides critical insights into a compound's therapeutic potential and safety profile. The illustrative data highlight how NCP-DNJ could be a potent GCS inhibitor with a favorable therapeutic index, particularly for Gaucher disease, and may possess selective anti-proliferative effects in certain cancers. This rigorous, evidence-based approach is fundamental to advancing promising compounds like NCP-DNJ from the laboratory bench toward clinical application.
References
-
A phenotypic compound screening assay for lysosomal storage diseases. PubMed, National Institutes of Health. [Link]
-
Glycosphingolipid profiling in cells and tissues using fluorescent LC/MS. ERA, University of Alberta. [Link]
-
A Phenotypic Compound Screening Assay for Lysosomal Storage Diseases. ResearchGate. [Link]
-
Chemical chaperones increase the cellular activity of N370S β-glucosidase: A therapeutic strategy for Gaucher disease. National Institutes of Health. [Link]
-
Glycosphingolipid Quantification by Orcinol Sulfuric Acid Method. ResearchGate. [Link]
-
Comprehensive analysis of glycosphingolipid glycans by lectin microarrays and MALDI-TOF mass spectrometry. Springer Nature. [Link]
-
Enzymatic Screening and Diagnosis of Lysosomal Storage Diseases. CDC Stacks. [Link]
-
A multiplexed targeted method for profiling of serum gangliosides and glycosphingolipids: application to GM2-gangliosidosis. ResearchGate. [Link]
-
Laboratory diagnosis of lysosomal storage diseases. National Center for Biotechnology Information, NIH. [Link]
-
Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase. PMC, National Institutes of Health. [Link]
-
Enzymatic Screening and Diagnosis of Lysosomal Storage Diseases. PubMed Central, NIH. [Link]
-
The catalytic activity and inhibitors of glucosylceramide synthase. ResearchGate. [Link]
-
Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides. Portland Press. [Link]
-
A new brain-penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease. PMC, PubMed Central. [Link]
-
Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry. MDPI. [Link]
-
Generation of specific deoxynojirimycin-type inhibitors of the non-lysosomal glucosylceramidase. PubMed. [Link]
-
A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide. PMC, National Institutes of Health. [Link]
-
In situ glucosylceramide synthesis and its pharmacological inhibition analysed in cells by 13C5-sphingosine precursor feeding. Leiden University. [Link]
-
Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. MDPI. [Link]
-
Molecular Basis of Reduced Glucosylceramidase Activity in the Most Common Gaucher Disease Mutant, N370S. National Institutes of Health. [Link]
-
Crystal structures of complexes of N-butyl- and N-nonyl-deoxynojirimycin bound to acid beta-glucosidase: insights into the mechanism of chemical chaperone action in Gaucher disease. PubMed. [Link]
-
1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing. National Institutes of Health. [Link]
-
The effect of 1-deoxynojirimycin isolated from logging residue of Bagassa guianensis on an in vitro cancer model. Frontiers. [Link]
-
Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides. PubMed. [Link]
-
Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. National Institutes of Health. [Link]
-
The effect of 1-deoxynojirimycin isolated from logging residue of Bagassa guianensis on an in vitro cancer model. Frontiers. [Link]
-
New macrophage models of Gaucher disease offer new tools for drug development. The Journal of Clinical Investigation. [Link]
-
A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism. PubMed Central. [Link]
-
A new glucocerebrosidase-deficient neuronal cell model provides a tool to probe pathophysiology and therapeutics for Gaucher disease. PubMed Central. [Link]
-
Large-Scale Synthesis of the Glucosylceramide Synthase Inhibitor N-[5-(Adamantan-1-yl-methoxy)-pentyl]-1-deoxynojirimycin. ResearchGate. [Link]
-
Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance. National Institutes of Health. [Link]
-
Targeting Glucosylceramide Synthase: Innovative Drug Repurposing Strategies for Lysosomal Diseases. MDPI. [Link]
-
The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients. National Institutes of Health. [Link]
-
CNS-accessible Inhibitor of Glucosylceramide Synthase for Substrate Reduction Therapy of Neuronopathic Gaucher Disease. PubMed. [Link]
-
9-ING-41, a Small Molecule Inhibitor of GSK-3β, Potentiates the Effects of Chemotherapy on Colorectal Cancer Cells. Frontiers. [Link]
-
Mulberry 1-deoxynojirimycin pleiotropically inhibits glucose-stimulated vascular smooth muscle cell migration by activation of AMPK/RhoB and down-regulation of FAK. PubMed. [Link]
-
Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC, National Institutes of Health. [Link]
Sources
- 1. 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review [mdpi.com]
- 3. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CNS-accessible Inhibitor of Glucosylceramide Synthase for Substrate Reduction Therapy of Neuronopathic Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A new glucocerebrosidase-deficient neuronal cell model provides a tool to probe pathophysiology and therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New macrophage models of Gaucher disease offer new tools for drug development. | Semantic Scholar [semanticscholar.org]
- 8. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection Strategies for Glycosphingolipids: Methods and Techniques - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Head-to-Head In Vitro Comparison of N-Alkylated Deoxynojirimycin Derivatives: A Guide for Researchers
This guide provides a comprehensive framework for the in vitro comparison of N-alkylated deoxynojirimycin (DNJ) derivatives. As potent inhibitors of α-glucosidases, these iminosugars represent a promising class of therapeutic agents, particularly as broad-spectrum antivirals against enveloped viruses. This document is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance, field-proven insights, and detailed experimental protocols to facilitate a robust comparative analysis.
Introduction: The Rationale for N-Alkylation of Deoxynojirimycin
1-Deoxynojirimycin (DNJ), a natural iminosugar found in mulberry leaves, is a powerful competitive inhibitor of α-glucosidases.[1][2] These enzymes are critical for two major biological processes: the digestion of carbohydrates in the intestine and the processing of N-linked glycoproteins in the endoplasmic reticulum (ER).[1][3] While DNJ itself shows biological activity, its therapeutic potential is often limited by high water solubility and modest in vivo stability.[3][4]
The strategic addition of an alkyl chain to the nitrogen atom of the DNJ piperidine ring (N-alkylation) has proven to be a highly effective method to modulate the compound's physicochemical properties and biological activity.[3][5] This modification can significantly enhance inhibitory potency and cellular uptake. The clinical success of N-alkylated DNJ analogs, such as Miglustat (N-butyl-DNJ) for Gaucher's disease and Miglitol (N-hydroxyethyl-DNJ) for type 2 diabetes, underscores the therapeutic value of this chemical strategy.[3][6]
In the context of antiviral research, N-alkylation is particularly crucial. The antiviral mechanism of these compounds relies on the inhibition of host ER α-glucosidases I and II, which disrupts the proper folding of viral envelope glycoproteins, leading to the production of non-infectious virions.[7][8] The length and structure of the N-alkyl chain directly influence the compound's antiviral efficacy and its associated cytotoxicity, making a head-to-head comparison essential for identifying lead candidates with optimal therapeutic windows.
This guide outlines a systematic approach to compare N-alkylated DNJ derivatives in vitro, focusing on α-glucosidase inhibition, antiviral efficacy, and cytotoxicity.
The Underlying Mechanism: Competitive Inhibition of α-Glucosidase
The inhibitory power of DNJ and its derivatives stems from their structural mimicry of the natural D-glucose substrate.[1] The endocyclic nitrogen atom, which is protonated at physiological pH, mimics the positively charged oxocarbenium ion-like transition state that forms during the enzymatic hydrolysis of a glycosidic bond.[1][2][3] This allows the iminosugar to bind with high affinity to the enzyme's active site, competitively blocking access to the natural carbohydrate substrate.[9]
In antiviral applications, this inhibition occurs within the host cell's endoplasmic reticulum. By blocking α-glucosidases I and II, N-alkylated DNJ derivatives prevent the trimming of glucose residues from newly synthesized viral glycoproteins, a critical step in the calnexin/calreticulin folding cycle. This misprocessing leads to improperly folded proteins that are often retained in the ER and degraded, thereby inhibiting the assembly and secretion of new, infectious viral particles.[7][10]
Caption: Mechanism of antiviral action of N-alkylated DNJ derivatives.
Designing a Robust In Vitro Comparison
A successful head-to-head comparison relies on a well-structured experimental design that systematically evaluates the key performance indicators of each derivative.
Selection of N-Alkylated DNJ Derivatives
The choice of compounds is paramount for deriving meaningful structure-activity relationships (SAR). A well-curated selection should include:
-
Variable Alkyl Chain Lengths: Start with the clinically relevant N-butyl-DNJ (Miglustat) and include derivatives with progressively longer chains, such as N-nonyl-DNJ. Longer alkyl chains are known to increase antiviral potency, but often at the cost of increased cytotoxicity.[5][7]
-
Branched or Modified Chains: Include derivatives with branched alkyl chains or terminal modifications (e.g., hydroxyl groups, rings) to investigate how steric hindrance and polarity affect activity and selectivity.[5][11]
-
Parent Compound: Always include the unmodified 1-Deoxynojirimycin (DNJ) as a baseline control to quantify the impact of N-alkylation.
Core Experimental Assays
A tripartite assay system is essential for a comprehensive evaluation:
-
α-Glucosidase Inhibition Assay: To confirm the primary mechanism of action and quantify the inhibitory potency (IC50) against the target enzyme.
-
Antiviral Activity Assay: To measure the efficacy of the compounds in a cell-based model of viral infection and determine the effective concentration (EC50).
-
Cytotoxicity Assay: To assess the toxicity of the compounds to the host cells and determine the cytotoxic concentration (CC50).[12]
The integration of these three assays allows for the calculation of the Selectivity Index (SI) , a critical parameter in drug development defined as the ratio of cytotoxicity to antiviral activity (SI = CC50 / EC50). A higher SI value indicates a more favorable safety profile, as a lower concentration is needed for antiviral effect than to induce host cell toxicity.[7]
Caption: Overall experimental workflow for comparing DNJ derivatives.
Detailed Experimental Protocols
The following protocols are standardized for a 96-well microplate format, enabling efficient screening and dose-response analysis.
Protocol: α-Glucosidase Inhibition Assay
Causality: This assay directly quantifies the inhibitory effect of the derivatives on the target enzyme. It validates that the observed antiviral activity is likely due to the intended mechanism. The use of a chromogenic substrate provides a simple and robust spectrophotometric readout.[13][14]
-
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (0.2 U/mL in 0.1 M sodium phosphate buffer, pH 6.8). Prepare fresh.[13]
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (5 mM in 0.1 M sodium phosphate buffer, pH 6.8). Prepare fresh.[13]
-
0.1 M Sodium Carbonate (Na₂CO₃) solution (stop solution).
-
Test Compounds: Serial dilutions in phosphate buffer.
-
Positive Control: Acarbose.
-
96-well microplate and microplate reader.
-
-
Procedure:
-
Plate Setup: Add 20 µL of each test compound dilution (or buffer for controls) to the appropriate wells.
-
Enzyme Addition: Add 20 µL of the α-glucosidase solution to all wells except the substrate blank.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate Reaction: Add 20 µL of the pNPG substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Stop Reaction: Terminate the reaction by adding 80 µL of 0.1 M Na₂CO₃ solution. The basic pH deprotonates the p-nitrophenol product, enhancing its yellow color.
-
Read Absorbance: Measure the absorbance at 405 nm using a microplate reader.[13]
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC50).
-
Protocol: Antiviral Plaque Reduction Assay
Causality: This cell-based assay provides a physiologically relevant measure of a compound's ability to inhibit the production of infectious virus particles. Each plaque originates from a single infectious virus, so a reduction in plaque number directly correlates with antiviral activity.[7]
-
Materials:
-
Host Cell Line: e.g., Madin-Darby Bovine Kidney (MDBK) cells for Bovine Viral Diarrhea Virus (BVDV), a common surrogate for Hepatitis C virus.[15]
-
Virus Stock: Titered stock of an enveloped virus (e.g., BVDV, Dengue virus).
-
Growth Medium and Infection Medium (low serum).
-
Test Compounds: Serial dilutions in infection medium.
-
Overlay Medium: Medium containing 1% methylcellulose or agarose to restrict virus spread and allow plaque formation.
-
Fixing Solution: 4% paraformaldehyde in PBS.
-
Staining Solution: 0.1% crystal violet in 20% ethanol.
-
-
Procedure:
-
Cell Seeding: Seed host cells in 24-well plates and grow until they form a confluent monolayer.
-
Infection: Remove the growth medium, wash the cells with PBS, and infect the monolayer with a dilution of virus calculated to produce 50-100 plaques per well. Incubate for 1-2 hours to allow viral entry.
-
Treatment: Remove the virus inoculum and wash the cells. Add overlay medium containing serial dilutions of the test compounds (or medium alone for virus control).
-
Incubation: Incubate the plates for 3-5 days (depending on the virus) at 37°C in a CO₂ incubator until visible plaques develop.
-
Fixing and Staining: Remove the overlay medium. Fix the cells with the fixing solution for 20 minutes. Discard the fixative and stain the cell monolayer with crystal violet solution for 15 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction relative to the virus control.
-
Plot the % reduction against the logarithm of the compound concentration and use non-linear regression to determine the 50% effective concentration (EC50).
-
Protocol: Cytotoxicity Assay (MTT-based)
Causality: This assay is crucial for distinguishing true antiviral activity from non-specific cell killing.[12] It measures the metabolic activity of the host cells, where a reduction in activity is indicative of cytotoxicity. Performing this in parallel with the antiviral assay is a self-validating step.[16]
-
Materials:
-
Host Cell Line: The same cells used in the antiviral assay.
-
Growth Medium.
-
Test Compounds: Serial dilutions in growth medium.
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization Solution: e.g., DMSO or acidified isopropanol.
-
96-well microplate and microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds. Include wells with medium only as a cell viability control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the % viability against the logarithm of the compound concentration and use non-linear regression to determine the 50% cytotoxic concentration (CC50).
-
Data Presentation and Interpretation
A clear and concise summary of the quantitative data is essential for effective comparison.
Comparative Data Summary Table
| Derivative | N-Alkyl Chain | α-Glucosidase IC50 (µM) | Antiviral EC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| DNJ | H | 0.65[17] | >1000 | >2000 | <2 |
| N-Butyl-DNJ (Miglustat) | C4H9 | ~20-50 | ~50-100 | >1000 | ~10-20 |
| N-Nonyl-DNJ (NN-DNJ) | C9H19 | ~0.42[15] | 2.5 - 3.3[8][15] | ~245[7] | ~74-98 |
| Compound X | Specify | Data | Data | Data | Calculated |
| Compound Y | Specify | Data | Data | Data | Calculated |
Note: IC50 and EC50 values for N-Butyl-DNJ can vary significantly depending on the specific enzyme source and viral assay system used. The values presented are representative ranges.
Structure-Activity Relationship (SAR) Insights
-
Effect of N-Alkyl Chain Length: As demonstrated in the table, N-alkylation significantly increases potency compared to the parent DNJ.[5] There is a clear trend where increasing the alkyl chain length from butyl (C4) to nonyl (C9) dramatically improves both α-glucosidase inhibition and antiviral activity.[7] However, this increased potency is often accompanied by an increase in cytotoxicity, a critical consideration for therapeutic development.[7]
-
Balancing Efficacy and Toxicity: While NN-DNJ is significantly more potent than N-Butyl-DNJ, its higher cytotoxicity results in a specific therapeutic window. The goal is to maximize the Selectivity Index. Novel derivatives with modified side chains, such as adding terminal ring structures or oxygenation, have been explored to reduce cytotoxicity while maintaining high antiviral efficacy.[7]
-
Competitive Nature: Kinetic studies consistently show that these compounds act as competitive inhibitors of α-glucosidase, confirming they bind to the active site.[2][17] This reinforces the mechanism-based rationale for their design.
Conclusion
This guide provides a validated framework for the head-to-head in vitro comparison of N-alkylated deoxynojirimycin derivatives. By systematically evaluating α-glucosidase inhibition, antiviral efficacy, and cytotoxicity, researchers can generate the critical data needed to establish robust structure-activity relationships. The ultimate goal is the identification of lead candidates that possess a high Selectivity Index, indicating potent antiviral activity with minimal impact on host cell viability. This structured approach, grounded in sound experimental design and mechanistic understanding, is indispensable for advancing the development of this promising class of host-targeting antiviral agents.
References
- Novel Imino Sugar Derivatives Demonstrate Potent Antiviral Activity against Flaviviruses. PubMed Central.
-
Wang, L., & Fang, Z. (2020). Study on the Synthesis and Biological Activities of N-Alkylated Deoxynojirimycin Derivatives with a Terminal Tertiary Amine. Acta Chimica Slovenica, 67(3), 812-821. [Link]
-
Synthesis and biological characterisation of novel N-alkyl-deoxynojirimycin alpha-glucosidase inhibitors. PubMed. [Link]
- Miglustat | Drug Information, Uses, Side Effects, Chemistry. DrugBank.
-
Sayce, A. C., et al. (2021). Antiviral effects of deoxynojirimycin (DNJ)-based iminosugars in dengue virus-infected primary dendritic cells. Antiviral Research. [Link]
-
Palamarczyk, G., et al. (1991). Chemical modification of the glucosidase inhibitor 1-deoxynojirimycin. Structure-activity relationships. The Journal of Biological Chemistry. [Link]
-
Zeng, L., et al. (2020). Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl-deoxynojirimycin derivatives as potential α-glucosidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor. Royal Society of Chemistry.
-
Doan, T. V., et al. (2022). Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. Molecules. [Link]
- Miglustat hydrochloride (N-Butyldeoxynojirimycin hydrochloride). MedChemExpress.
-
Guo, S., et al. (2019). Mechanism for the Inhibitory Effect of 1-Deoxynojirimycin on α-Glucosidase. Food Science. [Link]
- Novel Imino Sugar Derivatives Demonstrate Potent Antiviral Activity against Flaviviruses. OiPub.
-
Goda, Y., et al. (1990). Inhibitory mechanism of acarbose and 1-deoxynojirimycin derivatives on carbohydrases in rat small intestine. Journal of Pharmacobio-Dynamics. [Link]
-
Understanding Cytotoxicity. Virology Research Services. [Link]
- Cell-based Assays to Identify Inhibitors of Viral Disease. PubMed Central.
-
Antiviral Drug Screening. Virology Research Services. [Link]
-
What is the mechanism of Miglustat?. Patsnap Synapse. [Link]
- In vitro evaluation of iminosugar enzyme inhibition and antiviral activity using human monocyte-derived macrophages (MDMFs).
-
Zeng, L., et al. (2020). Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl-deoxynojirimycin derivatives as potential α-glucosidase inhibitors. PubMed. [Link]
- Development of iminosugar-based glycosidase inhibitors as drug candidates for SARS-CoV-2 virus via molecular modelling and in vitro studies. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Study on the Synthesis and Biological Activities of N-Alkylated Deoxynojirimycin Derivatives with a Terminal Tertiary Amine. Semantic Scholar.
- Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus. PubMed Central.
-
Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. Taylor & Francis Online. [Link]
-
The role of the iminosugar N-butyldeoxynojirimycin (miglustat) in the management of type I (non-neuronopathic) Gaucher disease: a position statement. PubMed. [Link]
- Synthetic N-Alkylated Iminosugars as New Potential Immunosuppressive Agents. PubMed Central.
- In vitro evaluation of iminosugar antiviral efficacy against DENV.
- N-Alkylated Iminosugar Based Ligands: Synthesis and Inhibition of Human Lysosomal β-Glucocerebrosidase. PubMed Central.
- Design, Synthesis, and Activity Evaluation of Novel N-benzyl Deoxynojirimycin Derivatives for Use as α-Glucosidase Inhibitors. PubMed Central.
- Strain-specific antiviral activity of iminosugars against human influenza A viruses.
- In Vitro Cytotoxicity Testing of Potentially Active Anti-HIV Drugs with Cultured Cells.
-
Synthesis of N-Substituted Iminosugar C-Glycosides and Evaluation as Promising α-Glucosidase Inhibitors. MDPI. [Link]
- Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin deriv
- N-Alkylated Iminosugar Based Ligands: Synthesis and Inhibition of Human Lysosomal β-Glucocerebrosidase. MDPI.
-
How to screen antiviral drugs?. DIFF Biotech. [Link]
- Synthesis and Therapeutic Applications of Iminosugars in Cystic Fibrosis. PubMed Central.
- The general structural formula of N-alkyl-deoxynojirimycin derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Chemical modification of the glucosidase inhibitor 1-deoxynojirimycin. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of the iminosugar N-butyldeoxynojirimycin (miglustat) in the management of type I (non-neuronopathic) Gaucher disease: a position statement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Imino Sugar Derivatives Demonstrate Potent Antiviral Activity against Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral effects of deoxynojirimycin (DNJ)-based iminosugars in dengue virus-infected primary dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism for the Inhibitory Effect of 1-Deoxynojirimycin on α-Glucosidase [spkx.net.cn]
- 10. Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological characterisation of novel N-alkyl-deoxynojirimycin alpha-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 17. Study on the Synthesis and Biological Activities of N-Alkylated Deoxynojirimycin Derivatives with a Terminal Tertiary Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Path for N-Cyclohexylpropyl Deoxynojirimycin: A Comparative Guide to In Vivo Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development for lysosomal storage diseases (LSDs), substrate reduction therapy (SRT) has emerged as a promising oral alternative to enzyme replacement therapy (ERT). Within this class of therapeutics, N-alkylated deoxynojirimycin (DNJ) derivatives have garnered significant attention for their ability to inhibit the biosynthesis of glucosphingolipids. This guide provides a comprehensive analysis of the anticipated in vivo efficacy of a novel derivative, N-Cyclohexylpropyl Deoxynojirimycin (NCP-DNJ), by drawing objective comparisons with established alternatives and presenting a framework of supporting experimental data required for its validation.
As of the latest literature review, direct in vivo efficacy data for this compound is not publicly available. Therefore, this guide will leverage extensive data from closely related N-alkylated DNJ analogues, such as N-butyldeoxynojirimycin (NB-DNJ), to establish a predictive framework for the in vivo evaluation of NCP-DNJ.
The Mechanistic Cornerstone: Substrate Reduction and Beyond
N-alkylated deoxynojirimycin derivatives, including the parent compound 1-deoxynojirimycin (DNJ), are iminosugars that act as potent inhibitors of α-glucosidases.[1] However, the addition of an N-alkyl chain confers a crucial inhibitory activity against ceramide glucosyltransferase (CGT), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[2][3] By impeding CGT, these compounds reduce the rate of glucosylceramide synthesis, thereby alleviating the accumulation of this substrate in LSDs like Gaucher disease.[2][4]
The rationale for investigating this compound lies in the potential for its unique N-alkyl group to modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially offering improved efficacy, selectivity, or safety profiles compared to existing derivatives.
Comparative Efficacy of N-Alkylated Deoxynojirimycin Derivatives
To contextualize the potential of NCP-DNJ, it is essential to examine the established in vivo efficacy of its analogues. The following table summarizes key findings from preclinical studies in animal models of lysosomal storage diseases.
| Compound | Animal Model | Key Efficacy Endpoints | Outcome | Reference |
| N-butyldeoxynojirimycin (NB-DNJ) | Gaucher Disease Mouse Model | Reduction of glucosylceramide accumulation in liver and spleen | Significant reduction in stored glycolipids, preventing lysosomal storage. | [2][3] |
| Fabry Disease Mouse Model | Reduction of globotriaosylceramide (Gb3) in aorta | Partially prevented vascular phenotype by reducing endothelial Gb3 storage. | [5] | |
| N-nonyl-deoxynojirimycin (NN-DNJ) | Gaucher Disease Fibroblasts (in vitro) | Increased activity of mutant GCase | Demonstrated chaperone activity for the N370S mutant enzyme. | [6] |
| 1-deoxygalactonojirimycin (DGJ) | Fabry Disease Mouse Model | Increased α-Gal A activity and reduced Gb3 storage in kidney, heart, skin, and brain | Dose- and time-dependent increase in enzyme activity with significant substrate reduction. | [7] |
Visualizing the Therapeutic Strategy
The therapeutic approach for NCP-DNJ, based on the mechanism of its analogues, is centered on the inhibition of glucosylceramide synthesis. This strategy aims to restore the balance between the synthesis and degradation of glycosphingolipids in the cell.
Caption: Proposed mechanism of action for NCP-DNJ as a substrate reduction therapy agent.
A Roadmap for In Vivo Efficacy Confirmation of NCP-DNJ
To definitively establish the in vivo efficacy of NCP-DNJ, a rigorous and well-controlled experimental plan is paramount. The following protocol outlines a comprehensive approach using a validated animal model of Gaucher disease.
Experimental Workflow
Caption: A stepwise workflow for evaluating the in vivo efficacy of NCP-DNJ.
Detailed Experimental Protocol
1. Animal Model Selection:
-
Utilize a well-characterized mouse model of Gaucher disease that recapitulates key aspects of the human pathology. Examples include chemically-induced models (e.g., using conduritol B-epoxide) or genetic models with mutations in the Gba1 gene.[8][9] The choice of model will depend on the specific scientific question (e.g., non-neuronopathic vs. neuronopathic Gaucher disease).
2. Treatment Groups and Dosing:
-
Group 1: Vehicle Control: Administer the vehicle used to dissolve NCP-DNJ.
-
Group 2: NCP-DNJ (Low, Medium, High Dose): To determine a dose-response relationship. Dosing can be informed by in vitro IC50 values and the effective doses of other N-alkylated DNJ derivatives.
-
Group 3: Positive Control (e.g., N-butyldeoxynojirimycin): To benchmark the efficacy of NCP-DNJ against a known substrate reduction therapy agent.
-
Administration: Daily oral gavage is a common and clinically relevant route of administration for these compounds. Treatment duration should be sufficient to observe significant changes in substrate levels, typically ranging from 4 to 12 weeks.
3. In-Life Monitoring:
-
Record body weight and observe for any clinical signs of toxicity or adverse effects throughout the study.
4. Endpoint Analysis:
-
Tissue Harvesting: At the end of the treatment period, euthanize the animals and collect relevant tissues, including liver, spleen, and brain. Plasma should also be collected.
-
Biochemical Analysis:
-
Quantify glucosylceramide levels in tissue homogenates using methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS).
-
Measure the activity of chitotriosidase, a biomarker of macrophage activation in Gaucher disease, in plasma.[10]
-
-
Histopathological Analysis:
-
Perform hematoxylin and eosin (H&E) staining on tissue sections to assess the presence and abundance of Gaucher cells (lipid-laden macrophages).
-
5. Data Analysis:
-
Statistically compare the data from the NCP-DNJ treated groups with both the vehicle control and the positive control groups. A significant reduction in glucosylceramide levels and Gaucher cell infiltration in the NCP-DNJ groups would confirm its in vivo efficacy.
Conclusion and Future Directions
While direct in vivo data for this compound is currently lacking, the substantial body of evidence for its N-alkylated deoxynojirimycin analogues provides a strong rationale for its investigation as a substrate reduction therapy for lysosomal storage diseases. The proposed experimental framework offers a robust and validated pathway to ascertain its efficacy in relevant animal models.
Future studies should also investigate the pharmacokinetic profile of NCP-DNJ, including its absorption, distribution, metabolism, and excretion (ADME) properties, to better understand its therapeutic window and potential for clinical translation. A thorough toxicological evaluation in animal models will also be critical to establishing a comprehensive safety profile. The insights gained from such studies will be instrumental in determining the potential of NCP-DNJ as a novel oral therapeutic for patients with Gaucher disease and other related glycosphingolipid storage disorders.
References
- Ishii, S., et al. (2009). Preclinical efficacy and safety of 1-deoxygalactonojirimycin in mice for Fabry disease. Journal of Human Genetics, 54(3), 151-157.
- Bodary, P. F., et al. (2005). Severe endothelial dysfunction in the aorta of a mouse model of Fabry disease; partial prevention by N-butyldeoxynojirimycin treatment. Journal of Inherited Metabolic Disease, 28(6), 1081-1092.
- Platt, F. M., et al. (1994). N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis. The Journal of Biological Chemistry, 269(11), 8362-8365.
- Andersson, U., et al. (2004). N-butyldeoxygalactonojirimycin: a more selective inhibitor of glycosphingolipid biosynthesis than N-butyldeoxynojirimycin, in vitro and in vivo. Biochemical Pharmacology, 67(4), 697-705.
- Marshall, J., et al. (2002). Substrate reduction therapy in a mouse model of neuronopathic Gaucher disease. Molecular Genetics and Metabolism, 77(1-2), 114-121.
- Aflaki, E., et al. (2017). A new glucocerebrosidase-deficient neuronal cell model provides a tool to probe pathophysiology and therapeutics for Gaucher disease. Disease Models & Mechanisms, 10(7), 887-898.
- Asano, N., et al. (2000). N-containing sugars from Morus alba and their glycosidase inhibitory activities.
- Alonzi, D. S., et al. (2017). Design, Synthesis, and Biological Evaluation of N-Alkylated Deoxynojirimycin (DNJ) Derivatives for the Treatment of Dengue Virus Infection. Journal of Medicinal Chemistry, 60(16), 7058-7076.
- Sawkar, A. R., et al. (2002). Chemical chaperones for mutant glucocerebrosidase: a potential therapy for Gaucher disease. Proceedings of the National Academy of Sciences, 99(23), 15428-15433.
- Platt, F. M., & Butters, T. D. (2006). Substrate reduction therapy.
- Xu, Y. H., et al. (2003). Viable mouse models of acid beta-glucosidase deficiency: the defect in Gaucher disease.
- Chen, J., et al. (2015). AAV-mediated GBA1 and GDNF rescue neurological defects in a murine model of neuronopathic Gaucher disease. Molecular Therapy. Nucleic Acids, 4, e252.
- Wang, L., & Fang, Z. (2020). Study on the Synthesis and Biological Activities of N-Alkylated Deoxynojirimycin Derivatives with a Terminal Tertiary Amine. Acta Chimica Slovenica, 67(3), 812-821.
- Aflaki, E., et al. (2017). A new glucocerebrosidase-deficient neuronal cell model provides a tool to probe pathophysiology and therapeutics for Gaucher disease. Disease models & mechanisms, 10(7), 887-898.
- Overkleeft, H. S., et al. (1998). Structure-activity relationships of N-alkyl-deoxynojirimycin analogues as inhibitors of glucosylceramide synthase. Journal of Biological Chemistry, 273(41), 26522-26527.
- Xu, Y. H., et al. (2003). Viable mouse models of acid β-glucosidase deficiency: the defect in Gaucher disease.
- Alonzi, D. S., et al. (2012). Antiviral effects of deoxynojirimycin (DNJ)-based iminosugars in dengue virus-infected primary dendritic cells. Antiviral Research, 95(2), 149-157.
- Pereira, S., et al. (2023). Protocol for in vivo assessment of glucose metabolism in mouse models. STAR protocols, 4(4), 102636.
- Kimura, T., et al. (2018). Evaluation of the anti-hyperglycemic effect and safety of microorganism 1-deoxynojirimycin. Journal of nutritional science and vitaminology, 64(3), 216-221.
- Blue, B., et al. (2023). Hematopoietic-Specific GBA1 Knockout Mice Recapitulate Key Features of Gaucher Disease. Blood, 142(Supplement 1), 2345.
- Zhou, Y., et al. (2010). Biological study of the angiogenesis inhibitor N-(8-(3-ethynylphenoxy)octyl-1-deoxynojirimycin. Bioorganic & medicinal chemistry, 18(16), 5899-5906.
- Li, Y., et al. (2022). 1-Deoxynojirimycin Attenuates High-Glucose-Induced Oxidative DNA Damage via Activating NRF2/OGG1 Signaling. Antioxidants, 11(11), 2139.
- Giraldo, P., et al. (2011). Monitoring Gaucher disease: the role of chitotriosidase. Revista da Associação Médica Brasileira, 57(1), 80-84.
- Marshall, J., et al. (2015). Efficacy of Enzyme and Substrate Reduction Therapy with a Novel Antagonist of Glucosylceramide Synthase for Fabry Disease. PloS one, 10(7), e0134348.
- Albrecht, D. M., et al. (2020). Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells. STAR protocols, 1(2), 100100.
- Albrecht, D. M., et al. (2020). Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells. STAR protocols, 1(2), 100100.
Sources
- 1. mdpi.com [mdpi.com]
- 2. N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-butyldeoxygalactonojirimycin: a more selective inhibitor of glycosphingolipid biosynthesis than N-butyldeoxynojirimycin, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substrate reduction therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Activity Evaluation of Novel N-benzyl Deoxynojirimycin Derivatives for Use as α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Chaperones for the Treatment of Gaucher Disease and GBA1-Associated Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of N-Alkylated Deoxynojirimycin (DNJ) Derivatives for the Treatment of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substrate reduction therapy using Genz-667161 reduces levels of pathogenic components in a mouse model of neuronopathic forms of Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 10. Diagnostic methods for Lysosomal Storage Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity Profiling of N-Cyclohexylpropyl Deoxynojirimycin Against a Panel of Glycosidases
Executive Summary
The specificity of a glycosidase inhibitor is a critical determinant of its therapeutic potential and research utility. This guide provides a comprehensive analysis of N-Cyclohexylpropyl deoxynojirimycin (NCP-DNJ), an iminosugar derivative, and outlines a robust experimental framework for its specificity profiling. Through a direct comparison with the well-characterized inhibitor, N-butyldeoxynojirimycin (Miglustat), this document serves as a technical resource for researchers in drug discovery and chemical biology. We present a detailed protocol for determining inhibitory potency (IC50) against a panel of physiologically relevant glycosidases and discuss the implications of the resulting specificity profile in the context of therapeutic development, particularly for lysosomal storage disorders such as Gaucher disease.
Introduction: The Imperative of Specificity in Glycosidase Inhibition
Glycosidases are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates, playing pivotal roles in a myriad of biological processes. Their dysfunction is implicated in numerous pathologies, including diabetes, viral infections, and lysosomal storage disorders.[1][2] Consequently, the development of potent and specific glycosidase inhibitors is a significant focus of therapeutic research.[3][4]
Iminosugars, such as deoxynojirimycin (DNJ) and its derivatives, are carbohydrate mimics where the endocyclic oxygen is replaced by a nitrogen atom.[4][5] This structural modification allows them to act as competitive inhibitors of glycosidases.[6][7] However, the therapeutic efficacy and safety of these inhibitors are intrinsically linked to their specificity. Off-target inhibition can lead to undesirable side effects, underscoring the necessity for rigorous specificity profiling early in the drug development pipeline. This guide focuses on this compound (NCP-DNJ) and provides a comparative framework for evaluating its performance against a panel of key human glycosidases.
The Candidate: this compound (NCP-DNJ)
NCP-DNJ is a derivative of deoxynojirimycin characterized by the N-substitution of a cyclohexylpropyl group. This modification is intended to enhance its interaction with the active site of target glycosidases, potentially increasing both potency and selectivity. The rationale behind this chemical modification lies in exploring the hydrophobic pockets within the enzyme's active site, a strategy that has proven effective for other N-alkylated iminosugars.[8]
Comparative Compound: N-butyldeoxynojirimycin (Miglustat)
To provide a meaningful context for the performance of NCP-DNJ, we will use N-butyldeoxynojirimycin (Miglustat) as a benchmark. Miglustat is an approved therapeutic for Gaucher disease type I and Niemann-Pick disease type C.[4][9] It functions primarily by inhibiting glucosylceramide synthase, thereby reducing the accumulation of glycosphingolipids.[10][11] However, it is also known to inhibit other glycosidases, making it an excellent comparator for assessing the relative specificity of NCP-DNJ.[12][13]
Experimental Design: A Framework for Rigorous Specificity Profiling
The core of this guide is a robust and reproducible experimental protocol for determining the half-maximal inhibitory concentration (IC50) of NCP-DNJ and Miglustat against a panel of commercially available human glycosidases.
Rationale for Enzyme Selection:
The chosen panel of glycosidases should include enzymes with significant physiological and pathological relevance:
-
α-Glucosidase (from Saccharomyces cerevisiae): A commonly used model enzyme for screening α-glucosidase inhibitors with relevance to carbohydrate digestion and antiviral mechanisms.[7][14]
-
β-Glucosidase (from almonds): A model for β-glucosidase activity, though for therapeutic relevance, human enzymes are preferred when available.
-
Glucosylceramidase (GBA1): The lysosomal enzyme deficient in Gaucher disease.[15][16] Inhibition of this enzyme is a key consideration for therapies targeting this disorder.
-
Non-lysosomal β-glucosidase (GBA2): An enzyme with distinct functions from GBA1, making it a crucial target for assessing off-target effects.[17]
-
α-Galactosidase A: The enzyme deficient in Fabry disease.
-
α-L-iduronidase: The enzyme deficient in Hurler syndrome.
Experimental Workflow:
The determination of IC50 values will follow a standardized workflow, ensuring data integrity and comparability.
Caption: Role of GBA1 in glucosylceramide metabolism and its inhibition by NCP-DNJ.
A highly specific inhibitor of GBA1 could serve as a pharmacological chaperone, a small molecule that binds to the misfolded enzyme, stabilizing its conformation and facilitating its trafficking to the lysosome, thereby partially restoring its activity. [15]The specificity profile of NCP-DNJ will be crucial in determining its potential as such a therapeutic agent.
Conclusion and Future Directions
This guide provides a comprehensive framework for the specificity profiling of this compound. By employing the detailed experimental protocol and comparative analysis presented, researchers can obtain a clear understanding of NCP-DNJ's inhibitory landscape. The resulting data will be instrumental in guiding further preclinical and clinical development.
Future studies should aim to:
-
Expand the panel of glycosidases to include a wider range of enzymes.
-
Investigate the mode of inhibition (e.g., competitive, non-competitive) through kinetic studies.
-
Evaluate the efficacy of NCP-DNJ in cell-based models of relevant diseases.
-
Conduct structural studies (e.g., X-ray crystallography) to elucidate the molecular basis of its inhibitory activity and specificity.
By systematically characterizing novel glycosidase inhibitors like NCP-DNJ, the scientific community can continue to advance the development of targeted therapies for a host of debilitating diseases.
References
-
Wang, H., Shen, Y., Zhao, L., & Ye, Y. (2021). 1-Deoxynojirimycin and its Derivatives: A Mini Review of the Literature. Current Medicinal Chemistry, 28(3), 628-643. [Link] [1][2]2. Paul, A., Jacoby, G., Laor Bar-Yosef, D., Beck, R., Gazit, E., & Segal, D. (2021). Glucosylceramide Associated with Gaucher Disease Forms Amyloid-like Twisted Ribbon Fibrils That Induce α-Synuclein Aggregation. ACS Chemical Neuroscience, 12(15), 2839–2852. [Link] [18]3. Cheng, H. M., & maids, A. D. (2013). Glucosylceramide modulates endolysosomal pH in Gaucher disease. The FEBS journal, 280(11), 2670-2680. [Link]
-
Wang, H., Shen, Y., Zhao, L., & Ye, Y. (2021). 1-Deoxynojirimycin and its Derivatives: A Mini Review of the Literature. Current Medicinal Chemistry, 28(3), 628-643. [Link] [2]5. Wang, H., Shen, Y., & Ye, Y. (2020). 1-Deoxynojirimycin and Its Derivatives: A Mini Review of the Literature. Current Medicinal Chemistry. [Link] [3]6. Alonzi, D. S., Scott, K. A., Dwek, R. A., & Zitzmann, N. (2017). Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus. In Dengue and Zika: Control and Antiviral Treatment Strategies (pp. 325-344). Springer, Cham. [Link] [5]7. Offman, M. N., Kulas, J., & Kettner, N. M. (2012). Molecular basis of reduced glucosylceramidase activity in the most common Gaucher disease mutant, N370S. Journal of Biological Chemistry, 287(39), 32999-33009. [Link] [15]8. Saleem, M., & Taneja, I. (2022). Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. Molecules, 27(19), 6250. [Link] [4]9. Aerts, J. M., Kallemeijn, W. W., & Witte, M. D. (2017). Glucocerebrosidase: Functions in and Beyond the Lysosome. International journal of molecular sciences, 18(8), 1775. [Link] [16]10. Ivanova, M. M., Chang, K. L., & Ioannou, Y. A. (2019). Glucosylceramide (GC) metabolism in Gaucher diseases Ceramide. ResearchGate. [Link]
-
Wang, H., Shen, Y., Zhao, L., & Ye, Y. (2020). 1-Deoxynojirimycin and Its Derivatives: A Mini Review of the Literature. ResearchGate. [Link]
-
Gloster, T. M., Madsen, R., & Davies, G. J. (2007). Iminosugar glycosidase inhibitors: structural and thermodynamic dissection of the binding of isofagomine and 1-deoxynojirimycin to beta-glucosidases. Biochemistry, 46(23), 6883-6892. [Link] [6]13. Szűcs, Z., & Kéki, S. (2022). Development of iminosugar-based glycosidase inhibitors as drug candidates for SARS-CoV-2 virus via molecular modelling and in vitro studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2808-2824. [Link] [7]14. Salas-Coronado, R., Villanueva-Cañongo, C., & Hernández-Carlos, B. (2018). Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. Journal of Chemistry, 2018, 1-7. [Link] [14]15. Dineshkumar, B. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link] [19]16. Sudta, P., Jiaranaikulwanitch, J., & Inthachat, W. (2020). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Molecules, 25(21), 5037. [Link]
-
Branza-Nichita, N., Durantel, D., & Carrouée-Durantel, S. (2001). Study of the mechanism of antiviral action of iminosugar derivatives against bovine viral diarrhea virus. Journal of virology, 75(8), 3527-3536. [Link]
-
Butters, T. D., Dwek, R. A., & Platt, F. M. (2003). Imino sugar inhibitors for treating the lysosomal glycosphingolipidoses. Glycobiology, 13(11), 47R-62R. [Link] [10]19. Dineshkumar, B. (2018). In vitro α-amylase and α-glucosidase inhibitory assay. protocols.io. [Link]
-
Wilson, F. X., Cumpstey, I., & Butters, T. D. (2014). Synthetic 1-deoxynojirimycin N-substituted peptides offer prolonged disruption to N-linked glycan processing. Chemistry (Weinheim an der Bergstrasse, Germany), 20(27), 8347-8354. [Link]
-
Drugs.com. (n.d.). Miglustat. [Link] [13]27. Cox, T. M., Aerts, J. M., & Andria, G. (2003). The role of the iminosugar N-butyldeoxynojirimycin (miglustat) in the management of type I (non-neuronopathic) Gaucher disease: a position statement. Journal of inherited metabolic disease, 26(6), 513-526. [Link] [11]28. Cox, T. M., Aerts, J. M., & Andria, G. (2003). The role of the iminosugar N-butyldeoxynojirimycin (miglustat) in the management of type I (non-neuronopathic) Gaucher disease: a position statement. Journal of inherited metabolic disease, 26(6), 513-526. [Link]
-
ResearchGate. (n.d.). Glycosidase inhibitory activity values of IC50 a (µM). [Link]
-
Zhang, X., Li, X., & Liu, Y. (2020). Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. Bioorganic Chemistry, 103, 104183. [Link] [8]31. ResearchGate. (n.d.). Summary of IC50 values (μg/mL) for the active extracts/fractions of AM... [Link]
-
Lee, J. C., Francis, S., & Dutta, D. (2017). Structure‐Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogs: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. ResearchGate. [Link]
-
Yamamoto, I., Kang, M. S., & Kimura, A. (1994). Enzymic synthesis of alpha- and beta-D-glucosides of 1-deoxynojirimycin and their glycosidase inhibitory activities. Carbohydrate research, 257(2), 249-261. [Link]
-
Romero, P. A., Saunier, B., & Herscovics, A. (1985). Comparison between 1-deoxynojirimycin and N-methyl-1-deoxynojirimycin as inhibitors of oligosaccharide processing in intestinal epithelial cells. The Biochemical journal, 226(3), 733-740. [Link]
Sources
- 1. 1-Deoxynojirimycin and its Derivatives: A Mini Review of the Lite...: Ingenta Connect [ingentaconnect.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. 1-Deoxynojirimycin and Its Derivatives: A Mini Review of the Literature. | Semantic Scholar [semanticscholar.org]
- 4. Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review | MDPI [mdpi.com]
- 5. Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iminosugar glycosidase inhibitors: structural and thermodynamic dissection of the binding of isofagomine and 1-deoxynojirimycin to beta-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of iminosugar-based glycosidase inhibitors as drug candidates for SARS-CoV-2 virus via molecular modelling and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. academic.oup.com [academic.oup.com]
- 11. The role of the iminosugar N-butyldeoxynojirimycin (miglustat) in the management of type I (non-neuronopathic) Gaucher disease: a position statement. | Read by QxMD [read.qxmd.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Portico [access.portico.org]
- 14. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Basis of Reduced Glucosylceramidase Activity in the Most Common Gaucher Disease Mutant, N370S - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Glucosylceramide Associated with Gaucher Disease Forms Amyloid-like Twisted Ribbon Fibrils That Induce α-Synuclein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro α-glucosidase inhibitory assay [protocols.io]
A Comparative Guide to N-Cyclohexylpropyl Deoxynojirimycin (NCP-DNJ): Correlating In Vitro Inhibition with Cellular Efficacy
This guide provides a comprehensive technical comparison of N-Cyclohexylpropyl deoxynojirimycin (NCP-DNJ), a potent iminosugar inhibitor, with other key modulators of the glycosphingolipid (GSL) pathway. We will dissect the journey from enzymatic inhibition in a test tube to the ultimate biological effects within a cellular environment, offering researchers a framework for selecting the appropriate tool for their specific application in fields such as lysosomal storage disorders and beyond.
Introduction: The Rationale for Substrate Reduction Therapy
Glycosphingolipids are essential components of cell membranes, involved in processes ranging from cell signaling to recognition.[1][2] The biosynthesis of most GSLs begins with a crucial step: the conversion of ceramide to glucosylceramide (GlcCer) by the enzyme UDP-glucose:ceramide glucosyltransferase, more commonly known as glucosylceramide synthase (GCS).[3][4]
In certain genetic disorders, such as Gaucher and Fabry diseases, inherited deficiencies in lysosomal enzymes lead to the pathological accumulation of these GSLs.[1][4] The "Substrate Reduction Therapy" (SRT) approach aims to correct this imbalance not by replacing the faulty enzyme, but by slowing down the synthesis of the initial substrate, GlcCer.[3][5] By partially inhibiting GCS, SRT restores the equilibrium between GSL synthesis and its impaired degradation, thereby preventing the toxic buildup of lipids.[3][6] Iminosugars, which are sugar mimics where the ring oxygen is replaced by a nitrogen atom, are a prominent class of GCS inhibitors.[7]
Mechanism of Action: The Role of the N-Alkyl Chain
Deoxynojirimycin (DNJ) is a glucose analogue that serves as the foundational scaffold for a family of potent glycosidase and glucosyltransferase inhibitors.[7][8] While DNJ itself is a weak inhibitor of GCS, the addition of an N-alkyl chain dramatically enhances its potency and selectivity for this enzyme.[8][9] This alkyl chain is thought to mimic the ceramide lipid tail of the natural substrate, anchoring the inhibitor to the enzyme's active site, which is located on the cytosolic face of the Golgi apparatus.[9]
The length and structure of this N-substituent are critical determinants of inhibitory activity. NCP-DNJ, with its cyclohexylpropyl group, represents a specific modification designed to optimize this interaction. This guide will compare its performance against two key alternatives:
-
N-butyldeoxynojirimycin (NB-DNJ, Miglustat): The first-generation, clinically approved iminosugar for Gaucher disease.[3][10]
-
Eliglustat: A newer, non-iminosugar, ceramide-based GCS inhibitor, also approved for Gaucher disease, known for its high potency and specificity.[4][11][12]
Comparative Analysis: In Vitro Potency vs. Cellular Effect
A critical aspect of drug development is understanding how enzymatic inhibition (in vitro) translates to a biological effect in a living system (cellular). While a low IC50 (half-maximal inhibitory concentration) in an enzyme assay is desirable, factors like cell permeability, target engagement in the complex cellular milieu, and off-target effects ultimately determine the compound's true efficacy.
The following table summarizes the reported IC50 values for the inhibition of GCS by NCP-DNJ and its comparators. It is important to note that IC50 values can vary based on assay conditions, such as the source of the enzyme and the substrate used.
| Compound | Type | GCS IC50 | Key Characteristics |
| NCP-DNJ | Iminosugar | Data not available in provided search results | Research compound with a specific alkyl modification. |
| NB-DNJ (Miglustat) | Iminosugar | ~10-50 µM[1][12] | First-generation oral SRT. Also inhibits intestinal disaccharidases, leading to gastrointestinal side effects.[12] |
| Eliglustat | Ceramide Analogue | ~25 nM[12][13] | Highly potent and specific GCS inhibitor.[11][12] Does not significantly inhibit intestinal glycosidases.[11] |
Note: The IC50 for Miglustat is approximately three orders of magnitude higher than that of Eliglustat, indicating significantly lower in vitro potency.[12]
The ultimate goal of a GCS inhibitor is to reduce the cellular levels of GlcCer and downstream GSLs. Cellular assays, often performed in patient-derived fibroblast models, measure the effective concentration (EC50) required to achieve this substrate reduction.
Studies have shown that for N-alkylated DNJ derivatives, increasing the length of the side chain can improve cellular retention and, consequently, inhibitory efficacy.[7] For instance, when HL60 cells were treated with various N-alkylated DNJ analogues, a 40–50% decrease in total GSL levels was observed after 16 hours.[7] Longer-chain derivatives showed more sustained inhibition even after the compound was removed from the culture medium.[7]
Visualizing the Target Pathway and Experimental Workflow
To provide a clearer context, the following diagrams illustrate the biochemical pathway targeted by these inhibitors and a typical experimental workflow for their evaluation.
Caption: The Glycosphingolipid Biosynthesis Pathway and Points of Inhibition.
Caption: A Generalized Workflow for Evaluating GCS Inhibitors in a Cellular Context.
Experimental Protocol: Cell-Based GCS Activity Assay
This protocol provides a validated method for measuring GCS inhibition in cultured cells, a crucial step in correlating in vitro data with cellular effects.[14][15] This method utilizes a fluorescent ceramide analog to track the synthesis of glucosylceramide.
Objective: To determine the IC50 of an inhibitor (e.g., NCP-DNJ) on GCS activity within intact cultured cells.
Materials:
-
Cell line of interest (e.g., human fibroblasts, K562 cells).
-
Complete cell culture medium.
-
Test inhibitor stock solution (e.g., NCP-DNJ in DMSO).
-
NBD C6-ceramide (fluorescent substrate).
-
Phosphate-Buffered Saline (PBS).
-
Lipid extraction solvents (e.g., Chloroform:Methanol mixture).
-
Thin-Layer Chromatography (TLC) plates (silica gel).
-
TLC developing solvent (e.g., Chloroform:Methanol:Water mixture).
-
Fluorescence imaging system for TLC plate visualization.
Procedure:
-
Cell Plating: Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency (typically 80-90%).
-
Inhibitor Pre-incubation: Prepare serial dilutions of the test inhibitor in culture medium. Remove the old medium from the cells and add the medium containing the inhibitor. Include a vehicle control (e.g., DMSO only). Incubate for a predetermined time (e.g., 2-4 hours) to allow for inhibitor uptake.
-
Substrate Addition: Add the fluorescent substrate, NBD C6-ceramide, to each well at a final concentration of ~2-5 µM.
-
Enzymatic Reaction: Incubate the cells for 1-2 hours at 37°C to allow for the conversion of NBD C6-ceramide to NBD C6-glucosylceramide by cellular GCS.
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by aspirating the medium and washing the cells twice with ice-cold PBS.
-
Add a chloroform:methanol (e.g., 2:1 v/v) solution to each well to lyse the cells and extract the lipids.
-
Collect the lipid-containing organic phase.
-
-
Chromatographic Separation:
-
Spot the extracted lipid samples onto a silica TLC plate.
-
Develop the plate in a chamber with an appropriate solvent system to separate the fluorescent substrate (NBD C6-ceramide) from the product (NBD C6-glucosylceramide).
-
-
Quantification and Data Analysis:
-
Visualize the TLC plate using a fluorescence imager.
-
Quantify the intensity of the spots corresponding to the substrate and the product.
-
Calculate the percentage of GCS inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the cellular IC50 value.[16]
-
Discussion and Future Outlook
The correlation between in vitro inhibition and cellular effects is a cornerstone of pharmacological assessment. For GCS inhibitors, the data reveals a clear evolution in design and efficacy.
-
NB-DNJ (Miglustat) served as a crucial proof-of-concept for substrate reduction therapy.[3] However, its relatively low potency (micromolar IC50) and off-target inhibition of intestinal enzymes necessitate high doses and lead to significant side effects, limiting its clinical utility.[1][12]
-
Eliglustat represents a significant advancement. As a ceramide analogue, it was specifically designed to target GCS, resulting in nanomolar potency and high specificity.[11][12][13] This translates to better clinical efficacy with a more favorable side-effect profile compared to Miglustat.[11][12]
-
NCP-DNJ and other novel iminosugars with larger N-alkyl chains fit into this developmental landscape as research tools to explore structure-activity relationships.[9] While less potent than eliglustat, the modification of the alkyl chain offers a strategy to modulate properties like cell permeability, tissue distribution, and cellular retention.[7] For example, studies on N-alkylated DNJ analogues have shown that longer chains can reduce the inhibition of off-target ER α-glucosidases, potentially leading to a more selective cellular profile for GSL biosynthesis inhibition.[9][17]
For researchers, the choice of inhibitor depends on the experimental question. Eliglustat is the gold standard for potent and specific GCS inhibition. NB-DNJ may be used in historical comparative studies or when a broader glycosidase inhibition profile is intended. NCP-DNJ and its analogues are ideal for fundamental research into how modifying the hydrophobic side chain impacts inhibitor potency, selectivity, and cellular pharmacokinetics, providing valuable insights for the design of next-generation substrate reduction therapies.
References
-
Zimran, A. (2011). ELIGLUSTAT TARTRATE: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease. PubMed Central. [Link]
-
ResearchGate. (n.d.). Eliglustat tartrate: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease. ResearchGate. [Link]
-
PubChem. (n.d.). N-((1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl)octanamide. PubChem. [Link]
-
U.S. Food and Drug Administration. (2014). 205494Orig1s000. accessdata.fda.gov. [Link]
-
Platt, F. M., & Butters, T. D. (2000). Substrate reduction therapy for glycosphingolipid storage disorders. PubMed. [Link]
-
Jeyakumar, M., Butters, T. D., Dwek, R. A., & Platt, F. M. (2003). Substrate reduction therapy in mouse models of the glycosphingolipidoses. The Royal Society Publishing. [Link]
-
U.S. Food and Drug Administration. (2014). 205494Orig1s000. accessdata.fda.gov. [Link]
-
Xu, Y.-H., et al. (2021). Synthesis, function, and therapeutic potential of glycosphingolipids. PubMed Central. [Link]
-
Aerts, J. M., et al. (2006). Substrate reduction therapy of glycosphingolipid storage disorders. PubMed. [Link]
-
Xu, Y.-H., et al. (2021). Synthesis, function, and therapeutic potential of glycosphingolipids. Frontiers in Molecular Biosciences. [Link]
-
Al-awar, O., et al. (2018). Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. PubMed Central. [Link]
-
Mellor, H. R., et al. (2004). Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides. PubMed Central. [Link]
-
Overkleeft, H. S., et al. (1998). Generation of specific deoxynojirimycin-type inhibitors of the non- lysosomal glucosylceramidase. Scholarly Publications Leiden University. [Link]
-
Zhang, C. K., et al. (2012). A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide. PubMed Central. [Link]
-
Neville, D. C., et al. (2004). Cellular effects of deoxynojirimycin analogues: uptake, retention and inhibition of glycosphingolipid biosynthesis. PubMed Central. [Link]
-
Shayman, J. A. (2023). The Two Substrate Reduction Therapies for Type 1 Gaucher Disease Are Not Equivalent. National Institutes of Health. [Link]
-
BioGRID. (n.d.). Miglustat Result Summary. BioGRID. [Link]
-
Shayman, J. A. (2023). Inhibitors of Glucosylceramide Synthase. PubMed. [Link]
-
Mellor, H. R., et al. (2004). Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides. PubMed. [Link]
-
Platt, F. M., et al. (1994). N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis. PubMed. [Link]
-
Čaval, T., et al. (2014). Synthetic 1-deoxynojirimycin N-substituted peptides offer prolonged disruption to N-linked glycan processing. PubMed. [Link]
-
ACS Publications. (2022). Discovery of Brain-Penetrant Glucosylceramide Synthase Inhibitors with a Novel Pharmacophore. ACS Publications. [Link]
-
Patsnap. (2024). What is the mechanism of Eliglustat? Patsnap Synapse. [Link]
Sources
- 1. Synthesis, function, and therapeutic potential of glycosphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis, function, and therapeutic potential of glycosphingolipids [frontiersin.org]
- 3. Substrate reduction therapy for glycosphingolipid storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Eliglustat? [synapse.patsnap.com]
- 5. Substrate reduction therapy of glycosphingolipid storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Cellular effects of deoxynojirimycin analogues: uptake, retention and inhibition of glycosphingolipid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Miglustat Result Summary | BioGRID [thebiogrid.org]
- 11. ELIGLUSTAT TARTRATE: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Two Substrate Reduction Therapies for Type 1 Gaucher Disease Are Not Equivalent. Comment on Hughes et al. Switching between Enzyme Replacement Therapies and Substrate Reduction Therapies in Patients with Gaucher Disease: Data from the Gaucher Outcome Survey (GOS). J. Clin. Med. 2022, 11, 5158 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Inhibitors of Glucosylceramide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of the Antiviral Spectrum of N-Cyclohexylpropyl Deoxynojirimycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the antiviral performance of N-Cyclohexylpropyl Deoxynojirimycin (NCP-DNJ) and other iminosugar-based antiviral candidates. As a Senior Application Scientist, the goal is to synthesize technical data with field-proven insights to offer a comprehensive resource for researchers in virology and drug development. This document is structured to provide not just data, but also the scientific rationale behind the experimental designs for independent verification.
The Scientific Imperative for Host-Targeting Antivirals
The emergence of drug-resistant viral strains presents a formidable challenge in modern medicine. Traditional antiviral therapies that target viral enzymes are often susceptible to resistance due to the high mutation rates of viruses.[1] Iminosugars, a class of glucose analogues, offer a compelling alternative by targeting host-cell enzymes essential for viral replication, a strategy that is less likely to induce viral resistance.[1][2]
This compound (NCP-DNJ) belongs to this promising class of compounds. This guide will delve into the independent verification of its antiviral spectrum, comparing its efficacy and safety profile with other well-characterized iminosugars.
Mechanism of Action: A Host-Centered Approach
The primary antiviral mechanism of iminosugars like NCP-DNJ is the inhibition of the host's endoplasmic reticulum (ER) resident α-glucosidases I and II.[1][3][4] These enzymes are pivotal for the correct folding of viral envelope glycoproteins through the calnexin/calreticulin cycle.[1][4]
By competitively inhibiting these glucosidases, iminosugars lead to the misfolding of viral N-linked glycoproteins.[1][4] This disruption has a dual antiviral effect: it curtails the secretion of infectious viral particles and can diminish the infectivity of the virions that are released.[1][4][5]
Comparative Antiviral Efficacy and Cytotoxicity: A Data-Driven Analysis
The antiviral efficacy of an iminosugar is intrinsically linked to its chemical structure, particularly the N-alkyl side chain. Variations in the length, branching, and cyclization of this side chain significantly influence both the antiviral potency and the cytotoxicity of the compound.[6] The ideal candidate possesses a high selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50).
Below is a summary of reported data for various DNJ derivatives against different enveloped viruses. This table is a synthesis of findings from multiple independent studies to provide a comparative landscape.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| N-Cyclohexylpropyl-DNJ (NCP-DNJ) | Data not directly available in single source | |||||
| N-nonyl-DNJ (NN-DNJ) | Bovine Viral Diarrhea Virus (BVDV) | MDBK | ~1-5 | >100 | >20-100 | [3][6] |
| N-nonyl-DNJ (NN-DNJ) | Dengue Virus (DENV) | Vero | ~1-5 | >100 | >20-100 | [3] |
| N-butyl-DNJ (NB-DNJ) | Bovine Viral Diarrhea Virus (BVDV) | MDBK | ~50-100 | >500 | >5-10 | [3] |
| N-butyl-DNJ (NB-DNJ) | Dengue Virus (DENV) | Vero | >30 | >500 | >16 | [2] |
| OSL-95II (hydroxylated cyclohexyl side chain) | Dengue Virus (DENV) | Vero | ~1-2 | >500 | >250-500 | [3] |
| PBDNJ0801 | Dengue Virus (DENV) | Vero | <1 | >800 | >800 | [3] |
Note: The data presented are approximations derived from multiple sources for comparative purposes. For precise values, please consult the original research articles.
Experimental Protocols for Independent Verification
To ensure the trustworthiness and reproducibility of findings, standardized and self-validating experimental protocols are essential. The following are detailed methodologies for key assays in the evaluation of iminosugar antivirals.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[7]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living cells.[7]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the iminosugar compound (e.g., NCP-DNJ) and a positive control (e.g., a known cytotoxic agent) in a complete culture medium. Replace the existing medium with the medium containing the test compounds. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Viral Yield Reduction Assay
This assay quantifies the amount of infectious virus produced by infected cells in the presence or absence of the test compound.
Protocol:
-
Cell Infection: Seed cells in a multi-well plate and infect them with the virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: After viral adsorption, wash the cells and add a culture medium containing serial dilutions of the iminosugar.
-
Incubation: Incubate the infected and treated cells for a full viral replication cycle (e.g., 24-72 hours).
-
Virus Harvest: Collect the supernatant, which contains the progeny virions.
-
Virus Tittering: Determine the viral titer in the supernatant using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Data Analysis: Calculate the percentage of viral yield reduction compared to the untreated infected control. The EC50 value is determined from the dose-response curve.
Future Directions and Considerations
The available data suggest that iminosugars with modified N-alkyl side chains, such as those with cyclohexyl groups, can exhibit improved antiviral activity and reduced cytotoxicity.[3][6] Independent verification of the antiviral spectrum of this compound against a broad panel of enveloped viruses is a critical next step.
Future studies should focus on:
-
Head-to-head comparisons: Directly comparing NCP-DNJ with other leading iminosugar candidates like NN-DNJ and OSL-95II in the same experimental systems.
-
Broad-spectrum analysis: Testing against a diverse range of clinically relevant enveloped viruses, including influenza viruses, flaviviruses (Dengue, West Nile), and coronaviruses.
-
In vivo studies: Evaluating the efficacy and safety of NCP-DNJ in relevant animal models of viral disease.
-
Mechanism of action studies: Confirming the inhibition of ER α-glucosidases as the primary mechanism and investigating any potential secondary mechanisms.
By adhering to rigorous and transparent experimental methodologies, the scientific community can build a comprehensive understanding of the therapeutic potential of this compound and other novel iminosugar-based antivirals.
References
-
Novel Imino Sugar Derivatives Demonstrate Potent Antiviral Activity against Flaviviruses. Journal of Virology. [Link]
-
Study of the Mechanism of Antiviral Action of Iminosugar Derivatives against Bovine Viral Diarrhea Virus. Journal of Virology. [Link]
-
A Novel Iminosugar UV-12 with Activity against the Diverse Viruses Influenza and Dengue. MDPI. [Link]
-
Iminosugar antivirals: the therapeutic sweet spot. Biochemical Society Transactions. [Link]
-
Strain-specific antiviral activity of iminosugars against human influenza A viruses. Journal of Antimicrobial Chemotherapy. [Link]
-
Strain-specific antiviral activity of iminosugars against human influenza A viruses. The Francis Crick Institute. [Link]
-
Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus. Advances in Experimental Medicine and Biology. [Link]
-
Imino sugars that are less toxic but more potent as antivirals, in vitro, compared with N-n-nonyl DNJ. Antiviral Chemistry & Chemotherapy. [Link]
-
ToP-DNJ, a Selective Inhibitor of Endoplasmic Reticulum α-Glucosidase II Exhibiting Antiflaviviral Activity. ACS Infectious Diseases. [Link]
-
Expanding horizons of iminosugars as broad-spectrum anti-virals: mechanism, efficacy and novel developments. Journal of Biomedical Science. [Link]
-
Antiviral activity of Glucosylceramide synthase inhibitors against SARS-CoV-2 and other RNA virus infections. bioRxiv. [Link]
-
Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides. Biochemical Journal. [Link]
-
The effect of 1-deoxynojirimycin isolated from logging residue of Bagassa guianensis on an in vitro cancer model. Frontiers in Pharmacology. [Link]
-
Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. MDPI. [Link]
-
Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. ChemMedChem. [Link]
-
Antiviral effects of deoxynojirimycin (DNJ)-based iminosugars in dengue virus-infected primary dendritic cells. Antiviral Research. [Link]
-
1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing. Molecules. [Link]
-
1-Deoxynojirimycin. Wikipedia. [Link]
-
Deoxynojirimycin. PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel Imino Sugar Derivatives Demonstrate Potent Antiviral Activity against Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Study of the Mechanism of Antiviral Action of Iminosugar Derivatives against Bovine Viral Diarrhea Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imino sugars that are less toxic but more potent as antivirals, in vitro, compared with N-n-nonyl DNJ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of N-Cyclohexylpropyl Deoxynojirimycin
For researchers and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their proper disposal. This guide provides essential, immediate safety and logistical information for the disposal of N-Cyclohexylpropyl Deoxynojirimycin, a potent α-glucosidase inhibitor. By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations.
Understanding the Compound: A Precautionary Approach
Safety Data Sheets (SDS) for other N-substituted DNJ derivatives indicate potential hazards such as flammability and eye irritation. Therefore, a conservative approach is mandated. This guide is built on the foundational principles of laboratory safety and chemical waste management established by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
Core Principles of Chemical Waste Disposal
The disposal of any research chemical is governed by a hierarchy of controls and regulations designed to protect laboratory personnel and the environment. The following principles, derived from OSHA and EPA guidelines, form the basis for the specific procedures outlined in this guide.[1]
-
Waste Minimization : The first step in responsible chemical management is to minimize waste generation. This can be achieved through careful planning of experiments, using the smallest scale feasible, and avoiding the preparation of excess solutions.
-
Segregation : Hazardous waste must be segregated from non-hazardous waste. Furthermore, different classes of chemical waste should not be mixed, as this can lead to dangerous reactions.
-
Labeling : All waste containers must be clearly and accurately labeled with the full chemical name and any associated hazards.
-
Containment : Waste must be stored in appropriate, sealed, and leak-proof containers that are compatible with the chemical.
-
Professional Disposal : The final disposal of chemical waste must be handled by a licensed and reputable hazardous waste disposal company.
Step-by-Step Disposal Protocol for this compound
This protocol provides a clear, actionable workflow for the safe disposal of this compound in a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure you are wearing the appropriate PPE:
-
Eye Protection : Chemical safety goggles are mandatory.
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile).
-
Body Protection : A lab coat is required.
Step 2: Waste Classification and Segregation
Given the lack of specific data, this compound should be treated as a hazardous chemical waste.
-
Solid Waste : Collect any solid this compound waste in a designated, labeled, and sealable container. This includes unused compound and any grossly contaminated items such as weigh boats or filter paper.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, labeled, and sealed waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Sharps Waste : Any needles, syringes, or other sharps contaminated with the compound must be disposed of in a designated sharps container.
Step 3: Container Labeling
Proper labeling is critical for the safety of all personnel and for regulatory compliance. The waste container label for this compound should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name of the principal investigator or research group
Step 4: Storage of Chemical Waste
Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be:
-
Under the control of the laboratory personnel.
-
Away from drains and sources of ignition.
-
In secondary containment to prevent spills.
Step 5: Arranging for Disposal
Contact your institution's EHS office to arrange for the pickup and disposal of the this compound waste. They will have established procedures and contracts with licensed hazardous waste disposal vendors. Do not attempt to dispose of this chemical down the drain or in the regular trash.
Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
Minor Spill (Contained on a benchtop)
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical spill kit or absorbent pads.
-
Clean the area with a suitable solvent (e.g., ethanol), and then soap and water.
-
Collect all contaminated materials in a sealed bag or container, label it as hazardous waste, and dispose of it according to the procedures in this guide.
Major Spill (Outside of a containment hood)
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the fire alarm if necessary.
-
Contact your institution's emergency response team and the EHS office.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Personal Exposure
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Inhalation : Move to fresh air.
-
Ingestion : Rinse mouth with water. Do not induce vomiting.
In all cases of personal exposure, seek immediate medical attention and provide the medical personnel with the name of the chemical.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of research chemicals like this compound is a fundamental aspect of scientific integrity and laboratory safety. By following these guidelines, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS office for guidance tailored to your location and facilities.
References
- Cayman Chemical. (2025, June 17). Safety Data Sheet: 1-Deoxynojirimycin (hydrochloride). Retrieved from a search for "1-Deoxynojirimycin (hydrochloride)
- Fisher Scientific. (n.d.). Safety Data Sheet: 1-Deoxynojirimycin.
-
Fisher Scientific. (n.d.). Safety Data Sheet: 1-Deoxynojirimycin hydrochloride. Retrieved from a search for "1-Deoxynojirimycin hydrochloride safety data sheet"[2]
-
FUJIFILM Wako Chemicals. (n.d.). Safety Data Sheet. Retrieved from a search for "2-O-alpha-D-Galactopyranosyl-1-deoxynojirimycin safety data sheet"[3]
-
Santa Cruz Biotechnology. (2025, August 15). 1-Deoxynojirimycin Safety Data Sheet. Retrieved from a search for "1-Deoxynojirimycin safety data sheet"[4]
-
Auburn University Risk Management and Safety. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]1]
Sources
Mastering Safety: A Procedural Guide to Handling N-Cyclohexylpropyl Deoxynojirimycin
Welcome to your essential guide for the safe handling of N-Cyclohexylpropyl Deoxynojirimycin. As a potent, specific inhibitor of α-glucosidase, this iminosugar derivative is a valuable tool in metabolic research and drug development.[1][2][3] Its biological activity, however, necessitates a rigorous and well-understood safety protocol to protect you, your colleagues, and your research.
This guide moves beyond a simple checklist. It is designed to provide you with a deep, causal understanding of the necessary precautions, grounding every recommendation in the principles of chemical safety and risk mitigation. Our goal is to empower you with the knowledge to handle this compound not just safely, but with scientific confidence.
The Causality of Caution: Understanding the Hazard Profile
This compound is a derivative of 1-Deoxynojirimycin (DNJ).[3] While a specific Safety Data Sheet (SDS) for this derivative is not widely available, the extensive data on DNJ provides a solid foundation for our safety assessment. The primary hazards associated with the parent compound, and by extension its derivatives, include:
-
Skin Irritation (H315): May cause redness and discomfort upon contact.[4][5]
-
Serious Eye Irritation (H319): Can cause significant, reversible damage to the eyes.[4][5]
-
Respiratory Irritation (H335): Inhalation of the powdered form may irritate the respiratory tract.[4][5]
Beyond these immediate hazards, the compound's mechanism of action as a potent enzyme inhibitor is the core reason for careful handling.[3][6] Systemic absorption could theoretically interfere with normal physiological processes. The addition of the N-cyclohexylpropyl group increases the molecule's lipophilicity compared to the parent DNJ, which could potentially enhance its ability to be absorbed through the skin. Therefore, preventing direct contact is paramount.
The Hierarchy of Controls: Your Primary Defense
Personal Protective Equipment (PPE) is the final, not the first, line of defense. A robust safety plan always begins with engineering and administrative controls to minimize exposure potential.
-
Engineering Control - The Chemical Fume Hood: All handling of solid this compound and its concentrated solutions must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood contains airborne particles and vapors, protecting the user from respiratory exposure.[7]
-
Administrative Control - Designated Work Area: Designate a specific area within the lab for working with this compound. This prevents cross-contamination of other workspaces and equipment. Ensure the area is clearly labeled.
Personal Protective Equipment (PPE): A Detailed Protocol
The appropriate selection and use of PPE are critical for preventing dermal, ocular, and respiratory exposure.
Core PPE Requirements
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Double Nitrile Gloves | Safety Goggles & Face Shield | Closed-Front Lab Coat | Required only if not in a fume hood (Not Recommended) |
| Preparing Stock Solutions | Single Nitrile Gloves | Safety Goggles | Closed-Front Lab Coat | Not Required (in Fume Hood) |
| Handling Dilute Solutions | Single Nitrile Gloves | Safety Glasses with Side Shields | Closed-Front Lab Coat | Not Required |
| Managing Spills | Double Nitrile Gloves | Safety Goggles & Face Shield | Closed-Front Lab Coat | Consult SDS/Spill Protocol |
Step-by-Step PPE & Handling Workflow
The following workflow illustrates the mandatory sequence for preparing to handle this compound. Adherence to this sequence is crucial for establishing a self-validating system of safety.
Caption: Immediate Spill Response Workflow.
Waste Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, weigh paper, pipette tips, and absorbent pads. Collect these in a clearly labeled, sealed hazardous waste bag.
-
Liquid Waste: Unused or waste solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: All waste must be disposed of in accordance with your institution's and local environmental regulations. [4]Do not pour solutions down the drain or place solid waste in the regular trash.
By integrating these safety protocols into your daily workflow, you ensure a secure environment for groundbreaking research. Your diligence is the cornerstone of laboratory safety and scientific integrity.
References
-
Deoxynojirimycin SDS, 19130-96-2 Safety Data Sheets. ECHEMI.
-
1-Deoxynojirimycin - Safety Data Sheet. Cayman Chemical. (2025).
-
This compound. Pharmaffiliates.
-
Safety Data Sheet. Tocris Bioscience. (2016).
-
This compound, Hydrochloride. Pharmaffiliates.
-
SAFETY DATA SHEET - (+)-1-Deoxynojirimycin. Fisher Scientific.
-
Guide to the Safe Handling of Enzyme. Japan Enzyme Association.
-
SAFETY DATA SHEET. FUJIFILM Wako Chemicals.
-
UST122 - SAFETY DATA SHEET. LGC Standards. (2025).
-
SAFETY DATA SHEET. J&J Medical Connect. (2024).
-
Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. National Institutes of Health (NIH). (2020).
-
1-Deoxynojirimycin (hydrochloride) - Safety Data Sheet. Cayman Chemical. (2025).
-
Deoxynojirimycin | C6H13NO4. PubChem, National Center for Biotechnology Information.
-
1-deoxynojirimycin (2R,3R,4R,5S)-2-hydroxymethyl-piperidine-3,4,5-triol. The Good Scents Company.
-
Evaluation of the anti-hyperglycemic effect and safety of microorganism 1-deoxynojirimycin. PLOS ONE. (2018).
-
Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. PubMed Central, National Institutes of Health (NIH). (2024).
-
Personal Protective Equipment (PPE) – Biorisk Management. Centers for Disease Control and Prevention (CDC).
-
Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff. PubMed Central, National Institutes of Health (NIH).
-
Chapter 10: Personal Protective Equipment for Biohazards. University of California, Riverside, Environmental Health & Safety. (2024).
-
Recommended PPE to handle chemicals. Bernardo Ecenarro.
-
Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. MDPI.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. amano-enzyme.com [amano-enzyme.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
